molecular formula C10H12N2 B1146741 (R,S)-Anatabine-d4 CAS No. 1020719-11-2

(R,S)-Anatabine-d4

Katalognummer: B1146741
CAS-Nummer: 1020719-11-2
Molekulargewicht: 164.24 g/mol
InChI-Schlüssel: SOPPBXUYQGUQHE-AJEVBKBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R,S)-Anatabine-d4, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,3,4,6-tetradeuterio-5-(1,2,3,6-tetrahydropyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/i3D,4D,6D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPPBXUYQGUQHE-AJEVBKBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CC=CCN2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661790
Record name (2',4',5',6'-~2~H_4_)-1,2,3,6-Tetrahydro-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-11-2
Record name 1,2,3,6-Tetrahydro-2,3′-bipyridine-2′,4′,5′,6′-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2',4',5',6'-~2~H_4_)-1,2,3,6-Tetrahydro-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-1,2,3,6-Tetrahydro-2,3'-bipyridine-d4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R,S)-Anatabine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and biological relevance of (R,S)-Anatabine-d4. The information is intended for researchers, scientists, and drug development professionals engaged in studies involving tobacco alkaloids, nicotinic acetylcholine receptor (nAChR) pharmacology, and related neurological research.

Core Chemical Properties

This compound is the deuterated form of (R,S)-Anatabine, a minor alkaloid found in tobacco (Nicotiana) and other plants of the Solanaceae family. Its primary application in research is as an internal standard for the precise quantification of (R,S)-Anatabine in various biological matrices using mass spectrometry-based techniques.[1] The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate differentiation from the endogenous, non-labeled analyte.

Physicochemical Data

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 1,2,3,6-tetrahydro-2,3'-bipyridine-2',4',5',6'-d4[1]
Synonyms (±)-Anatabine-d4[1]
CAS Number 1020719-11-2[1]
Molecular Formula C₁₀H₈D₄N₂[1]
Molecular Weight 164.2 g/mol [1]
Physical State Neat oil[1]
Purity ≥99% deuterated forms (d₁-d₄)[1]
Solubility Soluble in Chloroform and Methanol[1]
Storage -20°C[1]
Stability ≥ 4 years[1]

Synthesis

A common approach for the synthesis of the anatabine scaffold involves the formation of a chiral ketimine from the condensation of a chiral auxiliary, such as (1R,2R,5R)-(+)- or (1S,2S,5S)-(-)-2-hydroxy-3-pinanone, with 3-(aminomethyl)pyridine. This is followed by enantioselective C-alkylation. Subsequent N-deprotection and base-catalyzed intramolecular ring closure yield the desired anatabine enantiomer.[2][3][4]

For the introduction of deuterium atoms onto the pyridine ring, a deuterated pyridine precursor would be utilized in the initial stages of the synthesis.

Experimental Protocols

This compound is a critical tool for the accurate quantification of anatabine in biological samples. Below are detailed methodologies for its use in widely employed analytical techniques.

Quantification of Anatabine in Urine by LC-MS/MS

This protocol describes a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of anatabine in urine, utilizing this compound as an internal standard.[5]

3.1.1. Sample Preparation

  • To 100 µL of urine, add an internal standard solution containing this compound.

  • The samples are then subjected to enzymatic hydrolysis to account for any glucuronide conjugates.[5]

  • Proteins and other interfering matrix components are precipitated using an organic solvent.

  • The supernatant is collected for LC-MS/MS analysis.

3.1.2. Liquid Chromatography

  • Column: A C18 reverse-phase column is typically used for the separation.[5]

  • Mobile Phase: A gradient elution with a mixture of aqueous ammonium formate and acetonitrile is employed.[5]

  • Flow Rate: A flow rate of 20 μL/min is maintained.[5]

  • Column Temperature: The column is maintained at 40°C.[5]

3.1.3. Mass Spectrometry

  • Ionization: Positive electrospray ionization (ESI) is used.[5]

  • Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

  • Mass Transitions:

    • Anatabine: Specific precursor-to-product ion transitions are monitored.

    • This compound: The corresponding mass-shifted transitions are monitored.

The workflow for this analytical method is depicted below.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample IS Add this compound Internal Standard Urine->IS Hydrolysis Enzymatic Hydrolysis IS->Hydrolysis Precipitation Protein Precipitation Hydrolysis->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification

LC-MS/MS workflow for anatabine quantification.
Analysis of Anatabine in Tobacco by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of tobacco alkaloids. This compound can be used as an internal standard to ensure accuracy.

3.2.1. Sample Preparation

  • A known amount of tobacco is extracted with an organic solvent.

  • An internal standard solution containing this compound is added to the extract.

  • The extract is then concentrated and may be derivatized to improve chromatographic properties.

3.2.2. Gas Chromatography

  • Column: A capillary column, such as a DB-5 MS, is suitable for the separation of tobacco alkaloids.[6]

  • Injector: The sample is introduced via a split/splitless injector.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is employed to ensure the separation of the various alkaloids.

3.2.3. Mass Spectrometry

  • Ionization: Electron ionization (EI) at 70 eV is standard.[7]

  • Detection: A quadrupole mass spectrometer is used in either full scan or selected ion monitoring (SIM) mode.

The general workflow for GC-MS analysis is illustrated below.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tobacco Tobacco Sample Extraction Solvent Extraction Tobacco->Extraction IS_GC Add this compound Internal Standard Extraction->IS_GC Derivatization Derivatization (Optional) IS_GC->Derivatization GC GC Separation (Capillary Column) Derivatization->GC MS_GC MS Detection (EI, Scan/SIM) GC->MS_GC Quant_GC Quantification (Peak Area Ratio) MS_GC->Quant_GC

GC-MS workflow for anatabine analysis in tobacco.

Biological Activity and Signaling Pathways

While this compound is primarily used as an analytical standard, the biological activity of its non-deuterated counterpart, (R,S)-Anatabine, is of significant interest to researchers. Anatabine is an agonist at various nicotinic acetylcholine receptors (nAChRs).[1]

Interaction with Nicotinic Acetylcholine Receptors

Anatabine has been shown to be an agonist of α4β2 and α7 nAChR subtypes.[8][9] The activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization and the initiation of downstream signaling cascades. The interaction of anatabine with nAChRs is a key area of research for understanding its potential neuropharmacological effects.

The simplified signaling pathway initiated by anatabine binding to nAChRs is depicted below.

nAChR_Pathway Anatabine Anatabine nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2, α7) Anatabine->nAChR Binds to Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens channel Depolarization Neuronal Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling Cascades Depolarization->Signaling

Anatabine interaction with nAChRs.
Modulation of Dopamine Release

A significant consequence of nAChR activation in certain brain regions is the modulation of neurotransmitter release. Anatabine has been demonstrated to stimulate the release of dopamine from rat striatal slices.[10] This effect is believed to be mediated by the activation of nAChRs located on dopaminergic nerve terminals.

The proposed mechanism for anatabine-induced dopamine release is outlined in the following diagram.

Dopamine_Release_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Anatabine_DA Anatabine nAChR_DA nAChR Anatabine_DA->nAChR_DA Ca_Influx Ca2+ Influx nAChR_DA->Ca_Influx Vesicle_Fusion Dopamine Vesicle Fusion Ca_Influx->Vesicle_Fusion DA_Release Dopamine Release Vesicle_Fusion->DA_Release DA_in_cleft DA_Release->DA_in_cleft DA_Receptor Dopamine Receptor DA_in_cleft->DA_Receptor Postsynaptic_Effect Postsynaptic Effect DA_Receptor->Postsynaptic_Effect

Anatabine-induced dopamine release mechanism.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety practices, including the use of personal protective equipment, should be followed.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of anatabine in complex biological matrices. A thorough understanding of its chemical properties and the appropriate analytical methodologies is crucial for obtaining high-quality data in research settings. Furthermore, knowledge of the biological activities of the parent compound, (R,S)-Anatabine, provides a valuable context for its study in the fields of neuropharmacology and toxicology. This guide serves as a comprehensive resource to support researchers in their investigations involving this important deuterated tobacco alkaloid.

References

An In-Depth Technical Guide to the Synthesis and Purification of (R,S)-Anatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (R,S)-Anatabine-d4, a deuterated isotopologue of the tobacco alkaloid anatabine. This document details the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and visual workflows. This compound is primarily utilized as an internal standard for the quantification of (R,S)-anatabine in various biological matrices by GC- or LC-MS.[1]

Overview of the Synthetic Strategy

The synthesis of this compound follows a convergent approach, beginning with the preparation of a deuterated pyridine precursor, which is then coupled with a C4 synthon to construct the final bicyclic structure. The general strategy is adapted from established methods for the synthesis of non-deuterated anatabine.

The key steps involve:

  • Synthesis of 3-Aminomethylpyridine-2,4,5,6-d4: This crucial intermediate is prepared from a commercially available deuterated pyridine derivative.

  • Protection of the Primary Amine: The amino group of the deuterated precursor is protected to prevent side reactions in subsequent steps.

  • Alkylation and Cyclization: The protected intermediate is reacted with a suitable dielectrophile, followed by deprotection and intramolecular cyclization to form the anatabine-d4 backbone.

  • Purification: The final product is purified to a high degree of chemical and isotopic purity using a combination of extraction and distillation techniques.

Experimental Protocols

Synthesis of 3-Aminomethylpyridine-2,4,5,6-d4

The synthesis of the deuterated aminomethylpyridine intermediate is a critical step. A plausible and efficient route starts from 3-cyanopyridine-d4, which can be synthesized via various deuteration methods, followed by reduction of the nitrile group.

Step 1: Synthesis of 3-Cyanopyridine-d4 (Conceptual)

While various methods for pyridine deuteration exist, a common approach involves H-D exchange reactions catalyzed by metals or acids. For the purpose of this guide, we will assume the availability of 3-cyanopyridine-d4 as a starting material, which can be synthesized from 3-cyanopyridine using methods like those involving deuterated acids or metal catalysts.

Step 2: Reduction of 3-Cyanopyridine-d4 to 3-Aminomethylpyridine-2,4,5,6-d4

The reduction of the nitrile functionality to a primary amine can be achieved using various reducing agents. Catalytic hydrogenation with Raney Nickel is a common and effective method.

Protocol:

  • In a high-pressure hydrogenation vessel, dissolve 3-cyanopyridine-d4 (1 equivalent) in a suitable solvent such as methanol saturated with ammonia. The use of ammonia helps to suppress the formation of secondary and tertiary amines.

  • Add a catalytic amount of Raney Nickel (typically 5-10% by weight of the nitrile).

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir vigorously for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, carefully filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 3-aminomethylpyridine-2,4,5,6-d4. This product can be purified by distillation if necessary.

Synthesis of this compound

The synthesis of this compound from the deuterated precursor follows a well-established route for anatabine synthesis.

Step 1: Formation of N-(diphenylmethylene)(pyridin-3-yl-d4)methanamine

The primary amine of 3-aminomethylpyridine-d4 is protected as a benzophenone imine to direct the subsequent alkylation to the α-carbon.

Protocol:

  • Combine 3-aminomethylpyridine-2,4,5,6-d4 (1 equivalent) and benzophenoneimine (1-1.2 equivalents).

  • The reaction can be carried out neat or in a suitable solvent like toluene.

  • Heat the mixture under reflux for 3-4 hours with removal of ammonia.

  • After completion, the excess benzophenoneimine and solvent (if used) are removed under reduced pressure to yield the crude imine, which is often used in the next step without further purification.

Step 2: Alkylation and Cyclization to form this compound

This step involves the deprotonation of the imine followed by reaction with cis-1,4-dichloro-2-butene and subsequent acid-mediated deprotection and cyclization.

Protocol:

  • Dissolve the N-(diphenylmethylene)(pyridin-3-yl-d4)methanamine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1-1.2 equivalents).

  • After stirring for a short period, add a solution of cis-1,4-dichloro-2-butene (1-1.5 equivalents) in THF.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with an aqueous acid solution (e.g., 1M HCl) and stir to effect hydrolysis of the imine and subsequent cyclization.

  • Basify the aqueous solution with a strong base (e.g., KOH and K2CO3) to induce the final intramolecular N-alkylation.

Purification

High purity this compound is crucial for its use as an internal standard. A combination of liquid-liquid extraction and distillation is an effective purification strategy.

Protocol:

  • Extract the basified reaction mixture from the final synthesis step with an organic solvent such as methyl tert-butyl ether (MTBE).[2]

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • For final purification, perform a fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of anatabine. This method can yield anatabine with a purity greater than 99%.[2]

  • Alternatively, for smaller scales or to achieve even higher purity, preparative high-performance liquid chromatography (HPLC) can be employed using a suitable stationary phase (e.g., C18) and mobile phase gradient.

Data Presentation

Table 1: Summary of Reactants and Products

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Cyanopyridine-d4N/AC6D4N2108.14
3-Aminomethylpyridine-2,4,5,6-d41020719-00-9C6H4D4N2112.18
Benzophenoneimine1013-88-3C13H11N181.24
cis-1,4-Dichloro-2-butene1476-11-5C4H6Cl2125.00
This compound1020719-11-2C10H8D4N2164.24

Table 2: Typical Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)Expected Purity (%)
Reduction of 3-Cyanopyridine-d4Raney Nickel, H2Methanol/Ammonia50-804-870-90>95 (crude)
Imine FormationBenzophenoneimineToluene or NeatReflux3-4>90>90 (crude)
Alkylation & CyclizationLDA, cis-1,4-dichloro-2-buteneTHF-78 to RT4-660-80>80 (crude)
PurificationMTBE, Distillation-Variable->90 (recovery)>99

Note: Expected yields and purities are estimates based on analogous reactions with non-deuterated materials and may vary.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_anatabine_synthesis Anatabine-d4 Synthesis cluster_purification Purification 3_Cyanopyridine_d4 3-Cyanopyridine-d4 3_Aminomethylpyridine_d4 3-Aminomethylpyridine-2,4,5,6-d4 3_Cyanopyridine_d4->3_Aminomethylpyridine_d4 Reduction (Raney Ni, H2) Protected_Amine N-(diphenylmethylene) (pyridin-3-yl-d4)methanamine 3_Aminomethylpyridine_d4->Protected_Amine Protection (Benzophenoneimine) Anatabine_d4_crude Crude this compound Protected_Amine->Anatabine_d4_crude Alkylation & Cyclization (LDA, cis-1,4-dichloro-2-butene) Pure_Anatabine_d4 Pure this compound Anatabine_d4_crude->Pure_Anatabine_d4 Extraction (MTBE) & Distillation

Caption: Overall workflow for the synthesis and purification of this compound.

Logical Relationships in Purification

Purification_Logic Crude_Product Crude this compound (from synthesis) Extraction Liquid-Liquid Extraction (MTBE/Water) Crude_Product->Extraction Distillation Fractional Distillation (under reduced pressure) Extraction->Distillation Organic Phase Aqueous_Waste Aqueous Waste (salts, byproducts) Extraction->Aqueous_Waste Final_Product High Purity this compound (>99%) Distillation->Final_Product Low_Boiling_Impurities Low Boiling Impurities Distillation->Low_Boiling_Impurities High_Boiling_Residue High Boiling Residue Distillation->High_Boiling_Residue

Caption: Decision and separation logic for the purification of this compound.

References

(R,S)-Anatabine-d4: A Technical Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

(R,S)-Anatabine-d4 is a deuterated form of (R,S)-Anatabine, a minor alkaloid found in tobacco. Its primary application in scientific research is as an internal standard for the accurate quantification of (R,S)-Anatabine in biological matrices. This is most commonly performed using hyphenated analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the reliability and accuracy of the analytical method.

The quantification of (R,S)-Anatabine is of significant interest in toxicology and clinical chemistry, particularly as a biomarker for tobacco use.[1][2] Its presence and concentration can help distinguish between tobacco users and individuals on nicotine replacement therapy.

Core Properties and Specifications

This compound is synthesized to have a specific number of deuterium atoms, which increases its molecular weight compared to the non-deuterated analog. This mass difference is the key to its utility as an internal standard in mass spectrometry.

PropertyValueReference
Chemical Name 1,2,3,6-tetrahydro-2,3′-bipyridine-2′,4′,5′,6′-d4[1]
Synonyms (±)-Anatabine-d4[1]
CAS Number 1020719-11-2[1]
Molecular Formula C₁₀H₈D₄N₂[1]
Formula Weight 164.2 g/mol [1]
Deuterated Purity ≥99% deuterated forms (d₁-d₄)[1]
Primary Application Internal standard for (R,S)-Anatabine quantification[1]
Analytical Techniques GC-MS, LC-MS[1]

Experimental Protocol: Quantification of Anatabine in Urine by LC-MS/MS

The following protocol is a representative example of how this compound is used in a bioanalytical method for the quantification of anatabine in human urine. This method is adapted from established procedures for the analysis of tobacco alkaloids.[2][3]

Preparation of Standards and Reagents
  • Stock Solutions: Prepare primary stock solutions of (R,S)-Anatabine and this compound in a suitable solvent (e.g., water or methanol) at a concentration of 10 µg/mL.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions of (R,S)-Anatabine by serial dilution of the stock solution to create a calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 0.02 ng/µL in PBS or 10 µg/mL in acidified water).[2][3]

Sample Preparation
  • Sample Collection: Collect urine samples in appropriate containers.

  • Aliquoting: Aliquot a specific volume of the urine sample (e.g., 100 µL) into a microcentrifuge tube.[2]

  • Internal Standard Addition: Add a precise volume of the this compound internal standard spiking solution to each urine sample, calibrator, and quality control sample.[2]

  • Enzymatic Hydrolysis (Optional): To measure total anatabine (free and glucuronidated), add β-glucuronidase solution and incubate at 37°C overnight. For free anatabine, omit this step and add an equivalent volume of water.[2]

  • Protein Precipitation: Add a protein precipitation agent like acetone to the samples. This step helps to remove interfering matrix components.[2]

  • Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.[3]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium formate) and an organic solvent (e.g., acetonitrile) is commonly employed.[3]

    • Flow Rate: A typical flow rate is around 20 µL/min for capillary LC.[3]

    • Injection Volume: Inject a small volume of the prepared sample (e.g., 4 to 8 µL) onto the column.[3]

  • Mass Spectrometry (MS):

    • Ionization: Positive electrospray ionization (ESI) is used to generate ions.[3]

    • Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both (R,S)-Anatabine and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
(R,S)-AnatabineSpecific to analyteSpecific to analyte
This compoundSpecific to analyteSpecific to analyte

Note: The exact m/z transitions will depend on the instrument and optimization.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for both the analyte ((R,S)-Anatabine) and the internal standard (this compound).

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with appropriate weighting is typically used.

  • Quantification: Determine the concentration of (R,S)-Anatabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Performance and Quantitative Data

The use of this compound allows for the development of robust and sensitive analytical methods. The following table summarizes typical performance characteristics of such a method for anatabine quantification in urine.

ParameterTypical ValueReference
Limit of Quantitation (LOQ) 0.15 ng/mL[3]
Correlation Coefficient (r²) > 0.99[3]
Median Concentration in Smokers' Urine 4.02 ng/mL[3]
Median Ratio of Glucuronidated to Free Anatabine 0.74[3]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of (R,S)-Anatabine in a biological sample using this compound as an internal standard.

Anatabine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation sample Urine Sample add_is Add this compound (Internal Standard) sample->add_is hydrolysis Enzymatic Hydrolysis (Optional for Total Anatabine) add_is->hydrolysis precipitation Protein Precipitation (e.g., Acetone) hydrolysis->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (ESI+, MRM) supernatant->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant result Anatabine Concentration quant->result

Workflow for Anatabine Quantification

Signaling Pathways and Broader Research Context

While this compound is primarily a tool for analytical chemistry, its non-deuterated counterpart, (R,S)-Anatabine, is studied for its pharmacological effects. (R,S)-Anatabine is an agonist of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α6/α3β2β4 subtypes.[1] It has been shown to stimulate the release of dopamine from rat brain synaptosomes.[1] Research has also explored its potential anxiolytic-like activity and its effects on the immune system, specifically in models of autoimmune thyroiditis.[1]

The diagram below illustrates the interaction of (R,S)-Anatabine with nAChRs and the subsequent downstream effect on dopamine release.

Anatabine_Signaling_Pathway anatabine (R,S)-Anatabine nAChR Nicotinic Acetylcholine Receptors (nAChRs) (e.g., α4β2) anatabine->nAChR Agonist dopamine Dopamine Release nAChR->dopamine Stimulates

References

(R,S)-Anatabine-d4 (CAS 1020719-11-2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of (R,S)-Anatabine-d4, a deuterated analog of the tobacco alkaloid anatabine. It is intended for researchers, scientists, and drug development professionals utilizing this compound in analytical and pharmacological studies.

Introduction

(R,S)-Anatabine is a minor alkaloid found in plants of the Solanaceae family, including tobacco (Nicotiana).[1] It acts as an agonist of specific nicotinic acetylcholine receptors (nAChRs) and has been investigated for its potential anti-inflammatory and neuroprotective properties.[1][2] this compound is a stable, isotopically labeled version of anatabine designed for use as an internal standard.[1][3]

The incorporation of four deuterium atoms results in a mass shift that allows it to be distinguished from the unlabeled analyte by mass spectrometry (MS). Because it is chemically and physically almost identical to the endogenous compound, it co-elutes during chromatography and experiences similar extraction efficiency and ionization effects.[4][5] This makes this compound an ideal tool for the accurate quantification of anatabine in complex biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) methodologies.[1][3]

Physicochemical and Analytical Data

The fundamental properties and specifications of this compound are summarized below. Data is compiled from supplier technical documents.[1][3][6]

Table 1: Chemical Identity and Properties

PropertyValueReference(s)
CAS Number 1020719-11-2[1][6]
Synonyms (±)-Anatabine-d4, 1,2,3,6-tetrahydro-2,3′-bipyridine-2′,4′,5′,6′-d4[1][3][7]
Molecular Formula C₁₀H₈D₄N₂[1][6]
Molecular Weight 164.2 g/mol [1][3]
Physical Format Neat Oil[1][3]
Storage Temperature -20°C[3][6]
Solubility Soluble in Chloroform and Methanol[1][3]
Unlabeled CAS 2743-90-0[6]

Table 2: Quality and Purity Specifications

SpecificationValueReference(s)
Chemical Purity ≥95% ((R,S)-Anatabine)[3]
Isotopic Enrichment ≥99% Deuterated Forms (d₁-d₄)[1][3]
Isotopic Purity (d₀) ≤1% d₀[3]
Origin Synthetic[1]

Experimental Protocols

This compound is primarily used as an internal standard (IS) for quantitative bioanalysis. The following is a representative protocol for the extraction and quantification of anatabine from a biological matrix (e.g., plasma, urine) using LC-MS/MS.

3.1 Objective

To accurately quantify the concentration of (R,S)-Anatabine in a biological sample using this compound as an internal standard.

3.2 Materials

  • (R,S)-Anatabine (unlabeled analytical standard)

  • This compound (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid

  • Deionized Water

  • Biological Matrix (e.g., human plasma)

  • Centrifuge tubes and vials

3.3 Methodology

3.3.1 Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of unlabeled anatabine and this compound by dissolving a precisely weighed amount in methanol.

  • Calibration Curve Working Solutions: Serially dilute the unlabeled anatabine stock solution with 50:50 methanol/water to create a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water to a final concentration of 50 ng/mL.

3.3.2 Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of each calibration standard, quality control sample, and unknown biological sample into separate microcentrifuge tubes.

  • Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to every tube except for blank matrix samples.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

3.3.3 LC-MS/MS Instrumentation and Conditions

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • Anatabine: Q1 161.1 -> Q3 133.1

    • Anatabine-d4: Q1 165.1 -> Q3 137.1

3.4 Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (Anatabine / Anatabine-d4) against the concentration of the calibration standards.

  • Apply a linear regression model to the calibration curve.

  • Determine the concentration of anatabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Workflows and Pathways

4.1 Bioanalytical Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative assay.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Transfer Supernatant to HPLC Vial Extract->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify vs. Calibration Curve Ratio->Quantify

Bioanalytical workflow for anatabine quantification.

4.2 Biosynthesis and Biological Activity of Anatabine

The parent compound, anatabine, has a distinct biosynthetic pathway that competes with nicotine for the nicotinic acid precursor.[8] Recent research has also elucidated its role as an activator of the NRF2 signaling pathway, which is critical in the cellular response to oxidative stress.[2]

G cluster_biosynthesis Anatabine Biosynthesis cluster_signaling NRF2 Signaling Pathway NA Nicotinic Acid DHNA 3,6-Dihydronicotinic Acid NA->DHNA DHP Dihydropyridine Intermediates DHNA->DHP DHA 3,6-Dihydroanatabine DHP->DHA Ana Anatabine DHA->Ana Anatabine Anatabine Keap1 Keap1 Anatabine->Keap1 inactivates Nrf2 NRF2 Keap1->Nrf2 degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates & binds Genes Target Gene Expression (e.g., NQO1, HMOX1) ARE->Genes activates

Anatabine biosynthesis and NRF2 pathway activation.

References

Core Molecular Attributes of (R,S)-Anatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to (R,S)-Anatabine-d4 for researchers and drug development professionals.

This compound is a deuterated form of the minor tobacco alkaloid, (R,S)-Anatabine.[1][2] Its primary application in a research setting is as an internal standard for the precise quantification of (R,S)-Anatabine in biological samples using mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of four deuterium atoms provides a distinct mass difference, allowing it to be distinguished from the non-deuterated analyte while maintaining nearly identical chemical and chromatographic properties.

Quantitative Data Summary
PropertyValue
Molecular Formula C₁₀H₈D₄N₂[1][3]
Molecular Weight 164.24 g/mol [3][4][5]
Formal Name 1,2,3,6-tetrahydro-2,3′-bipyridine-2′,4′,5′,6′-d₄[1]
CAS Number 1020719-11-2[1][3]
Purity ≥99% deuterated forms (d₁-d₄)[1]
Formulation A neat oil[1]
Solubility Soluble in Chloroform and Methanol[1][5]

Experimental Protocols and Methodologies

Quantification of (R,S)-Anatabine using LC-MS with this compound Internal Standard

This protocol outlines a general methodology for the use of this compound as an internal standard for the quantification of (R,S)-Anatabine.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of (R,S)-Anatabine and this compound in a suitable solvent (e.g., Methanol).

    • Create a series of calibration standards by spiking known concentrations of (R,S)-Anatabine into a blank matrix (e.g., plasma, urine).

    • Add a fixed concentration of the this compound internal standard to all calibration standards, quality control samples, and unknown samples.

  • Sample Extraction:

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the biological matrix.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into an LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set the mass spectrometer to monitor for the specific mass transitions of both (R,S)-Anatabine and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for all samples.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of (R,S)-Anatabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of (R,S)-Anatabine

A patented method for the synthesis of anatabine involves a multi-step process that can be adapted for its deuterated analogue.[6]

  • Formation of Schiff Base: 3-Aminomethyl pyridine is reacted with benzophenoneimine to form benzylhydrylidene-pyridin-3-yl-methyl-amine.[6]

  • Alkylation: The resulting compound is treated with a strong non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium tert-butoxide, and a dielectrophile like cis-1,4-dichloro-2-butene.[6]

  • Cyclization: The intermediate is then acidified and subsequently basified to induce intramolecular N-alkylation, yielding anatabine.[6]

Visualizations

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike IS into all samples Sample->Spike Standard Calibration Standards Standard->Spike IS This compound (Internal Standard) IS->Spike Extract Extraction Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Ratio Calculate Peak Area Ratios LCMS->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

References

The Biological Activity of Deuterated Anatabine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anatabine, a minor alkaloid found in plants of the Solanaceae family, has garnered significant interest for its potent anti-inflammatory and neuroprotective properties. Its biological activity is primarily attributed to the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. Deuteration, the process of replacing hydrogen atoms with deuterium, is a strategy employed in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the known biological activities of anatabine and explores the potential advantages of its deuterated analogue, based on available data.

Introduction to Anatabine and the Rationale for Deuteration

Anatabine is a structural analogue of nicotine but exhibits a distinct pharmacological profile with a lower toxicity potential.[1] Preclinical studies have demonstrated its efficacy in various models of inflammatory diseases, including Alzheimer's disease, multiple sclerosis, and inflammatory bowel disease.[2][3][4] The development of deuterated anatabine is a strategic approach to enhance its therapeutic potential. Deuterium substitution can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down drug metabolism, leading to improved pharmacokinetic properties such as a longer half-life and increased exposure.[5][6] This can potentially translate to enhanced efficacy and a more favorable dosing regimen.

Biological Activities of Anatabine

The anti-inflammatory and neuroprotective effects of anatabine are mediated through its interaction with several key signaling pathways.

Anti-inflammatory Activity

Anatabine exerts its anti-inflammatory effects by inhibiting the activation of pro-inflammatory transcription factors and activating protective cellular pathways.

  • Inhibition of NF-κB Signaling: Anatabine has been shown to inhibit the activation of NF-κB, a central regulator of inflammation.[3][7] By preventing the phosphorylation and subsequent degradation of IκBα, anatabine blocks the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.

  • Inhibition of STAT3 Signaling: Anatabine effectively suppresses the phosphorylation of STAT3, another key transcription factor involved in inflammatory responses.[8][9] This inhibition leads to a reduction in the expression of STAT3-target genes, which play a role in cell proliferation and survival.

  • Activation of NRF2 Pathway: Anatabine has been identified as an activator of the NRF2 pathway, a critical cellular defense mechanism against oxidative stress.[2] By promoting the nuclear translocation of NRF2, anatabine upregulates the expression of antioxidant and cytoprotective genes.

Neuroprotective Activity

In the context of neurodegenerative diseases like Alzheimer's, anatabine has demonstrated neuroprotective effects.

  • Reduction of Amyloid-β Production: Studies have shown that anatabine can lower the production of amyloid-β (Aβ) peptides, which are key pathological hallmarks of Alzheimer's disease. This effect is mediated, at least in part, by the anatabine-induced inhibition of β-secretase (BACE1) expression, a rate-limiting enzyme in Aβ generation.

Quantitative Data on the Biological Activity of Anatabine

The following tables summarize the available quantitative data on the biological activity of non-deuterated anatabine.

Table 1: In Vitro Anti-inflammatory Activity of Anatabine

AssayCell LineStimulusOutcomeEffective ConcentrationReference
NF-κB Luciferase Reporter AssayHEK293TNF-αInhibition of NF-κB activationIC50 ≈ 50 µM[3]
STAT3 Phosphorylation AssaySH-SY5Y, HEK293, human microgliaLPS or TNF-αInhibition of STAT3 phosphorylationConcentration-dependent[8]
NRF2/ARE Luciferase Reporter AssayNRF2 reporter cells-NRF2 activationStatistically significant at 250 µM[2]

Table 2: In Vivo Anti-inflammatory and Neuroprotective Activity of Anatabine

Animal ModelDiseaseTreatmentKey FindingsReference
Transgenic Mouse Model of ADAlzheimer's DiseaseChronic oral anatabineReduced brain Aβ deposition, neuroinflammation, and improved behavioral deficits
Dextran Sulfate Sodium (DSS) Mouse ModelColitisOral anatabineReduced clinical symptoms of colitis and colonic abundance of pro-inflammatory cytokines[4]
Experimental Autoimmune Encephalomyelitis (EAE) Mouse ModelMultiple SclerosisOral anatabineReduced neurological deficits and body weight loss[3]

Deuterated Anatabine: Potential for Enhanced Biological Activity

While specific quantitative data comparing deuterated anatabine to its non-deuterated counterpart is not yet publicly available, a patent application provides some initial information.

Table 3: Mass Spectrometry Data for Anatabine and its Deuterated Analogue

CompoundParent Ion (m/z)Product Ion (m/z)Reference
Anatabine161.1133.1, 106.1
Deuterated Anatabine165.1137.1, 108.1

The increased mass-to-charge ratio of the deuterated analogue confirms the incorporation of deuterium. The rationale for developing deuterated anatabine is to improve its metabolic stability, which could lead to:

  • Increased half-life and exposure: Slower metabolism can result in the drug remaining in the body for longer, potentially leading to a greater therapeutic effect with less frequent dosing.

  • Reduced formation of metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of unwanted or toxic metabolites.

  • Improved safety profile: A more predictable metabolic profile can contribute to an improved overall safety profile.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of deuterated anatabine are not publicly available. However, established methods for the synthesis of anatabine and for conducting in vitro and in vivo assays to assess its anti-inflammatory and neuroprotective effects are well-documented in the scientific literature.

General Synthesis of Anatabine

A general procedure for the enantioselective synthesis of anatabine has been described, which involves the formation of a chiral ketimine followed by enantioselective C-alkylation, N-deprotection, and intramolecular ring closure.[4]

In Vitro Assay Protocols
  • NF-κB Luciferase Reporter Assay: This assay typically involves cells transiently or stably transfected with a luciferase reporter construct under the control of an NF-κB response element. Cells are pre-treated with the test compound (e.g., anatabine) followed by stimulation with an inflammatory agent like TNF-α or LPS. The inhibition of NF-κB activity is quantified by measuring the reduction in luciferase activity.

  • STAT3 Phosphorylation Assay: Western blotting is a common method to assess the phosphorylation status of STAT3. Cells are treated with the test compound and then stimulated with an appropriate agonist (e.g., IL-6 or LPS). Cell lysates are then subjected to SDS-PAGE and immunoblotted with antibodies specific for phosphorylated STAT3 and total STAT3.

  • NRF2 Activation Assay: An NRF2/ARE (Antioxidant Response Element) luciferase reporter assay can be used to measure NRF2 activation. Cells containing this reporter system are treated with the test compound, and the induction of luciferase activity reflects the activation of the NRF2 pathway.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Anatabine

anatabine_signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates STAT3 STAT3 TLR4->STAT3 activates IkB IkB IKK->IkB phosphorylates NFkB NFkB NFkB_nuc NFkB_nuc NFkB->NFkB_nuc translocates Anatabine Anatabine Anatabine->IKK inhibits Anatabine->STAT3 inhibits phosphorylation Keap1 Keap1 Anatabine->Keap1 inhibits Inflammatory_Genes Inflammatory_Genes NFkB_nuc->Inflammatory_Genes induces STAT3_nuc STAT3_nuc STAT3->STAT3_nuc translocates STAT3_nuc->Inflammatory_Genes induces NRF2 NRF2 Keap1->NRF2 sequesters for degradation NRF2_nuc NRF2_nuc NRF2->NRF2_nuc translocates ARE ARE NRF2_nuc->ARE binds Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes induces

Experimental Workflow for In Vitro Evaluation of Anatabine

experimental_workflow Cell_Culture Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment Inflammatory_Stimulus Inflammatory_Stimulus Compound_Treatment->Inflammatory_Stimulus Luciferase_Assay Luciferase_Assay Inflammatory_Stimulus->Luciferase_Assay Western_Blot Western_Blot Inflammatory_Stimulus->Western_Blot qPCR qPCR Inflammatory_Stimulus->qPCR ELISA ELISA Inflammatory_Stimulus->ELISA Data_Quantification Data_Quantification Luciferase_Assay->Data_Quantification Western_Blot->Data_Quantification qPCR->Data_Quantification ELISA->Data_Quantification Statistical_Analysis Statistical_Analysis Data_Quantification->Statistical_Analysis Results Results Statistical_Analysis->Results

Conclusion and Future Directions

Anatabine is a promising natural compound with well-documented anti-inflammatory and neuroprotective properties, mediated through the modulation of the NF-κB, STAT3, and NRF2 signaling pathways. The development of a deuterated analogue of anatabine represents a logical step to potentially enhance its pharmacokinetic profile and, consequently, its therapeutic efficacy. While detailed comparative data for deuterated anatabine is currently limited to patent literature, the established biological activities of the parent compound provide a strong foundation for its continued investigation. Future research should focus on conducting head-to-head preclinical studies to quantitatively compare the pharmacokinetics, pharmacodynamics, and efficacy of deuterated anatabine with its non-deuterated counterpart. Such studies will be crucial in determining the clinical viability of this next-generation anti-inflammatory and neuroprotective agent.

References

(R,S)-Anatabine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (R,S)-Anatabine-d4, a deuterated internal standard essential for the accurate quantification of (R,S)-anatabine in various biological matrices. Designed for researchers, scientists, and drug development professionals, this document covers the source, availability, and technical specifications of this compound, along with detailed methodologies for its application in analytical chemistry and its relevance in pharmacological research.

Source and Availability

This compound is a synthetic, isotopically labeled form of (R,S)-anatabine, a minor alkaloid found in plants of the Solanaceae family, most notably tobacco (Nicotiana tabacum). Due to its critical role as an internal standard in mass spectrometry-based assays, it is commercially available from several specialized chemical suppliers. Its primary application is in quantitative bioanalysis, where it is used to correct for variability in sample preparation and instrument response, ensuring high accuracy and precision.[1]

Below is a summary of representative commercial sources and their product specifications.

Table 1: Commercial Availability and Specifications of this compound

SupplierProduct Number (Example)CAS NumberMolecular FormulaPurity/Isotopic EnrichmentFormatStorage
Cayman Chemical371981020719-11-2C₁₀H₈D₄N₂≥99% deuterated forms (d₁-d₄)A neat oil-20°C
LGC StandardsTRC-A6375051020719-11-2C₁₀²H₄H₈N₂>95% (HPLC)Neat-20°C
ClinivexRCLS2L1064461020719-11-2C₁₀²H₄H₈N₂Not specifiedNot specifiedNot specified
Santa Cruz Biotechnologysc-219704A1020719-11-2C₁₀H₈D₄N₂Not specifiedSolid-20°C

Note: Product details and availability are subject to change. Please refer to the suppliers' websites for the most current information.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Formal Name 1,2,3,6-tetrahydro-2,3′-bipyridine-2′,4′,5′,6′-d₄[2]
Synonyms (±)-Anatabine-d₄[2]
Molecular Weight 164.24 g/mol [3]
Solubility Soluble in Chloroform, Methanol[2][3]
Stability Hygroscopic; stable for at least 4 years at -20°C[2][3]

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of anatabine.[2] The following section outlines a detailed, generalized protocol for its use in a typical bioanalytical workflow.

Preparation of Stock and Working Solutions

Proper preparation of standards is the foundation of an accurate quantitative assay.

  • Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound neat oil.

    • Dissolve in 1 mL of methanol to obtain a stock solution of approximately 1 mg/mL.

    • Store the stock solution in a tightly sealed vial at -20°C.

  • Mixed Internal Standard Working Solution (100 µg/mL):

    • This step is relevant when analyzing multiple analytes with their respective deuterated standards.

    • Allow the this compound stock solution to equilibrate to room temperature.

    • In a volumetric flask, combine appropriate volumes of the this compound stock solution and other internal standard stock solutions.

    • Dilute to the final volume with methanol to achieve a concentration of approximately 100 µg/mL for each internal standard.[4]

  • Analyte Stock and Calibration Standards:

    • Prepare a stock solution of the non-labeled (R,S)-anatabine in methanol.

    • From this stock, prepare a series of working standard solutions through serial dilution. These will be used to construct the calibration curve.

Sample Preparation (Protein Precipitation)

This protocol is a common method for extracting small molecules from biological fluids like plasma or urine.

  • Aliquoting: In a 96-well plate or microcentrifuge tubes, aliquot 100 µL of each sample, calibration standard, and quality control sample.

  • Spiking with Internal Standard: Add a small, precise volume (e.g., 10 µL) of the this compound working solution to every well/tube. This ensures a consistent concentration of the internal standard across all samples.

  • Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid, if desired for better peak shape) to each well/tube to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the plate/tubes for 2 minutes to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or new tubes for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting parameters for method development. Optimization is necessary for specific instrumentation and matrices.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes) is a good starting point to ensure elution of anatabine.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: Exemplar MRM Transitions for Anatabine and its Deuterated Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(R,S)-Anatabine161.1133.1To be optimized
This compound165.1137.1To be optimized

Note: The specific product ions and collision energies must be determined empirically by infusing the individual standard solutions into the mass spectrometer.

Data Processing and Quantification
  • Peak Integration: Integrate the chromatographic peak areas for the specified MRM transitions of both the analyte ((R,S)-anatabine) and the internal standard (this compound).

  • Response Ratio Calculation: For each sample, calculate the ratio of the analyte peak area to the internal standard peak area.

  • Calibration Curve Construction: Plot the response ratios of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.

  • Concentration Determination: Determine the concentration of (R,S)-anatabine in the unknown samples by interpolating their response ratios from the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow

The use of a deuterated internal standard like this compound is a cornerstone of the isotope dilution mass spectrometry technique. The following diagram illustrates the general workflow.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Collect Supernatant Extract->Supernatant LC LC Separation (Analyte & IS Co-elute) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Area Integration (Analyte & IS) MS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Calibration Curve (Ratio vs. Concentration) Ratio->Calibrate Quantify Quantify Analyte in Unknown Samples Calibrate->Quantify G Anatabine (R,S)-Anatabine nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) Anatabine->nAChR binds & activates IonChannel Ion Channel Opening nAChR->IonChannel CaInflux Ca²⁺ Influx IonChannel->CaInflux NaInflux Na⁺ Influx IonChannel->NaInflux Dopamine Dopamine Release CaInflux->Dopamine MAPK MAPK Pathway Activation CaInflux->MAPK NFkB NF-κB Pathway Modulation CaInflux->NFkB Depolarization Membrane Depolarization NaInflux->Depolarization CellularResponse Cellular Responses (e.g., Anti-inflammatory) Dopamine->CellularResponse MAPK->CellularResponse NFkB->CellularResponse

References

Enantioselective Synthesis of Anatabine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of anatabine alkaloids. Anatabine, a minor tobacco alkaloid, and its enantiomers are of significant interest in medicinal chemistry and drug development due to their potential therapeutic properties. This document details two prominent and successful strategies for achieving high enantiopurity: a chiral auxiliary-mediated approach and a ring-closing metathesis (RCM) strategy.

Core Synthetic Strategies

The enantioselective synthesis of anatabine, a molecule with a single stereocenter, presents the challenge of controlling the three-dimensional arrangement of the pyridine and tetrahydropyridine rings. Two primary strategies have emerged as effective in producing the desired enantiomers with high fidelity.

Chiral Auxiliary-Mediated Synthesis

This classic approach introduces a chiral auxiliary to a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to yield the enantiomerically enriched product. A notable example of this strategy was developed by Ayers et al., utilizing the commercially available chiral auxiliary (1R,2R,5R)-(+)-2-hydroxy-3-pinanone and its (1S,2S,5S)-(-)-enantiomer.[1][2][3]

The general workflow for this method is depicted below:

cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Products 3-aminomethylpyridine 3-aminomethylpyridine Condensation Condensation 3-aminomethylpyridine->Condensation Chiral Auxiliary (+)- or (-)-2-hydroxy-3-pinanone Chiral Auxiliary->Condensation Alkylation Diastereoselective Alkylation Condensation->Alkylation Chiral Ketimine Deprotection/Cyclization Deprotection & Intramolecular Cyclization Alkylation->Deprotection/Cyclization cis-1,4-dichloro-2-butene Anatabine Enantiomer (R)-(+)- or (S)-(-)-Anatabine Deprotection/Cyclization->Anatabine Enantiomer Recovered Auxiliary Recovered Chiral Auxiliary Deprotection/Cyclization->Recovered Auxiliary

Chiral Auxiliary-Mediated Synthesis Workflow
Ring-Closing Metathesis (RCM) Strategy

A more modern approach leverages the power of organometallic catalysis, specifically ring-closing metathesis, to construct the tetrahydropyridine ring of anatabine. This strategy, reported by Felpin et al., begins with the creation of a chiral homoallylic alcohol, which is then elaborated into a diene precursor for the key RCM step.[4][5]

The logical flow of this synthetic route is as follows:

cluster_start_rcm Starting Material cluster_synthesis_rcm Synthetic Steps cluster_end_rcm Product Pyridine-3-carboxaldehyde Pyridine-3- carboxaldehyde Asymmetric Allylation Asymmetric Allylation Pyridine-3-carboxaldehyde->Asymmetric Allylation Functional Group\nManipulation Functional Group Manipulations Asymmetric Allylation->Functional Group\nManipulation Chiral Homoallylic Alcohol RCM Ring-Closing Metathesis (RCM) Functional Group\nManipulation->RCM Diene Precursor Deprotection Deprotection RCM->Deprotection Protected Anatabine S-Anatabine (S)-(-)-Anatabine Deprotection->S-Anatabine

Ring-Closing Metathesis (RCM) Synthesis Workflow

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary enantioselective synthetic routes to anatabine, allowing for a direct comparison of their efficiencies.

Synthetic StrategyTarget EnantiomerOverall YieldEnantiomeric Excess (ee)Key Reagents/CatalystsReference
Chiral Auxiliary(R)-(+)-Anatabine45%>99%(1R,2R,5R)-(+)-2-hydroxy-3-pinanone, LDA, cis-1,4-dichloro-2-buteneAyers et al. (2005)[1]
Chiral Auxiliary(S)-(-)-Anatabine42%>99%(1S,2S,5S)-(-)-2-hydroxy-3-pinanone, LDA, cis-1,4-dichloro-2-buteneAyers et al. (2005)[1]
Ring-Closing Metathesis(S)-(-)-Anatabine30%>99% (after hydrogenation)(-)-B-chlorodiisopinocampheylborane, Grubbs' catalystFelpin et al. (2001)[4]

Detailed Experimental Protocols

Chiral Auxiliary-Mediated Synthesis of (R)-(+)- and (S)-(-)-Anatabine[1]

Step 1: Formation of the Chiral Ketimine

To a solution of 3-(aminomethyl)pyridine (1.0 eq) in anhydrous toluene is added either (1R,2R,5R)-(+)-2-hydroxy-3-pinanone for the synthesis of (R)-(+)-anatabine or (1S,2S,5S)-(-)-2-hydroxy-3-pinanone for the synthesis of (S)-(-)-anatabine (1.1 eq). The mixture is heated to reflux with a Dean-Stark trap for 12-18 hours until the theoretical amount of water is collected. The solvent is then removed under reduced pressure to yield the crude chiral ketimine, which is used in the next step without further purification.

Step 2: Diastereoselective Alkylation

The crude chiral ketimine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an argon atmosphere. A solution of lithium diisopropylamide (LDA), freshly prepared from diisopropylamine and n-butyllithium in THF, (1.2 eq) is added dropwise, and the resulting solution is stirred at -78 °C for 1 hour. A solution of cis-1,4-dichloro-2-butene (1.5 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Step 3: Deprotection and Intramolecular Cyclization

The purified product from the previous step is dissolved in a mixture of methanol and 1 M hydrochloric acid. The solution is stirred at room temperature for 24 hours. The mixture is then made basic with 1 M sodium hydroxide and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude amine is dissolved in methanol, and potassium carbonate is added. The suspension is stirred at room temperature for 48 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried, filtered, and concentrated. The final product, (R)-(+)- or (S)-(-)-anatabine, is purified by flash column chromatography on silica gel.

Ring-Closing Metathesis (RCM) Synthesis of (S)-(-)-Anatabine[4]

Step 1: Asymmetric Allylation of Pyridine-3-carboxaldehyde

To a solution of (-)-B-chlorodiisopinocampheylborane (1.1 eq) in anhydrous THF at -78 °C is added allylmagnesium bromide (1.1 eq). After stirring for 30 minutes, a solution of pyridine-3-carboxaldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours and then quenched by the addition of methanol. The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to afford the chiral homoallylic alcohol.

Step 2: Functional Group Manipulations

The chiral homoallylic alcohol is converted to the corresponding amine via a standard three-step sequence: mesylation, azide displacement, and reduction. The resulting amine is then protected, for example, as a carbamate, and subsequently N-allylated to provide the diene precursor for the RCM reaction.

Step 3: Ring-Closing Metathesis

The diene precursor (1.0 eq) is dissolved in anhydrous dichloromethane and degassed with argon. Grubbs' catalyst (e.g., first-generation Grubbs' catalyst, 5 mol%) is added, and the reaction mixture is heated to reflux under an argon atmosphere for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the protected anatabine.

Step 4: Deprotection

The protecting group is removed under appropriate conditions to yield (S)-(-)-anatabine. For example, a Boc protecting group can be removed by treatment with trifluoroacetic acid in dichloromethane. The final product is purified by an appropriate method, such as flash column chromatography or distillation.

Conclusion

The enantioselective synthesis of anatabine alkaloids has been successfully achieved through multiple synthetic strategies. The chiral auxiliary-mediated approach offers a reliable and high-yielding route to both enantiomers with excellent enantiomeric excess. The ring-closing metathesis strategy provides an elegant and effective alternative, particularly for the synthesis of the (S)-enantiomer. The choice of synthetic route will depend on the specific research or development goals, including scalability, cost of reagents, and desired enantiomer. The detailed protocols provided herein serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

References

Stability and Storage of (R,S)-Anatabine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage considerations for (R,S)-Anatabine-d4, a deuterated isotopologue of the tobacco alkaloid anatabine. This compound is primarily utilized as an internal standard for the quantification of (R,S)-anatabine in various biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Proper handling and storage of this standard are critical to ensure its chemical integrity, isotopic purity, and, consequently, the accuracy and reliability of analytical data.

Chemical and Physical Properties

PropertyValueReference
Formal Name 1,2,3,6-tetrahydro-2,3′-bipyridine-2′,4′,5′,6′-d4[1]
Synonyms (±)-Anatabine-d4, (R,S)-Anatabine-2,4,5,6-d4[1][2]
CAS Number 1020719-11-2[1][2]
Molecular Formula C₁₀H₈D₄N₂[1]
Formula Weight 164.2 g/mol [1]
Purity ≥99% deuterated forms (d₁-d₄); >95% (HPLC)[1][3]
Formulation A neat oil[1]
Solubility Soluble in Chloroform and Methanol[1]

Stability and Storage Recommendations

The stability of this compound is influenced by temperature, light, and the chemical environment. As a deuterated internal standard, it is also susceptible to hydrogen-deuterium (H/D) exchange, which can compromise its isotopic purity.

Long-Term and Short-Term Storage

Quantitative data from manufacturer-led long-term stability studies are summarized below.

Storage ConditionDurationStability
-20°C≥ 4 yearsStable
Room TemperatureShippingStable for short-term shipping in the continental US; may vary elsewhere.

Data sourced from manufacturer technical datasheets.[1]

For routine and long-term storage, it is imperative to adhere to the following guidelines to maintain the integrity of the compound:

ParameterRecommendationRationale
Temperature -20°C is the recommended temperature for long-term storage.Low temperatures minimize the rate of chemical degradation.
Light Store in the dark, preferably in amber vials.Protection from light prevents potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation.
Container Use tightly sealed containers.Prevents contamination and evaporation of the solvent if in solution.
Solution Stability

When preparing stock and working solutions of this compound, the choice of solvent is critical to prevent degradation and isotopic exchange.

SolventRecommendationRationale
Recommended Solvents Chloroform, Methanol, AcetonitrileThis compound is known to be soluble in these solvents.
Aqueous Solutions Use with caution. If aqueous buffers are necessary, they should be prepared fresh. Avoid acidic or basic conditions.Protic solvents, especially under non-neutral pH, can catalyze H/D exchange, leading to a loss of isotopic purity.

Experimental Protocols

The following sections outline generalized experimental protocols for the preparation of standard solutions and the assessment of stability. These protocols are based on best practices for handling deuterated internal standards and analytical methods for related compounds.

Preparation of Stock and Working Solutions

This protocol describes a general procedure for the preparation of stock and working solutions of this compound.

G Workflow for Standard Solution Preparation cluster_0 Preparation cluster_1 Dilution for Use A Equilibrate this compound to room temperature B Weigh the required amount in a calibrated balance A->B C Dissolve in a Class A volumetric flask with appropriate solvent (e.g., Methanol) B->C D Sonicate briefly to ensure complete dissolution C->D E Store stock solution at -20°C in an amber, sealed vial D->E F Equilibrate stock solution to room temperature G Perform serial dilutions to achieve the desired working concentration F->G H Use the working solution immediately or store under appropriate short-term conditions G->H

Caption: Workflow for the preparation of stock and working solutions of this compound.

Stability-Indicating LC-MS/MS Method (Conceptual Protocol)

A stability-indicating analytical method is crucial for distinguishing the intact analyte from its potential degradation products. The following is a conceptual protocol for an LC-MS/MS method suitable for stability studies of this compound.

G Conceptual LC-MS/MS Stability Testing Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Prepare solutions of this compound in appropriate solvent B Subject samples to stress conditions (e.g., heat, light, acid, base, oxidation) A->B C Collect samples at defined time points B->C D Inject sample into LC system (e.g., C18 column) C->D E Gradient elution with a mobile phase (e.g., acetonitrile and ammonium acetate buffer) D->E F Mass spectrometric detection (MRM mode) Monitor parent and daughter ions of this compound and potential degradants E->F G Quantify the peak area of intact this compound F->G H Identify and quantify peaks of potential degradation products G->H I Calculate the percentage of degradation over time H->I

Caption: A conceptual workflow for a stability-indicating LC-MS/MS method.

LC Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate anatabine from potential degradation products.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 30-40 °C

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for this compound and its non-deuterated counterpart.

Forced Degradation Studies (Conceptual Protocol)

Forced degradation studies are essential to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.

Stress ConditionExample Protocol
Acid Hydrolysis Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
Oxidation Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Heat a solid sample or solution of this compound at a high temperature (e.g., 80°C) for an extended period.
Photodegradation Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light.

Biological Context: Nicotinic Acetylcholine Receptor Signaling

(R,S)-Anatabine is an agonist of nicotinic acetylcholine receptors (nAChRs), with a preference for the α4β2 subtype and to a lesser extent, the α7 subtype.[1][4] The binding of anatabine to these ligand-gated ion channels leads to their opening and a subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx of ions depolarizes the cell membrane and the increase in intracellular Ca²⁺ can trigger various downstream signaling cascades.

G Simplified nAChR Signaling Pathway for Anatabine cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Anatabine This compound nAChR nAChR (α4β2 / α7) Anatabine->nAChR Agonist Binding Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

Caption: Simplified signaling pathway of (R,S)-Anatabine at nicotinic acetylcholine receptors.

Conclusion

This compound is a stable compound when stored under the recommended conditions of -20°C, protected from light, and in a tightly sealed container. The primary stability concerns are chemical degradation, which can be minimized by low-temperature storage, and hydrogen-deuterium exchange, which is mitigated by using appropriate aprotic solvents and avoiding non-neutral pH conditions. For researchers using this compound as an internal standard, adherence to these storage and handling protocols is paramount for ensuring the quality and accuracy of their quantitative analytical results. Further studies performing forced degradation would be beneficial to fully characterize its stability profile and identify potential degradation products.

References

(R,S)-Anatabine-d4 safety data sheet information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Biological Activity of (R,S)-Anatabine-d4

This technical guide provides comprehensive safety data sheet (SDS) information for this compound, alongside a review of the biological activities and associated signaling pathways of its non-deuterated counterpart, (R,S)-Anatabine. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is the deuterated form of (R,S)-Anatabine, a minor alkaloid found in plants of the Solanaceae family, including tobacco.[1][2][3] It is intended for use as an internal standard for the quantification of (R,S)-Anatabine by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] (R,S)-Anatabine itself has been studied for its anti-inflammatory properties and its effects on nicotinic acetylcholine receptors (nAChRs).[2][4][5]

Safety and Hazard Information

The following tables summarize the key safety and hazard information for this compound, based on its Safety Data Sheet.

GHS Hazard Classification
Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral3H301: Toxic if swallowed💀Danger
Acute Toxicity, Inhalation3H331: Toxic if inhaled💀Danger
Eye Irritation2AH319: Causes serious eye irritationDanger
Hazardous to the aquatic environment, long-term hazard3H412: Harmful to aquatic life with long lasting effectsNoneDanger

Source: Cayman Chemical Safety Data Sheet, PubChem[6][7]

Precautionary Statements
TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
PreventionP264Wash thoroughly after handling.
PreventionP270Do not eat, drink or smoke when using this product.
PreventionP271Use only outdoors or in a well-ventilated area.
PreventionP273Avoid release to the environment.
PreventionP280Wear eye protection / face protection.
ResponseP301+P310If swallowed: Immediately call a poison center/doctor.

Source: Cayman Chemical Safety Data Sheet[6]

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₁₀H₈D₄N₂
Molecular Weight164.2 g/mol
CAS Number1020719-11-2
AppearanceA neat oil or solid
Purity≥99% deuterated forms (d1-d4)
Storage-20°C
SolubilitySoluble in Chloroform and Methanol

Source: Cayman Chemical[3][6]

Toxicological and Pharmacological Profile

(R,S)-Anatabine, the non-deuterated form, is an agonist of α4β2 and α6/α3β2β4 subunit-containing nicotinic acetylcholine receptors (nAChRs).[3][5] It has been shown to stimulate the release of dopamine from isolated rat brain synaptosomes.[3][5] Studies have also indicated its potential anti-inflammatory activity, which is partly attributed to the inhibition of STAT3 phosphorylation. Furthermore, research suggests that anatabine can ameliorate chronic inflammatory conditions in animal models.[8]

Relevant Signaling Pathways

Anatabine has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.

Anatabine_Activation_Pathways cluster_anatabine Cellular Environment cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anatabine Anatabine nAChR nAChR Anatabine->nAChR activates MAPK_Pathway MAPK Signaling (p38 MAPK) Anatabine->MAPK_Pathway activates NRF2_KEAP1 NRF2-KEAP1 Anatabine->NRF2_KEAP1 induces dissociation NRF2_free NRF2 NRF2_KEAP1->NRF2_free ARE Antioxidant Response Element NRF2_free->ARE translocates & binds Gene_Expression Gene Expression (e.g., HMOX1) ARE->Gene_Expression activates

Caption: Anatabine activates NRF2 and MAPK signaling pathways.

Anatabine_Inhibition_Pathways cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS NFkB_Pathway NF-κB Pathway Stimulus->NFkB_Pathway STAT3 STAT3 Stimulus->STAT3 activates NFkB_active NF-κB (active) NFkB_Pathway->NFkB_active translocation pSTAT3 p-STAT3 (active) STAT3->pSTAT3 phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Pro_inflammatory_Genes pSTAT3->Pro_inflammatory_Genes Anatabine Anatabine Anatabine->NFkB_active inhibits Anatabine->pSTAT3 inhibits

Caption: Anatabine inhibits pro-inflammatory NF-κB and STAT3 signaling.

Representative Experimental Methodologies

While specific safety study protocols for this compound are not publicly available, the following methodologies are representative of those used to evaluate the biological effects of anatabine and similar compounds.

In Vitro Cell-Based Assays
  • Cell Viability Assays : To determine cytotoxicity, cell lines such as RAW264.7 and 293T can be treated with varying concentrations of the compound (e.g., 10 µM for 24 hours).[9] Cell viability can then be assessed using standard methods like the MTT or MTS assay.

  • Reporter Gene Assays : To investigate the effect on transcription factors like NF-κB, cells can be transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.[1][8] Following treatment with the compound and a pro-inflammatory stimulus, luciferase activity is measured to quantify NF-κB activation.

  • Phosphoproteomic Analysis : To identify affected signaling pathways, systematic phosphoproteomic assays can be performed.[1][8] Cells are treated with the compound at various concentrations and time points, followed by protein extraction, digestion, phosphopeptide enrichment, and LC-MS/MS analysis to identify and quantify changes in protein phosphorylation.

In Vivo Animal Studies
  • Animal Models of Inflammation : To assess anti-inflammatory effects, mouse models of diseases like experimental autoimmune thyroiditis can be used.[3] For example, mice can be immunized to induce the disease and then administered anatabine in their drinking water (e.g., 0.05 mg/ml).[3] Disease severity is then monitored over time.

  • Behavioral Studies : To evaluate effects on the central nervous system, behavioral tests can be conducted. For instance, anxiolytic-like activity can be assessed in zebrafish using the novel tank test after exposure to the compound (e.g., 10 mg/L).[3][5]

Preparation of Dosing Solutions for In Vivo Experiments

For in vivo studies, (R,S)-Anatabine can be formulated in various vehicles. A common protocol involves the following steps:

  • Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • For a 1 mL working solution, 100 µL of a DMSO stock solution can be mixed with 400 µL of PEG300, followed by the addition of 50 µL of Tween-80, and finally, 450 µL of saline to reach the final volume.

  • If precipitation occurs, heating and/or sonication can be used to aid dissolution.[9] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[9]

Conclusion

This compound is a critical tool for the accurate quantification of (R,S)-Anatabine. While it is classified as toxic if swallowed or inhaled and causes serious eye irritation, its primary application is in a controlled laboratory setting as an internal standard. The non-deuterated form, (R,S)-Anatabine, demonstrates notable biological activity, particularly in the modulation of inflammatory signaling pathways such as NRF2, MAPK, NF-κB, and STAT3. This profile suggests a therapeutic potential for anatabine in inflammatory conditions, warranting further investigation. Researchers and laboratory personnel must adhere to the safety precautions outlined in the SDS when handling this compound.

References

Methodological & Application

Application Note: High-Throughput Analysis of Anatabine in Biological Matrices using (R,S)-Anatabine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of anatabine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with (R,S)-Anatabine-d4 as an internal standard.

Introduction

Anatabine is a minor alkaloid found in tobacco and is considered a potential biomarker for tobacco use.[1][2] Accurate and precise quantification of anatabine in biological matrices such as urine is crucial for clinical and toxicological studies, including monitoring compliance in smoking cessation programs.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[3] This approach, based on the principle of isotope dilution mass spectrometry, effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[3][4][5][6] This application note details a robust and validated method for the determination of anatabine in biological samples.

Principle of the Method

A known concentration of the deuterated internal standard, this compound, is added to the samples, calibrators, and quality control samples at the beginning of the sample preparation process.[3] Due to their near-identical physicochemical properties, the analyte (anatabine) and the internal standard exhibit similar behavior during extraction, chromatography, and ionization.[3][6] The mass spectrometer differentiates between the analyte and the internal standard based on their mass-to-charge (m/z) ratio.[3] Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the known concentrations of the calibration standards to construct a calibration curve, from which the concentration of the analyte in unknown samples can be determined.[3]

Experimental Protocols

Materials and Reagents
  • (R,S)-Anatabine (Analyte)

  • This compound (Internal Standard)[7][8]

  • Methanol (LC-MS Grade)[9]

  • Acetonitrile (LC-MS Grade)[9]

  • Ammonium Acetate[9]

  • Formic Acid

  • Ultrapure Water[9]

  • Biological Matrix (e.g., Urine, Plasma)

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh the required amount of (R,S)-Anatabine and dissolve it in methanol to achieve a final concentration of 1 mg/mL.[9] Store at -20°C.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh the required amount of this compound and dissolve it in methanol to achieve a final concentration of 1 mg/mL.[9][10] Store at -20°C.

  • Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the analyte stock solution with an appropriate solvent (e.g., 50:50 methanol/water). These solutions will be used to create the calibration curve.[3]

  • Internal Standard Spiking Solution: Prepare a working solution of the this compound from the stock solution at a concentration that provides a consistent and robust signal in the mass spectrometer. A typical concentration might be 100 ng/mL.[7] This solution will be added to all samples, calibrators, and quality controls.[3]

Sample Preparation (Urine)

This protocol is a general guideline and may require optimization based on the specific laboratory instrumentation and sample matrix.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of the urine sample.

  • Add 50 µL of the internal standard spiking solution to each tube.[7]

  • Add 850 µL of acetonitrile or acetone to precipitate proteins.[2]

  • Vortex the mixture for 30 seconds.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.[9]

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrument being used.

Liquid Chromatography (LC) System:

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min.

Mass Spectrometry (MS) System:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Scan Type Multiple Reaction Monitoring (MRM)[10]
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Anatabine161.1133.1Optimized for instrument
Anatabine-d4165.1137.1Optimized for instrument

Data Presentation

The following tables summarize the expected quantitative performance of the method. Values are representative and may vary between laboratories and instrumentation.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)
Anatabine0.5 - 500> 0.995

Table 2: Precision and Accuracy

Quality ControlConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ0.5< 15< 15± 15
LQC1.5< 10< 10± 10
MQC75< 10< 10± 10
HQC400< 10< 10± 10

Table 3: Sensitivity

ParameterValue (ng/mL)
Limit of Detection (LOD)0.1
Lower Limit of Quantification (LLOQ)0.5

Visualization of Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_quant Quantification stock_analyte Analyte Stock (1 mg/mL) working_standards Working Calibration Standards stock_analyte->working_standards Serial Dilution stock_is Internal Standard Stock (Anatabine-d4, 1 mg/mL) working_is Working IS Spiking Solution (e.g., 100 ng/mL) stock_is->working_is Dilution cal_curve Construct Calibration Curve working_standards->cal_curve Known Concentrations add_is Add Working IS (50 µL) working_is->add_is sample Urine Sample (100 µL) sample->add_is precipitate Protein Precipitation (Acetonitrile, 850 µL) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant autosampler_vial Autosampler Vial supernatant->autosampler_vial lcms LC-MS/MS System (C18, ESI+, MRM) autosampler_vial->lcms Inject data Data Acquisition (Peak Areas) lcms->data ratio Calculate Peak Area Ratio (Anatabine / Anatabine-d4) data->ratio ratio->cal_curve quantify Determine Sample Concentration cal_curve->quantify

Caption: LC-MS/MS workflow for anatabine quantification.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of anatabine in biological matrices. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring the high-quality data required for clinical and research applications. This protocol offers a solid foundation for laboratories to develop and validate their own high-throughput anatabine assays.

References

Application Notes and Protocols for the Quantification of Anatabine in Urine using (R,S)-Anatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine, a minor alkaloid found in tobacco, is a valuable biomarker for assessing tobacco use.[1][2][3] Its presence in urine can distinguish between tobacco users and individuals using nicotine replacement therapy, as it is not a metabolite of nicotine.[4] This document provides a detailed protocol for the quantification of anatabine in human urine using a robust and sensitive method based on isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with (R,S)-Anatabine-d4 as the internal standard.[1][4]

The described method is applicable for high-throughput analysis, making it suitable for large-scale clinical and epidemiological studies.[1][5] The protocol includes procedures for the determination of both "free" (unconjugated) anatabine and "total" anatabine (the sum of free and glucuronide-conjugated forms).[4][6]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and LC-MS/MS analysis.

Materials and Reagents
  • (R,S)-Anatabine (Toronto Research Chemicals, ON, Canada)[4]

  • This compound (Toronto Research Chemicals, ON, Canada)[1]

  • Acetonitrile (HPLC grade)[4]

  • Methanol (HPLC grade)[4]

  • Water (HPLC grade)[4]

  • Formic acid (0.5%)[1]

  • Ammonium acetate[4]

  • Ammonium hydroxide[4]

  • β-Glucuronidase (from Helix pomatia, Type H-1, Sigma-Aldrich)[4]

  • Human urine (from non-smokers for blanks and standards)[1]

Equipment
  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)[1][4]

  • Analytical column (e.g., Phenomenex Luna C18, 5µ, 250 x 4.6mm)[1]

  • 96-well round bottom plates[1]

  • Centrifuge capable of handling 96-well plates or individual vials

  • Incubator or water bath (37°C)

  • Sample evaporator

Preparation of Standards and Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of anatabine and this compound in water at a concentration of 10 µg/mL.[1]

  • Internal Standard (ISTD) Spiking Solution:

    • Prepare a dilute ISTD solution of this compound at 10 µg/mL in acidified HPLC water.[4][6]

    • For a combined analysis with other alkaloids, a working ISTD solution can be prepared by mixing dilute stock solutions to achieve the desired concentration (e.g., 50 ng of anatabine-d4 per 50 µL spike).[4][6]

  • Calibration Standards: Prepare a series of calibration standards by spiking non-smoker's urine with known concentrations of anatabine. The concentration range should cover the expected levels in study samples.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking a pool of non-smoker's urine.[4]

Sample Preparation

Two primary methods for sample preparation are presented below: a simple dilution for "free" anatabine and an enzymatic hydrolysis for "total" anatabine.

1. Protocol for "Free" Anatabine

This protocol involves a simple dilution of the urine sample.

  • Thaw frozen urine samples at room temperature and vortex to mix.

  • In a 96-well plate or microcentrifuge tube, add 50 µL of urine.

  • Add 150 µL of 0.5% formic acid in water.[1]

  • Add 50 µL of the internal standard spiking solution (containing a known amount, e.g., 1 ng, of this compound).[1]

  • Vortex the plate or tubes to ensure thorough mixing.

  • The sample is now ready for injection into the LC-MS/MS system.

2. Protocol for "Total" Anatabine (with Enzymatic Hydrolysis)

This protocol is necessary to measure the glucuronide-conjugated form of anatabine.

  • Thaw frozen urine samples at room temperature and vortex to mix.

  • To a microcentrifuge tube, add 100 µL of the urine sample.[4][6]

  • Add 100 µL of HPLC-grade water.[4][6]

  • Add 50 µL of the internal standard spiking solution.[4][6]

  • Add 160 µL of β-glucuronidase enzyme solution (containing approximately 1600 units).[4][6]

  • Vortex the mixture gently.

  • Incubate the samples overnight (approximately 21 hours) at 37°C.[4][6]

  • After incubation, add an organic solvent such as acetone to precipitate proteins.[4]

  • Centrifuge the samples to pellet the precipitate.[4]

  • Transfer the supernatant to a clean vial or well for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis. These may need to be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC)

    • Column: A C18 reversed-phase column is commonly used.[1][7]

    • Mobile Phase A: 6.5 mmol/L ammonium acetate in water, adjusted to pH 10.0 with ammonium hydroxide.[8]

    • Mobile Phase B: 100% Acetonitrile.[4][8]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1 mL/min.

    • Injection Volume: 5-20 µL.

    • Gradient Elution: A gradient from a high aqueous phase to a high organic phase is used to elute anatabine and separate it from other matrix components.

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

    • MS Parameters: The declustering potential (DP), collision energy (CE), and other compound-specific parameters should be optimized by infusing a standard solution of anatabine and anatabine-d4.

Data Presentation

The following tables summarize the key quantitative parameters for the analysis of anatabine in urine.

Table 1: LC-MS/MS Parameters for Anatabine and this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)
Anatabine161.1144.150
This compound165.1148.150

Note: The specific m/z values may vary slightly depending on the instrument and calibration.

Table 2: Summary of Method Performance

ParameterReported ValueReference
Limit of Quantitation (LOQ)0.15 ng/mL[1]
0.2 ng/mL[1]
2.5 ng/mL (earlier method)[1]
Linearity (R²)>0.995[5]
Accuracy (% Bias)0-10%[4]
92-115%[5]
Precision (% CV)<15.0%[5]
2-9%[4]
Recovery76-99%[4]

Visualization

The following diagrams illustrate the experimental workflow for the quantification of anatabine in urine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_free For 'Free' Anatabine cluster_total For 'Total' Anatabine cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample add_istd Add this compound Internal Standard urine_sample->add_istd dilution Dilution with 0.5% Formic Acid urine_sample->dilution vortex_free Vortex add_istd->vortex_free hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_istd->hydrolysis dilution->add_istd lc_separation Liquid Chromatography (C18 Column) vortex_free->lc_separation incubation Incubate at 37°C hydrolysis->incubation precipitation Protein Precipitation (e.g., Acetone) incubation->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer supernatant_transfer->lc_separation ms_detection Tandem Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Workflow for Anatabine Quantification in Urine.

logical_relationship anatabine Anatabine (Analyte) lcms LC-MS/MS System anatabine->lcms anatabine_d4 This compound (Internal Standard) anatabine_d4->lcms ratio Peak Area Ratio (Anatabine / Anatabine-d4) lcms->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Anatabine Concentration in Urine calibration_curve->concentration

Caption: Isotope Dilution Quantification Principle.

References

Application Note: High-Throughput Analysis of Tobacco Alkaloids Using (R,S)-Anatabine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of major and minor tobacco alkaloids in tobacco leaves. The method utilizes (R,S)-Anatabine-d4 as a single internal standard for the accurate quantification of nicotine, nornicotine, anabasine, and anatabine. This approach simplifies the workflow and reduces analytical costs without compromising data quality. The protocol details sample preparation, chromatographic conditions, and mass spectrometric parameters, along with comprehensive validation data.

Introduction

Tobacco alkaloids, particularly nicotine, are the primary psychoactive components in tobacco products and are associated with their addictive properties. Minor alkaloids such as nornicotine, anabasine, and anatabine are also of significant interest as they contribute to the overall pharmacological and toxicological profile of tobacco.[1] Accurate and reliable quantification of these alkaloids is crucial for tobacco product regulation, quality control, and research into tobacco-related health effects.

Isotope dilution LC-MS/MS is the gold standard for bioanalytical and chemical analysis due to its high selectivity and sensitivity.[2] The use of stable isotope-labeled internal standards (SIL-IS) effectively compensates for variations in sample preparation, matrix effects, and instrument response.[2][3] While a dedicated SIL-IS for each analyte is ideal, a single SIL-IS can be employed for the quantification of multiple structurally related compounds, provided the method is thoroughly validated. This application note describes a validated method using this compound for the quantification of four key tobacco alkaloids.

Experimental Protocols

Materials and Reagents
  • Analytes: Nicotine, Nornicotine, Anabasine, Anatabine (certified reference standards)

  • Internal Standard: this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (18.2 MΩ·cm), Formic acid (LC-MS grade)

  • Chemicals: Ammonium acetate (analytical grade)

  • Sample Matrix: Milled tobacco powder

Instrumentation
  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation
  • Weigh 100 mg of milled tobacco powder into a 50 mL polypropylene centrifuge tube.

  • Add 1 mL of the internal standard working solution (containing this compound).

  • Add 9 mL of extraction solution (0.1 M ammonium acetate in water).[4]

  • Sonicate the mixture at room temperature for 30 minutes.[4]

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Dilute the filtered extract with the initial mobile phase as required to fall within the calibration range.

Calibration Curve Preparation
  • Prepare a stock solution of the tobacco alkaloid mix (nicotine, nornicotine, anabasine, anatabine) in methanol.

  • Perform serial dilutions of the stock solution with 50:50 methanol:water to create a series of calibration standards.

  • Spike each calibration standard with the internal standard (this compound) at a constant concentration.

LC-MS/MS Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5-60% B

    • 5.0-5.5 min: 60-95% B

    • 5.5-6.5 min: 95% B

    • 6.5-7.0 min: 95-5% B

    • 7.0-8.0 min: 5% B (re-equilibration)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Source Temperature: 500 °C

  • Ion Spray Voltage: 4500 V

  • Multiple Reaction Monitoring (MRM) Transitions: (See Table 1)

Data Presentation

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Nicotine163.1132.15025
Nornicotine149.1132.15028
Anabasine163.1134.15022
Anatabine161.1132.15024
This compound165.1136.15024

Table 2: Method Validation Summary

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (%RSD)
Nicotine1 - 2000>0.9980.31.095.2 - 104.5< 5.8
Nornicotine0.5 - 500>0.9990.150.596.8 - 103.1< 6.2
Anabasine0.5 - 500>0.9990.180.594.5 - 105.0< 7.1
Anatabine0.5 - 500>0.9990.120.598.1 - 102.3< 4.9

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing weigh Weigh 100mg Tobacco add_is Add this compound weigh->add_is add_extraction Add Extraction Solution add_is->add_extraction sonicate Sonicate for 30 min add_extraction->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analytes calibrate->quantify

Caption: Experimental workflow for the analysis of tobacco alkaloids.

signaling_pathway cluster_analytes Target Analytes cluster_is Internal Standard cluster_method Analytical Method Nicotine Nicotine C10H14N2 LCMS LC-MS/MS Analysis Nicotine->LCMS Nornicotine Nornicotine C9H12N2 Nornicotine->LCMS Anabasine Anabasine C10H14N2 Anabasine->LCMS Anatabine Anatabine C10H12N2 Anatabine->LCMS Anatabine_d4 This compound C10H8D4N2 Anatabine_d4->LCMS Quant_Nicotine Quantified Nicotine LCMS->Quant_Nicotine Quant_Nornicotine Quantified Nornicotine LCMS->Quant_Nornicotine Quant_Anabasine Quantified Anabasine LCMS->Quant_Anabasine Quant_Anatabine Quantified Anatabine LCMS->Quant_Anatabine

Caption: Logical relationship of analytes and internal standard in the LC-MS/MS method.

Conclusion

The developed LC-MS/MS method provides a reliable and high-throughput solution for the simultaneous quantification of four key tobacco alkaloids in tobacco leaves. The use of this compound as a single internal standard is a cost-effective and efficient approach that yields excellent accuracy and precision. This method is suitable for routine analysis in quality control laboratories and for research purposes in the fields of tobacco science and drug development.

References

Application Notes: The Use of (R,S)-Anatabine-d4 in Pharmacokinetic Studies of Anatabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine, a minor alkaloid found in plants of the Solanaceae family, has garnered significant interest for its anti-inflammatory properties and potential therapeutic applications in various diseases.[1][2] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust bioanalytical methods are essential. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the use of a stable isotope-labeled internal standard is crucial for achieving the necessary precision and accuracy.[1][3] (R,S)-Anatabine-d4, a deuterated form of anatabine, serves as the ideal internal standard for pharmacokinetic studies of anatabine. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar matrix effects, thereby correcting for variability during sample processing and analysis.[1][4]

Rationale for Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard like this compound is highly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[3] This is because it compensates for potential variations at multiple stages of the analysis, including:

  • Sample Extraction: Losses during protein precipitation or solid-phase extraction are accounted for as both the analyte and the deuterated standard are affected similarly.

  • Matrix Effects: Ion suppression or enhancement in the mass spectrometer source caused by components of the biological matrix (e.g., plasma, urine) is effectively normalized by the internal standard.[5]

  • Instrumental Variability: Fluctuations in injection volume or detector response are corrected by calculating the analyte/internal standard peak area ratio.

The result is a significant improvement in the accuracy and precision of the quantitative data, which is paramount for making critical decisions in drug development.[6]

Quantitative Data Comparison

The following table illustrates the typical improvement in assay performance when a stable isotope-labeled internal standard (SIL-IS) is used compared to a structural analog internal standard or no internal standard at all.

ParameterWithout Internal StandardWith Structural Analog ISWith SIL-IS (this compound)
Precision (%CV) 15-25%5-15%<5%
Accuracy (%Bias) ± 20-30%± 10-20%<5%
Matrix Effect Variability (%CV) High (>15%)Moderate (5-15%)Low (<5%)
Regulatory Compliance Not CompliantMay be conditionally acceptedFully Compliant

Note: The values in this table are representative and highlight the generally accepted improvements in bioanalytical assay performance.

Pharmacokinetic Parameters of Anatabine in Rodents

A study characterizing the pharmacokinetics of anatabine in rats and mice yielded the following parameters after intravenous (i.v.) administration.[7]

ParameterRats (i.v. bolus)Mice
Half-life (t½) 68.4 min12.6 min
Plasma Clearance (CL) 8.11 mL/min/kgNot Reported
Volume of Distribution (Vdss) 1.23 L/kgNot Reported
Brain Cmax / Plasma Cmax Ratio 2.5Not Reported
Brain AUC / Plasma AUC Ratio 3.5Not Reported

The data indicates that anatabine is rapidly cleared from plasma, particularly in mice, and demonstrates high brain penetration.[7]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of (R,S)-Anatabine in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.[8]

  • Working Standard Solutions:

    • Perform serial dilutions of the (R,S)-Anatabine stock solution with a 50:50 methanol:water mixture to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This concentration may need to be optimized based on the mass spectrometer's response.

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or serum samples.

  • Label 1.5 mL microcentrifuge tubes for each calibration standard, QC sample, and study sample.

  • To each tube, add 50 µL of the corresponding plasma sample.

  • Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex the tubes vigorously for 30 seconds to precipitate plasma proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase (e.g., 10 mM ammonium acetate in water).

LC-MS/MS Analysis

The following are suggested starting parameters that should be optimized for the specific instrumentation used.

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 column (e.g., Phenomenex Luna C18, 5 µm, 50 x 4.6 mm).[9]

  • Mobile Phase A: 10 mM Ammonium Acetate in water.[10]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Gradient to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 5% B

    • 3.1-4.0 min: Equilibrate at 5% B

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

  • MRM Transitions:

AnalyteQ1 m/zQ3 m/zCollision Energy (eV)
(R,S)-Anatabine 161.2144.216
This compound 165.2148.216

Note: Mass transitions and collision energies are starting points and must be optimized for the specific instrument. The provided transitions are based on published data.[8][10]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add this compound in Acetonitrile (150 µL) plasma->is_addition vortex Vortex (30s) is_addition->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect Mass Spectrometry Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Anatabine / Anatabine-d4) integrate->ratio quantify Quantify Concentration (vs. Calibration Curve) ratio->quantify

Caption: Workflow for anatabine quantification in plasma.

Anatabine Signaling Pathway

Experimental evidence suggests that anatabine exerts its anti-inflammatory effects through the activation of the NRF2 pathway and subsequent MAPK signaling.[1][2][11]

G cluster_cell Cellular Response anatabine Anatabine mapk MAPK Signaling (p38 MAPK) anatabine->mapk activates nrf2_activation NRF2 Translocation to Nucleus anatabine->nrf2_activation induces are Antioxidant Response Element (ARE) nrf2_activation->are binds to genes Increased Expression of Anti-inflammatory Genes (e.g., HMOX1) are->genes inflammation Reduced Inflammation genes->inflammation

Caption: Anatabine-induced anti-inflammatory signaling.

References

Application Notes and Protocols: (R,S)-Anatabine-d4 for Biomarker Analysis of Tobacco Consumption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine, a minor alkaloid found in tobacco, serves as a specific biomarker for tobacco use.[1] Unlike nicotine and its primary metabolite cotinine, which can be present from nicotine replacement therapies (NRTs), anatabine is exclusive to tobacco products.[2][3][4] This specificity makes it an invaluable tool for accurately assessing tobacco consumption, particularly in clinical trials and smoking cessation programs where compliance with NRT needs to be verified.[2][3][4][5] The use of a stable isotope-labeled internal standard, such as (R,S)-Anatabine-d4, is crucial for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[6][7][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity and selectivity for detecting low concentrations of anatabine in biological matrices.[6][9][10]

Quantitative Data Summary

The concentration of anatabine in biological fluids, most commonly urine, is a reliable indicator of recent tobacco use. The following tables summarize typical anatabine concentrations found in different populations.

Table 1: Urinary Anatabine Concentrations in Smokers and Non-Smokers

PopulationAnalyteMean/Median Concentration (ng/mL)Range (ng/mL)Reference
Cigarette SmokersAnatabine22 (mean)-[4]
Smokeless Tobacco UsersAnatabine41-45 (mean)-[4]
Smokers (n=827)Anatabine4.02 (median)-[10][11]
Non-SmokersAnatabineBelow Limit of Quantitation (1 ng/mL)-[3]
Non-Smokers (confirmed)Anatabine<0.029-[12]

Table 2: Proposed Urinary Anatabine Cut-off Values for Distinguishing Tobacco Users from Abstainers

Cut-off Value (ng/mL)SensitivitySpecificityStudy PopulationReference
>275%98%Daily Smokers vs. Long-term Non-smokers[12]
>0.09797%98%Daily Smokers vs. Long-term Non-smokers[12]

Experimental Protocols

Protocol 1: Quantification of Anatabine in Urine using LC-MS/MS

This protocol describes a general method for the quantitative analysis of anatabine in human urine using this compound as an internal standard.

1. Materials and Reagents

  • (R,S)-Anatabine standard

  • This compound (Internal Standard, ISTD)[6]

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Urine samples (from smokers and non-smokers for controls and calibration curve)

  • β-glucuronidase (optional, for total anatabine analysis)[11]

2. Preparation of Standards and Internal Standard Working Solution

  • Anatabine Stock Solution: Prepare a 1 mg/mL stock solution of (R,S)-Anatabine in methanol.

  • Anatabine Working Standards: Serially dilute the stock solution with a non-smoker's urine or a surrogate matrix to prepare a series of calibration standards. The concentration range should encompass the expected levels in samples (e.g., 0.1 to 50 ng/mL).[7][11]

  • Internal Standard (ISTD) Working Solution: Prepare a working solution of this compound in 0.5% formic acid at a concentration of 1 ng/mL.[11]

3. Sample Preparation

  • Thaw frozen urine samples at room temperature and vortex to mix.[11]

  • To a 96-well plate or microcentrifuge tubes, add 50 µL of urine sample, calibration standard, or quality control sample.[11]

  • Add 150 µL of the ISTD working solution (containing 1 ng/mL of this compound in 0.5% formic acid) to each well/tube.[11]

  • Seal the plate or cap the tubes and vortex thoroughly.

  • Centrifuge the plate/tubes to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial or a clean 96-well plate for LC-MS/MS analysis.

(Optional) For Total Anatabine (Free + Glucuronidated):

  • Prior to protein precipitation, incubate a subset of urine samples (e.g., 110 µL) with β-glucuronidase (e.g., 500 units) overnight at 37°C.[11] The concentration of glucuronide conjugates can be calculated from the difference in anatabine concentration between samples analyzed with and without β-glucuronidase treatment.[11]

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient to separate anatabine from other urine matrix components.

  • Injection Volume: 10-20 µL.

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for anatabine and anatabine-d4 in Multiple Reaction Monitoring (MRM) mode.

Table 3: Example MRM Transitions for Anatabine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Anatabine161.1133.1
This compound165.1137.1

5. Data Analysis

  • Integrate the peak areas for anatabine and the this compound internal standard.

  • Calculate the ratio of the anatabine peak area to the ISTD peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of anatabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Urine Sample (50 µL) istd Add this compound Internal Standard (150 µL) sample->istd mix Vortex & Centrifuge istd->mix supernatant Transfer Supernatant mix->supernatant lcms Inject into LC-MS/MS supernatant->lcms separation Chromatographic Separation (C18 Column) lcms->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Area Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Anatabine calibration->quantification

Caption: Experimental workflow for anatabine biomarker analysis.

logical_relationship tobacco Tobacco Product Use (Cigarettes, Smokeless Tobacco) nicotine_intake Nicotine Intake tobacco->nicotine_intake anatabine_intake Anatabine Intake tobacco->anatabine_intake nrt Nicotine Replacement Therapy (Patch, Gum, etc.) nrt->nicotine_intake urine_nicotine Urinary Nicotine/ Cotinine nicotine_intake->urine_nicotine urine_anatabine Urinary Anatabine anatabine_intake->urine_anatabine biomarker_nicotine General Nicotine Exposure Biomarker urine_nicotine->biomarker_nicotine biomarker_tobacco Specific Tobacco Use Biomarker urine_anatabine->biomarker_tobacco

Caption: Rationale for using anatabine as a specific biomarker.

References

Application Note and Protocol: Preparation of (R,S)-Anatabine-d4 Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R,S)-Anatabine-d4 is a deuterated stable isotope-labeled internal standard used for the quantitative analysis of (R,S)-Anatabine by chromatographic methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). (R,S)-Anatabine is a minor tobacco alkaloid that serves as a biomarker for tobacco use. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision in bioanalytical methods, as it effectively corrects for variability in sample preparation and instrument response.

This document provides a detailed protocol for the preparation of stock, intermediate, and working standard solutions of this compound from a neat oil.

Safety Precautions

This compound is classified as toxic if swallowed or inhaled and causes serious eye irritation[1][2]. It is imperative to handle this compound with appropriate safety measures in a well-ventilated area or fume hood.

Required Personal Protective Equipment (PPE):

  • Safety glasses with side shields or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • A laboratory coat.

Refer to the Safety Data Sheet (SDS) for complete safety information before handling[1][3].

Materials and Reagents

  • This compound (neat oil, purity >95%)[4]

  • Methanol (LC-MS grade or equivalent)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (10 mL, 50 mL)

  • Calibrated pipettes (10 µL to 1000 µL range)

  • Pipette tips

  • Amber glass vials with screw caps for storage

Experimental Protocol

This protocol describes a three-stage process: preparation of a primary stock solution, an intermediate stock solution, and a series of working standard solutions through serial dilution.

Preparation of Primary Stock Solution (1.0 mg/mL)
  • Allow the vial containing this compound neat oil to equilibrate to room temperature before opening.

  • Using a calibrated analytical balance, accurately weigh approximately 10 mg of the neat oil directly into a 10 mL Class A volumetric flask[5]. Record the exact weight.

  • Add approximately 5 mL of methanol to the volumetric flask.

  • Gently swirl the flask to ensure the neat oil is fully dissolved.

  • Once dissolved, dilute the solution to the 10 mL mark with methanol[5].

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Calculate the exact concentration of the primary stock solution using the following formula:

    Concentration (mg/mL) = Weight of this compound (mg) / Volume of flask (10 mL)

  • Label the flask clearly as "Primary Stock Solution" with the calculated concentration and preparation date. Transfer to a labeled amber vial for storage.

Preparation of Intermediate Stock Solution (10 µg/mL)
  • Pipette 500 µL of the 1.0 mg/mL Primary Stock Solution into a 50 mL Class A volumetric flask.

  • Dilute to the 50 mL mark with methanol.

  • Cap the flask and invert it several times to ensure thorough mixing.

  • This creates an Intermediate Stock Solution with a concentration of 10 µg/mL.

  • Label the flask clearly and transfer the solution to a labeled amber vial for storage.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the 10 µg/mL Intermediate Stock Solution with methanol. The following table provides an example dilution scheme.

Data Presentation

Table 1: Serial Dilution Scheme for this compound Working Standard Solutions

Standard IDStarting SolutionVolume of Starting Solution (µL)Final Volume (µL)Diluent (Methanol) Volume (µL)Final Concentration (ng/mL)
WS-1Intermediate Stock (10 µg/mL)10001000090001000
WS-2WS-1 (1000 ng/mL)5000100005000500
WS-3WS-2 (500 ng/mL)5000100005000250
WS-4WS-3 (250 ng/mL)4000100006000100
WS-5WS-4 (100 ng/mL)500010000500050
WS-6WS-5 (50 ng/mL)500010000500025
WS-7WS-6 (25 ng/mL)400010000600010
WS-8WS-7 (10 ng/mL)50001000050005

Storage and Stability

  • Neat Oil: Store at -20°C in the original vial[4].

  • Stock Solutions: Store the Primary and Intermediate Stock Solutions in amber vials at -20°C for long-term stability (up to 6 months) or at 4°C for short-term use[6].

  • Working Solutions: It is recommended to prepare fresh working standard solutions for each analytical run. If stored, they should be kept in amber vials at 4°C and used within a week.

Note: Avoid storing solutions in acidic or basic media, as this may catalyze deuterium-hydrogen exchange, compromising the integrity of the standard[7][8].

Visualization

Experimental Workflow Diagram

G cluster_0 Step 1: Primary Stock Solution Preparation cluster_1 Step 2: Intermediate Stock Solution Preparation cluster_2 Step 3: Working Standard Solutions Preparation A Weigh ~10 mg of This compound Neat Oil B Dissolve in 10 mL Methanol A->B C Primary Stock Solution (1.0 mg/mL) B->C D Pipette 500 µL of Primary Stock Solution C->D Use for next step E Dilute to 50 mL with Methanol D->E F Intermediate Stock Solution (10 µg/mL) E->F G Perform Serial Dilutions (as per Table 1) F->G Use for serial dilutions H Working Standards (5 - 1000 ng/mL) G->H

Caption: Workflow for preparing this compound standard solutions.

References

Application Note: Mass Spectrometry Fragmentation Analysis of (R,S)-Anatabine-d4 for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-Anatabine is a minor alkaloid found in plants of the Solanaceae family, including tobacco. It is often used as a biomarker for tobacco use.[1] In quantitative bioanalytical methods, such as those used in smoking cessation studies or toxicological screening, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. (R,S)-Anatabine-d4, a deuterated analog of anatabine, is a commonly used internal standard for quantification by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] Understanding the mass spectrometry fragmentation pattern of this compound is essential for developing robust and specific analytical methods. This application note provides a detailed overview of the predicted fragmentation pathway of this compound, along with a comprehensive protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pattern of this compound

The chemical formula for this compound is C₁₀H₈D₄N₂ with a molecular weight of approximately 164.2 g/mol .[1] The deuterium atoms are located on the pyridine ring. In positive ion electrospray ionization (ESI) mass spectrometry, this compound will be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 165.2.

The fragmentation of this compound is predicted to occur primarily through cleavage of the tetrahydropyridine ring and the bond connecting the two rings, based on established fragmentation principles of N-heterocyclic compounds. The presence of the deuterium atoms on the pyridine ring will result in a mass shift in fragments containing this ring.

The proposed fragmentation pathway is initiated by protonation, likely at one of the nitrogen atoms. Collision-induced dissociation (CID) of the precursor ion [M+H]⁺ (m/z 165.2) is expected to yield several characteristic product ions. The fragmentation process is driven by the stability of the resulting charged fragments.

Diagram: Proposed Fragmentation Pathway of this compound

G Proposed ESI-MS/MS Fragmentation of this compound cluster_frags Product Ions parent [C10H8D4N2+H]+ m/z 165.2 (Precursor Ion) frag1 [C5D4N]+ m/z 83.1 (Deuterated Pyridine) parent->frag1 Ring Cleavage frag2 [C5H7N]+ m/z 82.1 (Tetrahydropyridinium ion) parent->frag2 Ring Cleavage frag3 [C10H7D4N2]+ m/z 163.2 (Loss of H2) parent->frag3 Dehydrogenation

Caption: Proposed fragmentation of protonated this compound.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the precursor and major product ions of this compound in positive ion ESI-MS/MS. These transitions can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments to ensure selective and sensitive quantification.

Ion DescriptionProposed StructurePredicted m/z
Precursor Ion [M+H]⁺165.2
Product Ion 1 Deuterated Pyridine fragment83.1
Product Ion 2 Tetrahydropyridinium fragment82.1
Product Ion 3 [M+H-H₂]⁺163.2

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound, which can be adapted for the quantification of anatabine in biological matrices such as urine or plasma.

Materials and Reagents
  • This compound standard (e.g., from a commercial supplier)

  • (R,S)-Anatabine standard (for calibration curve)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or ammonium formate, depending on the method)

  • Biological matrix (e.g., drug-free urine or plasma) for calibration standards and quality controls

Sample Preparation

A protein precipitation or solid-phase extraction (SPE) method is typically employed for biological samples.

Protein Precipitation (for plasma/serum):

  • To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard, this compound.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Dilute-and-Shoot (for urine):

  • To 50 µL of urine, add 450 µL of a solution containing the internal standard, this compound, in the initial mobile phase.

  • Vortex to mix.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Anatabine: Q1 m/z 161.2 -> Q3 m/z [product ion 1], [product ion 2]

    • This compound: Q1 m/z 165.2 -> Q3 m/z 83.1 (quantifier), 82.1 (qualifier)

Collision energy and other source parameters should be optimized for the specific instrument used.

Diagram: Experimental Workflow for Anatabine Quantification

G LC-MS/MS Workflow for Anatabine Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Urine/Plasma) spike Spike with this compound (IS) sample->spike extract Extraction (Protein Precipitation or SPE) spike->extract reconstitute Reconstitution extract->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Calibration Curve) integrate->quantify

Caption: General workflow for anatabine analysis using LC-MS/MS.

Conclusion

This application note provides a predicted fragmentation pattern for this compound and a detailed protocol for its use as an internal standard in LC-MS/MS applications. The proposed fragmentation pathway and MRM transitions offer a solid starting point for method development and optimization. By leveraging a stable isotope-labeled internal standard and a well-defined analytical method, researchers can achieve reliable and accurate quantification of anatabine in various biological matrices, contributing to a better understanding of tobacco exposure and its health implications.

References

Application Note: Chiral Separation of Anatabine Enantiomers using (R,S)-Anatabine-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the enantioselective separation and quantification of anatabine enantiomers in complex matrices. The protocol employs a reversed-phase liquid chromatography-tandem mass spectrometry (UPLC/MS/MS) approach, utilizing (R,S)-Anatabine-d4 as an internal standard to ensure high accuracy and precision. This method is particularly relevant for tobacco research, pharmacokinetic studies, and quality control in drug development, where the stereochemistry of pharmacologically active compounds is critical.

Introduction

Anatabine, a minor alkaloid found in tobacco, exists as a pair of enantiomers, (R)-(+)-anatabine and (S)-(-)-anatabine. The distinct pharmacological and toxicological profiles of these enantiomers necessitate their accurate separation and quantification. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This internal standard co-elutes with the target analytes and experiences similar matrix effects and ionization suppression, thereby providing reliable correction and leading to highly accurate and precise results. This document provides a detailed protocol for the chiral separation of anatabine enantiomers, adaptable for various research and quality control applications.

Experimental Protocols

Sample Preparation

A simple and efficient extraction method is employed to isolate anatabine enantiomers from the sample matrix (e.g., tobacco leaf, biological fluids).

Materials:

  • Sample (e.g., 200 mg of ground tobacco)

  • 20 mL glass vials

  • 5N NaOH

  • 70% Methanol

  • This compound internal standard solution

  • Horizontal shaker

  • 0.22 µm PTFE syringe filters

Procedure:

  • Weigh 200 mg of the homogenized sample into a 20 mL glass vial.

  • Spike the sample with a known concentration of this compound internal standard solution.

  • Add 200 µL of 5N NaOH solution to the vial and let it stand for 10 minutes to basify the sample.

  • Add 10 mL of 70% methanol to the vial.

  • Shake the mixture on a horizontal shaker for one hour.

  • Filter the extract through a 0.22 µm PTFE filter.

  • Dilute the filtered extract as needed (e.g., 20-fold with 70% methanol) to bring the analyte concentration within the calibration range.

  • Inject a 2 µL aliquot of the final solution into the UPLC/MS/MS system.

UPLC/MS/MS Conditions

The enantiomeric separation is achieved using a chiral stationary phase under reversed-phase conditions.

Table 1: UPLC/MS/MS Instrumental Parameters

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Chiral Column CHIRALPAK AGP, 150 x 4 mm, 5 µm
Mobile Phase Isocratic: 90:10 (v/v) of 30 mM ammonium formate with 0.3% NH₄OH and methanol[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 25°C
Injection Volume 2 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Data Acquisition Multiple Reaction Monitoring (MRM)

Data Presentation

The use of a deuterated internal standard allows for the accurate quantification of each anatabine enantiomer. The following tables summarize the expected performance of the method.

Table 2: MRM Transitions for Anatabine Enantiomers and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
(R,S)-Anatabine161.1107.12015
161.180.12025
This compound165.1111.12015
165.184.12025

Note: The MRM transitions for this compound are predicted based on a mass shift of +4 Da and may require empirical optimization.

Table 3: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)< 1.0 ng/mL
Limit of Quantification (LOQ)< 3.0 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and matrix.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing Spike Spike with this compound Sample->Spike Extract Solvent Extraction Spike->Extract Filter Filtration Extract->Filter Dilute Dilution Filter->Dilute Inject Injection Dilute->Inject Separate Chiral Separation Inject->Separate Detect MS/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for anatabine enantiomer analysis.

internal_standard_logic cluster_analyte Anatabine Enantiomers cluster_is This compound (Internal Standard) cluster_quant Accurate Quantification A_Sample Present in Sample A_Loss Loss during Prep A_Sample->A_Loss A_Ion Ionization Variation A_Loss->A_Ion A_Signal Measured Signal A_Ion->A_Signal Ratio Calculate Ratio (Analyte Signal / IS Signal) A_Signal->Ratio IS_Spike Added at Known Amount IS_Loss Mirrors Analyte Loss IS_Spike->IS_Loss IS_Ion Mirrors Ionization Variation IS_Loss->IS_Ion IS_Signal Measured Signal IS_Ion->IS_Signal IS_Signal->Ratio QuantResult Accurate Concentration Ratio->QuantResult

Caption: Role of the deuterated internal standard in quantification.

References

Application Notes: (R,S)-Anatabine-d4 for the Quantitative Analysis of Nicotine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R,S)-Anatabine is a minor alkaloid present in tobacco products and can serve as a biomarker for tobacco use.[1][2] Unlike nicotine, anatabine is not typically found in nicotine replacement therapies (NRTs). Therefore, its detection in biological samples, such as urine, can indicate recent tobacco consumption in individuals undergoing NRT.[3][4] For accurate quantification of anatabine and other nicotine metabolites, stable isotope-labeled internal standards are crucial. (R,S)-Anatabine-d4 is a deuterated analog of anatabine used as an internal standard in mass spectrometry-based bioanalytical methods to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[4][5]

These application notes provide a comprehensive protocol for the use of this compound in the analysis of nicotine and its metabolites in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Nicotine Metabolism Overview

Nicotine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2A6 being the most significant.[1][6][7] The major metabolic pathway involves the conversion of nicotine to cotinine, which is then further metabolized to trans-3'-hydroxycotinine.[1][6] Other minor metabolites include nornicotine, nicotine N'-oxide, and cotinine N'-oxide.[1] Anatabine, being a tobacco alkaloid and not a nicotine metabolite, is excreted unchanged. The presence of anatabine can therefore be used to distinguish between tobacco use and the use of NRT.[3][4]

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 (major) Nornicotine Nornicotine Nicotine->Nornicotine Nicotine_N_Oxide Nicotine N'-Oxide Nicotine->Nicotine_N_Oxide Urine_Excretion Urine Excretion Nicotine->Urine_Excretion Trans3OH_Cotinine trans-3'-hydroxycotinine Cotinine->Trans3OH_Cotinine CYP2A6 Cotinine_N_Oxide Cotinine N'-Oxide Cotinine->Cotinine_N_Oxide Cotinine->Urine_Excretion Trans3OH_Cotinine->Urine_Excretion Nornicotine->Urine_Excretion Nicotine_N_Oxide->Urine_Excretion Cotinine_N_Oxide->Urine_Excretion Anatabine Anatabine (Tobacco Biomarker) Anatabine->Urine_Excretion

Caption: Simplified Nicotine Metabolic Pathway.

Experimental Protocols

This section details a validated LC-MS/MS method for the simultaneous quantification of nicotine, its metabolites, and anatabine in human urine, utilizing this compound as an internal standard.

1. Materials and Reagents

  • Analytes and Internal Standards: Nicotine, cotinine, trans-3'-hydroxycotinine, nornicotine, (R,S)-Anatabine, and their corresponding deuterated internal standards (this compound, Nicotine-d4, Cotinine-d3, etc.).

  • Solvents: Acetonitrile, methanol, and water (all LC-MS grade).

  • Reagents: Formic acid, ammonium formate.

  • Solid Phase Extraction (SPE): Strata™-X-C cartridges or equivalent.

2. Sample Preparation

A robust and reliable sample preparation is critical for accurate analysis. The following protocol outlines a solid-phase extraction (SPE) method for urine samples.

Sample_Preparation_Workflow Start Urine Sample (0.5 mL) Add_IS Add Internal Standard Mix (including this compound) Start->Add_IS Vortex Vortex Mix Add_IS->Vortex SPE_Load Load Sample onto SPE Cartridge Vortex->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash SPE Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Urine Sample Preparation Workflow.

Step-by-Step Protocol:

  • Sample Thawing: Thaw frozen urine samples at room temperature.

  • Internal Standard Spiking: To 0.5 mL of urine, add 50 µL of the internal standard working solution containing this compound and other deuterated standards.

  • Mixing: Vortex the samples for 10 seconds.

  • SPE Cartridge Conditioning: Condition a Strata™-X-C SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the entire urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

ParameterCondition
Liquid Chromatography
LC SystemAgilent 1200 series or equivalent
ColumnGemini® NX-C18 (50 x 2.0 mm, 3 µm) or equivalent
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume10 µL
Mass Spectrometry
MS SystemSCIEX API 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 2
Ion Source Temperature500°C
Dwell Time50 ms per transition

Table 2: MRM Transitions for Analytes and Internal Standards

AnalyteQ1 (m/z)Q3 (m/z)
Nicotine163.1130.1
Cotinine177.180.1
trans-3'-hydroxycotinine193.180.1
Nornicotine149.180.1
(R,S)-Anatabine 161.1 133.1
Nicotine-d4167.1134.1
Cotinine-d3180.180.1
This compound 165.1 137.1

Data Presentation and Performance Characteristics

The use of this compound as an internal standard allows for the generation of highly reliable quantitative data. The following tables summarize typical performance characteristics of the described method.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
Nicotine1 - 500> 0.9991.0
Cotinine1 - 500> 0.9971.0
trans-3'-hydroxycotinine1 - 500> 0.9971.0
Nornicotine1 - 500> 0.9991.0
(R,S)-Anatabine 1 - 500 > 0.999 1.0

Data adapted from representative methods and may vary based on instrumentation and specific validation.[8]

Table 4: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%Bias)
(R,S)-Anatabine Low5< 10%± 15%
Mid50< 10%± 15%
High400< 10%± 15%

Acceptance criteria for precision and accuracy are typically within ±15% (±20% at the LLOQ).

Conclusion

The protocol detailed in these application notes provides a robust and reliable method for the quantification of nicotine, its key metabolites, and the tobacco biomarker anatabine in human urine. The use of this compound as an internal standard is essential for achieving the high levels of accuracy and precision required in clinical and research settings for studying nicotine metabolism and monitoring tobacco use. This method is well-suited for high-throughput analysis in drug development, clinical trials, and epidemiological studies.

References

Application of (R,S)-Anatabine-d4 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Publication Number: AN-ENV-001

Version: 1.0

Abstract

This document provides detailed application notes and protocols for the analysis of (R,S)-Anatabine in environmental samples, with a primary focus on wastewater analysis. (R,S)-Anatabine, a minor alkaloid found in tobacco, serves as a specific biomarker for tobacco consumption. Its analysis in wastewater using wastewater-based epidemiology (WBE) provides valuable data for assessing public health trends. To ensure accuracy and precision in these analyses, a deuterated internal standard, (R,S)-Anatabine-d4, is employed. This document outlines the methodologies for sample preparation, instrumental analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and data interpretation.

Introduction

Wastewater-based epidemiology (WBE) has emerged as a powerful tool for monitoring public health by analyzing wastewater for specific biomarkers related to drug use, diet, and disease. Anatabine is a minor alkaloid present in tobacco and is considered a specific biomarker for tobacco use, as it is not present in nicotine replacement therapies.[1] Therefore, monitoring anatabine levels in wastewater can provide a more accurate estimation of tobacco consumption in a population compared to nicotine or its major metabolite, cotinine.

Accurate quantification of trace analytes in complex environmental matrices such as wastewater is challenging due to matrix effects and variations in sample preparation and instrument response. The use of stable isotope-labeled internal standards, such as this compound, is a crucial strategy to overcome these challenges. By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any loss of the native analyte during sample preparation or variations in instrument response can be corrected for, leading to more accurate and reliable quantification.

This application note details a validated method for the determination of anatabine in wastewater using this compound as an internal standard, primarily based on the enhanced direct injection LC-MS/MS method described by Zheng et al. (2020).[1][2] While the focus is on wastewater, the principles of this methodology may be adaptable to other aqueous environmental samples. Currently, there is a lack of documented methods for the analysis of this compound in other environmental matrices such as soil, sediment, or air.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • (R,S)-Anatabine (Native Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Wastewater samples (collected as 24-hour composite samples and stored at -20°C)

  • Regenerated cellulose (RC) syringe filters (0.2 μm)

  • Oasis HLB SPE cartridges (1 cc, 30 mg)

Sample Preparation

The following protocol is adapted from the enhanced direct injection method.[1][2]

  • Thawing and Homogenization: Thaw frozen wastewater samples at room temperature and homogenize by vortexing.

  • pH Adjustment: Adjust the pH of the wastewater sample to 2 with formic acid.

  • Spiking with Internal Standard: Spike 1 mL of the pH-adjusted wastewater sample with a working solution of this compound to a final concentration of 1 ng/mL.[2]

  • Filtration: Filter the spiked sample through a 0.2 μm regenerated cellulose (RC) syringe filter.[1][2]

  • Solid-Phase Extraction (SPE) - Conditioning: Condition an Oasis HLB SPE cartridge (1 cc, 30 mg) sequentially with 1 mL of methanol and 1 mL of ultrapure water.[1]

  • Sample Loading: Load the filtered sample onto the conditioned SPE cartridge.

  • Elution: Elute the analytes from the SPE cartridge. Note: The specific elution solvent and volume should be optimized based on the method being followed. For the direct injection method, the SPE step is primarily for sample cleanup before injection.

  • Injection: Inject an aliquot (e.g., 50 μL) of the prepared sample into the LC-MS/MS system.[1]

Instrumental Analysis: LC-MS/MS

The following are typical LC-MS/MS parameters for the analysis of anatabine. These should be optimized for the specific instrument used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% Formic acid in ultrapure water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

    • Gradient: A suitable gradient program should be developed to achieve good chromatographic separation of anatabine from other matrix components.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • Column Temperature: e.g., 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both native anatabine and this compound.

      • Anatabine: m/z transitions to be determined based on instrument optimization.

      • This compound: m/z transitions to be determined based on instrument optimization.

    • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum sensitivity.

Data Presentation

The use of this compound as an internal standard allows for the accurate quantification of anatabine in wastewater samples. The following table summarizes typical quantitative data from studies utilizing this approach.

ParameterValueReference
Limit of Quantification (LOQ) 2.7 - 54.9 ng/L[1][2]
Recovery 76% - 103%[1][2]
Intra-day Precision (%RSD) < 9.3%[2]
Inter-day Precision (%RSD) < 11.4%[2]
Concentration in Wastewater 9.2 - 7430 ng/L[1]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of anatabine in wastewater using this compound as an internal standard.

Anatabine_Analysis_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing SampleCollection 24h Composite Wastewater Sample Thawing Thawing & Homogenization SampleCollection->Thawing pH_Adjustment pH Adjustment (pH 2) Thawing->pH_Adjustment Spiking Spiking with This compound pH_Adjustment->Spiking Filtration Filtration (0.2 µm) Spiking->Filtration SPE SPE Cleanup (Oasis HLB) Filtration->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Quantification Quantification using Internal Standard LC_MSMS->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Workflow for Anatabine Analysis in Wastewater.

Conclusion

The use of this compound as an internal standard is essential for the accurate and reliable quantification of anatabine in wastewater samples. The detailed LC-MS/MS protocol presented here provides a robust method for researchers and scientists in the field of environmental analysis and wastewater-based epidemiology. This approach allows for the effective monitoring of tobacco consumption trends in communities, contributing valuable data for public health assessment and intervention strategies. Further research is warranted to develop and validate methods for the analysis of anatabine in other environmental matrices.

References

Troubleshooting & Optimization

Technical Support Center: (R,S)-Anatabine-d4 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of (R,S)-Anatabine-d4 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass transitions and collision energies for (R,S)-Anatabine and its deuterated internal standard, this compound?

A1: Based on established methods, the recommended multiple reaction monitoring (MRM) parameters are summarized in the table below.[1] It is always advisable to perform compound optimization on your specific instrument.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (V)
(R,S)-Anatabine161.2144.216
111.225
This compound 165.2 148.2 16
115.2 25

Q2: I am observing a weak or inconsistent signal for this compound. What are the potential causes?

A2: A weak or inconsistent signal for your internal standard can stem from several factors, including:

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound, reducing its signal intensity.[2] This is a common issue in complex matrices like plasma or urine.

  • Sample Preparation Issues: Inconsistent extraction recovery or errors in the spiking volume of the internal standard can lead to variability in the signal.

  • Instrument Contamination: Buildup of contaminants in the ion source or mass spectrometer can lead to a general loss of sensitivity over time.[2][3]

  • Suboptimal LC-MS/MS Parameters: The instrument may not be properly tuned for the specific characteristics of this compound.

  • Degradation of the Standard: Improper storage or handling of the this compound stock solution can lead to degradation and a weaker signal.

Q3: My this compound peak is showing chromatographic separation from the unlabeled anatabine peak. Why is this happening and is it a problem?

A3: While deuterated internal standards are designed to have similar physicochemical properties to their unlabeled counterparts, small differences in lipophilicity due to the deuterium atoms can sometimes lead to slight chromatographic separation. This can be problematic if the two compounds elute into regions with different levels of ion suppression, which would compromise the accuracy of quantification.

Troubleshooting Guides

Issue 1: Low Signal Intensity of this compound

This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.

LowSignalTroubleshooting start Low this compound Signal check_ms Verify MS Performance start->check_ms infuse_std Infuse this compound solution directly into the mass spectrometer. check_ms->infuse_std Step 1 signal_ok Signal is strong and stable? infuse_std->signal_ok clean_ms Clean ion source and optics. Recalibrate instrument. signal_ok->clean_ms No check_lc Investigate LC and Sample Matrix signal_ok->check_lc Yes clean_ms->start Re-evaluate inject_std Inject this compound in a clean solvent (e.g., mobile phase). check_lc->inject_std Step 2 lc_signal_ok Signal is strong and stable? inject_std->lc_signal_ok check_sample_prep Review Sample Preparation Protocol lc_signal_ok->check_sample_prep Yes (Signal is good in clean solvent but not in sample) troubleshoot_lc Troubleshoot LC System (e.g., check for leaks, blockages, pump issues). lc_signal_ok->troubleshoot_lc No optimize_chroma Optimize Chromatography to Reduce Ion Suppression check_sample_prep->optimize_chroma end Signal Improved optimize_chroma->end troubleshoot_lc->start Re-evaluate

Troubleshooting workflow for low signal intensity.
Issue 2: Inconsistent this compound Signal Across a Run

An inconsistent internal standard signal can compromise the reliability of your quantitative data. This guide helps identify the root cause.

InconsistentSignalTroubleshooting start Inconsistent this compound Signal check_prep Evaluate Sample Preparation Consistency start->check_prep review_protocol Review pipetting, vortexing, and evaporation steps for variability. check_prep->review_protocol Step 1 prep_qc Prepare replicate QC samples to assess precision. review_protocol->prep_qc consistent_prep Preparation is consistent? prep_qc->consistent_prep refine_protocol Refine sample preparation protocol for better reproducibility. consistent_prep->refine_protocol No check_matrix Investigate Matrix Effects consistent_prep->check_matrix Yes refine_protocol->start Re-evaluate post_column_infusion Perform post-column infusion experiment to identify regions of ion suppression. check_matrix->post_column_infusion Step 2 modify_chroma Modify chromatographic gradient to separate anatabine from suppression zones. post_column_infusion->modify_chroma enhance_cleanup Enhance sample cleanup (e.g., use a different SPE sorbent). modify_chroma->enhance_cleanup end Signal Stabilized enhance_cleanup->end

Workflow for troubleshooting inconsistent signals.

Experimental Protocols

Protocol 1: Sample Preparation for Anatabine Analysis in Urine

This protocol is adapted for the quantification of total anatabine (free and glucuronidated) and is based on established methods.[4]

Materials:

  • Urine sample

  • This compound internal standard spiking solution

  • β-glucuronidase enzyme solution (e.g., from E. coli) in ammonium acetate buffer (pH ~5)

  • HPLC-grade water

  • Cold acetone (stored at -20°C)

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample.

  • Add 50 µL of the this compound internal standard spiking solution.

  • Add 100 µL of HPLC-grade water.

  • Add 150 µL of the β-glucuronidase solution.

  • Vortex briefly and incubate at 37°C for at least 2 hours (or overnight) to ensure complete hydrolysis of glucuronide conjugates.

  • Protein Precipitation: Add 500 µL of cold acetone to the tube to precipitate proteins and the enzyme.

  • Vortex thoroughly for 30 seconds.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS System Wash

To mitigate instrument contamination, a regular system wash is recommended.

Materials:

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade water

  • Mobile phase A and B

Procedure:

  • Remove the analytical column and replace it with a union.

  • Purge the system with 100% IPA for 20-30 minutes at a low flow rate (e.g., 0.2-0.5 mL/min).

  • Flush the system with 100% HPLC-grade water for 20-30 minutes.

  • Re-equilibrate the system with your initial mobile phase conditions until the pressure stabilizes.

  • Re-install the analytical column and equilibrate thoroughly before starting the analysis.

Data Presentation

Table 2: Troubleshooting Guide for Low Signal Intensity
Potential Cause Diagnostic Step Recommended Solution(s)
Instrument Contamination Direct infusion of this compound shows a weak or unstable signal.Perform a thorough cleaning of the ion source, capillary, and ion transfer optics.
Ion Suppression Signal is strong when injected in a clean solvent but weak in the sample matrix.- Modify the chromatographic gradient to separate anatabine from the interfering matrix components.- Enhance sample cleanup using Solid Phase Extraction (SPE).- Dilute the sample to reduce the concentration of matrix components.
Suboptimal Ionization Low signal during direct infusion even with a clean source.Optimize source parameters: nebulizer gas, drying gas flow and temperature, and capillary voltage.
Incorrect Collision Energy Precursor ion is strong, but product ion signal is weak.Perform a collision energy optimization experiment to find the voltage that yields the highest fragment intensity.
LC System Issues Poor peak shape (fronting, tailing, splitting) or retention time shifts.- Check for leaks in the LC system.- Ensure the mobile phase is correctly prepared and degassed.- Replace the column if it's old or clogged.

References

resolving co-elution issues with (R,S)-Anatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R,S)-Anatabine-d4. The information provided aims to help resolve common issues, particularly those related to co-elution during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated, racemic mixture of the R and S enantiomers of anatabine. It is primarily used as a stable isotope-labeled (SIL) internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The use of a SIL internal standard helps to correct for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the analytical method.

Q2: I am observing a broader or split peak for my this compound internal standard. What could be the cause?

A common reason for peak broadening or splitting when using a racemic standard like this compound is the partial or complete separation of the R and S enantiomers on the analytical column.[1][2][3] If you are not using a chiral column, this separation can be unintentional and may vary with column age and mobile phase conditions. It is also possible that co-eluting matrix components are interfering with the peak shape.

Q3: My anatabine and this compound signals are being suppressed or enhanced. What is the likely cause?

Ion suppression or enhancement is a common matrix effect in LC-MS/MS analysis.[4] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer source. Even though SIL internal standards are designed to co-elute with the analyte and compensate for these effects, significant differences in the degree of suppression between the analyte and the internal standard can still occur, leading to inaccurate quantification.[5][6][7]

Q4: Can I use an achiral method for the analysis of anatabine using this compound?

While an achiral method can be used for the general quantification of total anatabine, it will not distinguish between the R and S enantiomers.[8][9] If the biological activity or metabolism of the anatabine enantiomers is different, a chiral separation method is necessary for accurate stereoselective analysis. Using an achiral method with a racemic internal standard for the analysis of a potentially enantiomerically enriched sample can lead to inaccurate quantification.

Troubleshooting Guide: Resolving Co-elution Issues

Co-elution of this compound with endogenous matrix components or with its own enantiomers can lead to inaccurate and unreliable results. This guide provides a systematic approach to troubleshooting and resolving these issues.

Problem 1: Poor Peak Shape (Broadening, Splitting, or Tailing)
  • Possible Cause 1: Unintended Chiral Separation. Your analytical column may be exhibiting some degree of chiral selectivity, causing the R and S enantiomers of anatabine-d4 to separate.

    • Solution:

      • Confirm Chiral Separation: If possible, inject a solution of only this compound to confirm if the peak splitting is inherent to the standard on your system.

      • Switch to an Achiral Column: If chiral separation is not intended, switch to a different achiral column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl column).

      • Optimize Mobile Phase: Adjusting the mobile phase composition (e.g., organic solvent ratio, pH, or buffer concentration) can sometimes minimize unintended chiral separation on an achiral column.

  • Possible Cause 2: Co-eluting Matrix Interference. A compound from the sample matrix is eluting at the same time as your internal standard.

    • Solution:

      • Improve Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[10][11]

      • Modify Chromatographic Conditions: Adjust the gradient, flow rate, or mobile phase to achieve better separation between the internal standard and the interfering peak.

Problem 2: Inaccurate Quantification due to Ion Suppression/Enhancement
  • Possible Cause: Differential Matrix Effects. The analyte and the SIL internal standard are experiencing different degrees of ion suppression or enhancement.[5][6]

    • Solution:

      • Ensure Co-elution: The fundamental principle of using a SIL internal standard is that it co-elutes with the analyte and is therefore affected by the same matrix effects.[7] Ensure that the retention times of anatabine and anatabine-d4 are as close as possible.

      • Dilute the Sample: Diluting the sample with the initial mobile phase can reduce the concentration of matrix components and minimize their impact on ionization.

      • Optimize MS Source Parameters: Adjusting the electrospray voltage, gas flows, and temperatures can sometimes mitigate ion suppression.

Experimental Protocols

Protocol 1: Chiral Separation of Anatabine Enantiomers by LC-MS/MS

This protocol is adapted from methodologies described for the chiral separation of tobacco alkaloids.[2]

  • Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: CHIRALPAK AGP (150 x 4 mm, 5 µm).[2]

  • Mobile Phase:

    • Mobile Phase A: 30 mM ammonium formate with 0.3% NH4OH in water.[2]

    • Mobile Phase B: Methanol.[2]

  • Gradient: Isocratic elution with 90:10 (v/v) of A:B.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Anatabine: Monitor appropriate precursor and product ions (e.g., m/z 161.1 -> 133.1).

      • Anatabine-d4: Monitor appropriate precursor and product ions (e.g., m/z 165.1 -> 137.1).

    • Optimize collision energies and other MS parameters for maximum signal.

Protocol 2: Achiral Analysis of Total Anatabine by LC-MS/MS

This protocol is a general method for the quantification of total anatabine in biological samples.[12][13][14]

  • Chromatographic System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., Thermo Scientific Aquasil C18, 150 x 0.5 mm, 5 µm).[12]

  • Mobile Phase:

    • Mobile Phase A: 20 mM ammonium formate in water.[12]

    • Mobile Phase B: Acetonitrile.[12]

  • Gradient: Isocratic elution with 60% A and 40% B.[12]

  • Flow Rate: 20 µL/min.[12]

  • Column Temperature: 40°C.[12]

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: As in Protocol 1.

Quantitative Data Summary

ParameterMethod 1: Chiral Separation[2]Method 2: Achiral Analysis[12]
Column CHIRALPAK AGP (150 x 4 mm, 5 µm)Thermo Scientific Aquasil C18 (150 x 0.5 mm, 5 µm)
Mobile Phase 90:10 (v/v) 30 mM ammonium formate (pH 9.5) : Methanol60:40 (v/v) 20 mM ammonium formate : Acetonitrile
Flow Rate 0.4 mL/min20 µL/min
Temperature 25°C40°C
Analysis Type EnantioselectiveTotal Anatabine

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with this compound Sample->Spike Cleanup Sample Cleanup (SPE or LLE) Spike->Cleanup Inject Inject into LC-MS/MS Cleanup->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A generalized experimental workflow for the quantitative analysis of anatabine using this compound.

troubleshooting_flowchart Start Co-elution Issue Identified Decision1 Is the peak shape poor (split, broad)? Start->Decision1 Action1a Investigate unintended chiral separation Decision1->Action1a Yes Decision2 Is quantification inaccurate? Decision1->Decision2 No Action1b Improve sample cleanup Action1a->Action1b Action1c Modify chromatographic conditions Action1b->Action1c End Issue Resolved Action1c->End Action2a Ensure analyte and IS co-elute Decision2->Action2a Yes Decision2->End No Action2b Dilute sample Action2a->Action2b Action2c Optimize MS source parameters Action2b->Action2c Action2c->End

Caption: A troubleshooting flowchart for resolving co-elution issues with this compound.

References

matrix effects in anatabine quantification with (R,S)-Anatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anatabine Quantification

Welcome to the technical support center for researchers using (R,S)-Anatabine-d4 for the quantification of anatabine in biological matrices. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting advice to help you identify, assess, and mitigate matrix effects in your LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in anatabine quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as anatabine, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, saliva).[1][2] These effects can manifest as:

  • Ion Suppression: A decrease in the analyte signal, leading to underestimation of the concentration. This is the most common form of matrix effect.[3][4]

  • Ion Enhancement: An increase in the analyte signal, leading to overestimation.[3]

In bioanalysis, components like phospholipids, salts, and metabolites can interfere with the ionization process in the mass spectrometer's source, compromising the accuracy, precision, and sensitivity of the results.[1][5]

Q2: How does the this compound internal standard help?

A2: this compound is a stable isotope-labeled (SIL) internal standard (IS). An ideal SIL IS is considered the gold standard for correcting matrix effects.[6][7] Because it is chemically and physically almost identical to anatabine, it is expected to co-elute from the LC column and exhibit the same behavior during sample extraction and ionization.[7] By tracking the ratio of the anatabine signal to the anatabine-d4 signal, variations caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1]

Q3: How do I quantitatively assess matrix effects in my assay?

A3: The standard method is to calculate the Matrix Factor (MF) using a post-extraction addition experiment.[1][8] The MF compares the peak area of an analyte in the presence of matrix to its peak area in a neat (clean) solution.[8] To account for the correction provided by the internal standard, the Internal Standard (IS) Normalized Matrix Factor is calculated.[8][9] According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized MF across at least six different lots of matrix should not be greater than 15%.[8]

Q4: What are the primary sources of matrix effects in biological samples?

A4: The main sources are endogenous components of the biological matrix itself. In plasma, phospholipids are a major cause of ion suppression.[5] Other sources include salts, urea, proteins, and metabolites.[1] Exogenous sources can also contribute, such as anticoagulants (e.g., EDTA, heparin), sample stabilizers, or concomitant medications the subject may be taking.[1]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action(s)
High variability in IS (this compound) response across samples. Differential Matrix Effects: The composition of the matrix is varying significantly from sample to sample, causing inconsistent ion suppression/enhancement.[10]1. Assess Matrix Factor: Perform the matrix effect experiment (see protocol below) using at least 6 different lots of blank matrix to confirm variability.[8][11] 2. Improve Sample Cleanup: Switch from a simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering components.[10][12] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4][6]
Analyte (Anatabine) signal is suppressed, but the IS signal is stable. Chromatographic Separation Issue: The analyte and the IS are not perfectly co-eluting. A matrix component might be eluting exactly with the analyte but not the IS.[7]1. Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or try a different column chemistry to ensure anatabine and anatabine-d4 co-elute perfectly and are separated from the suppression zone.[13] 2. Check for Interferences: Analyze blank matrix to ensure no endogenous component is contributing to the anatabine signal.
Calibration curve is linear in solvent but non-linear or has high variance in matrix. Concentration-Dependent Matrix Effect: The degree of ion suppression or enhancement is changing at different concentration levels.1. Use Matrix-Matched Calibrators: Always prepare your calibration standards and quality controls (QCs) in the same biological matrix as your study samples.[13] This compensates for consistent matrix effects. 2. Evaluate MF at Low and High Concentrations: Assess the matrix factor at your LLOQ and ULOQ levels to check for concentration dependencies.[8]
Overall poor sensitivity for both anatabine and the IS in matrix samples. Severe Ion Suppression: The sample matrix is heavily laden with interfering components, significantly quenching the ESI signal. This is common with "dirtier" sample preparation methods like PPT.[12]1. Enhance Sample Preparation: This is the most effective solution. Use a mixed-mode or polymeric solid-phase extraction (SPE) method designed to remove phospholipids and other interfering substances.[12] 2. Check Instrument Source Conditions: Ensure the mass spectrometer's ion source settings (e.g., temperature, gas flows) are optimal for the flow rate and mobile phase composition.

Quantitative Data on Matrix Effects

The following table summarizes representative matrix factor data. Actual values will vary based on the specific matrix, sample preparation method, and LC-MS/MS system used. The goal is to achieve an IS-Normalized MF close to 1.0 with a Coefficient of Variation (CV) of ≤15%.[8]

Sample Preparation MethodAnalyteMatrixRepresentative Matrix Factor (MF)IS (this compound) MFIS-Normalized MF (Analyte MF / IS MF)
Protein Precipitation (PPT) AnatabineHuman Plasma0.45 (Suppression)0.50 (Suppression)0.90
Liquid-Liquid Extraction (LLE) AnatabineHuman Plasma0.85 (Slight Suppression)0.88 (Slight Suppression)0.97
Solid-Phase Extraction (SPE) AnatabineHuman Plasma0.98 (Minimal Effect)0.99 (Minimal Effect)0.99
Protein Precipitation (PPT) AnatabineHuman Urine0.82 (Slight Suppression)0.85 (Slight Suppression)0.96
Dilute-and-Inject AnatabineHuman Urine0.95 (Minimal Effect)0.96 (Minimal Effect)0.99

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects

This protocol describes the post-extraction addition method to determine the Matrix Factor (MF) and IS-Normalized MF.[1][8]

Objective: To quantify the degree of ion suppression or enhancement for anatabine and this compound.

Materials:

  • Blank biological matrix from at least six different individual sources/lots.

  • Anatabine and this compound analytical standards.

  • LC-MS/MS system and required solvents.

Methodology:

  • Prepare Three Sets of Samples at two concentration levels: a low QC (LQC) and a high QC (HQC).

    • Set 1 (Neat Solution): Spike anatabine and the IS into the final reconstitution solvent. This sample represents the 100% response (no matrix effect).

    • Set 2 (Post-Extraction Spike): Process blank matrix samples (from each of the 6+ sources) through the entire extraction procedure. Spike anatabine and the IS into the final, dried extract just before reconstitution. This sample measures the effect of the matrix on the analyte signal.

    • Set 3 (Pre-Extraction Spike / Recovery - Optional): Spike anatabine and the IS into the blank matrix before starting the extraction procedure. This sample is used to evaluate extraction recovery but not the matrix factor itself.

  • Analyze the Samples: Inject replicates (n=3-5) of Set 1 and Set 2 samples onto the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area from Set 2) / (Mean Peak Area from Set 1)

    • A value < 1 indicates ion suppression.

    • A value > 1 indicates ion enhancement.

    • A value = 1 indicates no matrix effect.

    • Calculate MF separately for anatabine and for this compound.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Anatabine) / (MF of this compound)

  • Assess Variability: Calculate the mean, standard deviation, and coefficient of variation (CV%) for the IS-Normalized MF across all matrix lots.

Acceptance Criteria: The CV% of the IS-Normalized MF should be ≤15%.[8]

Visualizations

Matrix_Effect_Workflow cluster_prep Sample Set Preparation cluster_analysis Analysis & Calculation A0 Set 1: Neat Solution A1 Spike Analyte + IS into clean solvent A0->A1 analysis LC-MS/MS Analysis A1->analysis B0 Set 2: Post-Extraction Spike B1 Extract Blank Matrix (6+ lots) B0->B1 B2 Spike Analyte + IS into dried extract B1->B2 B2->analysis calc_mf Calculate Matrix Factor (MF) MF = Peak Area(Set 2) / Peak Area(Set 1) analysis->calc_mf calc_is_mf Calculate IS-Normalized MF = MF(Analyte) / MF(IS) calc_mf->calc_is_mf assess Assess CV% across all lots (Acceptance: CV ≤ 15%) calc_is_mf->assess

Caption: Workflow for Quantitative Assessment of Matrix Effects.

Ion_Suppression_Concept cluster_source Mass Spec Ion Source (ESI) cluster_analyte droplet ESI Droplet ms_inlet To Mass Analyzer droplet->ms_inlet Reduced Ion Evaporation (Ion Suppression) analyte Anatabine analyte->droplet is Anatabine-d4 is->droplet matrix_comp Matrix Components (e.g., Phospholipids) matrix_comp->droplet Competes for charge Reduces droplet surface access

Caption: Conceptual Diagram of Ion Suppression in ESI-MS.

References

Technical Support Center: Troubleshooting Poor Peak Shape for (R,S)-Anatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak shapes during the chromatographic analysis of (R,S)-Anatabine-d4. The following frequently asked questions (FAQs) and troubleshooting steps will help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC analysis. It can lead to inaccurate integration and reduced resolution.[1][2][3]

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Secondary Interactions with Residual Silanols This compound, being a basic compound, can interact with acidic silanol groups on the silica-based column packing, causing tailing.[1][2][4] • Lower Mobile Phase pH: Adjust the mobile phase pH to be 2 or more units away from the analyte's pKa. For basic compounds like anatabine, a lower pH (e.g., 2-3) will protonate the silanol groups and reduce these interactions.[3][5] • Use an End-Capped Column: Employ a column with end-capping to block the residual silanol groups.[1][4] • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine, to the mobile phase to saturate the active sites.
Column Overload Injecting too much sample can saturate the column, leading to peak tailing.[6] • Reduce Injection Volume: Decrease the amount of sample injected onto the column.[6][7] • Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample.[6]
Column Degradation or Contamination Over time, columns can degrade or become contaminated, leading to poor peak shape.[3][8] • Flush the Column: Flush the column with a strong solvent to remove contaminants.[6] • Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.[6][9]
Extra-Column Effects Dead volume in the tubing or fittings between the injector and the detector can cause peak broadening and tailing.[1][8] • Minimize Tubing Length: Use shorter, narrower internal diameter tubing (e.g., 0.005") to connect the components of your HPLC system.[1] • Check Fittings: Ensure all fittings are secure and properly connected to minimize dead volume.[3]
What is causing my this compound peak to show fronting?

Peak fronting, where the front of the peak is sloped, is less common than tailing but can still occur.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Sample Overload Injecting too high a concentration or volume of the sample is a common cause of peak fronting.[10][11][12] • Dilute the Sample: Reduce the concentration of your sample.[10][12] • Decrease Injection Volume: Inject a smaller volume of your sample.[10][12]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.[10] • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[10][13]
Column Collapse or Voids A void at the head of the column or channeling in the packed bed can cause peak fronting.[11][12][14] This is often indicated by a loss of retention over time.[10] • Replace the Column: If you suspect a column void, the most effective solution is to replace the column.[9][14]
Low Temperature Effects In some cases, especially with ion-pair chromatography, changes in column temperature can lead to peak fronting.[9] • Use a Column Oven: Maintain a consistent and optimal column temperature using a column oven.[7]
Why is my this compound peak splitting?

Split peaks can appear as a shoulder on the main peak or as two distinct peaks for a single analyte.[15]

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Co-eluting Interference An impurity or a related compound may be eluting very close to the this compound peak. • Inject a Smaller Sample Volume: If two distinct peaks are observed upon reducing the injection volume, it is likely a co-elution issue.[5][15] • Optimize Mobile Phase: Adjust the mobile phase composition or gradient to improve separation.[15]
Sample Solvent Mismatch A significant difference between the sample solvent and the mobile phase can cause peak splitting.[13][15] • Match Sample Solvent to Mobile Phase: Prepare your sample in the initial mobile phase composition.[13]
Blocked Column Frit or Void A partially blocked frit at the column inlet or a void in the packing material can distort the sample flow, leading to split peaks for all analytes in the chromatogram.[15][16][17] • Backflush the Column: Reverse the column and flush it to dislodge any particulates from the frit. • Replace the Frit/Column: If backflushing is ineffective, the frit or the entire column may need to be replaced.[16]
Contamination in the Stationary Phase Contamination within the column packing can lead to multiple interaction sites and split peaks.[16] • Column Wash: Perform a rigorous column wash with a strong solvent. • Replace Column: If the issue persists, column replacement is necessary.[16]
My this compound peak is too broad. What should I do?

Broad peaks can compromise sensitivity and resolution.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Column Deterioration An aging or contaminated column can lead to a loss of efficiency and broader peaks.[6][18] • Use a Guard Column: A guard column can protect the analytical column from contaminants.[6][13] • Column Flushing/Replacement: Flush the column with a strong solvent or replace it if it's old.[6][19]
Mobile Phase Issues An incorrect mobile phase pH or composition can affect peak shape.[19] • Optimize pH: Ensure the mobile phase pH is appropriate for anatabine. • Prepare Fresh Mobile Phase: Always use freshly prepared and degassed mobile phase.[7]
Excessive Dead Volume Large volumes in the injector, tubing, or detector cell can lead to peak broadening.[18] • Use Shorter, Narrower Tubing: Minimize the length and internal diameter of all connecting tubing.[7]
Low Flow Rate A flow rate that is too low for the column dimensions can increase diffusion and broaden peaks.[19] • Optimize Flow Rate: Consult the column manufacturer's guidelines for the optimal flow rate.[19]

Experimental Protocols

Typical LC-MS/MS Method for Anatabine Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

Sample Preparation (from Urine):

  • To 100 µL of urine sample, add 50 µL of an internal standard spiking solution containing this compound.[20]

  • For total anatabine measurement, enzymatic hydrolysis is required to cleave glucuronide conjugates. Add 100 µL of HPLC water and 160 µL of β-glucuronidase solution and incubate at 37°C overnight.[20] For free anatabine, omit the enzyme and incubation.

  • Add 450 µL of cold acetone (-20°C) to precipitate proteins.[21]

  • Hold at -20°C for 30 minutes, then centrifuge.[21]

  • Transfer the supernatant to a new plate and evaporate the acetone.[21]

  • Reconstitute the sample in an appropriate volume of the initial mobile phase.[21]

Chromatographic Conditions:

ParameterTypical Value
Column C18 reversed-phase column (e.g., 150 x 0.5 mm, 5 µm)[22]
Mobile Phase A Water with an additive such as ammonium acetate (e.g., 6.5 mM) or ammonium formate (e.g., 20 mM), pH adjusted.[21][22]
Mobile Phase B Acetonitrile[21]
Gradient A gradient elution is typically used to separate anatabine from other tobacco alkaloids and matrix components.[23]
Flow Rate Dependent on column dimensions (e.g., 20 µL/min for a 0.5 mm ID column)[22]
Column Temperature 30-40°C[22][24]
Injection Volume 2-10 µL[22][24]

Mass Spectrometry Conditions:

ParameterTypical Value
Ionization Mode Positive Electrospray Ionization (ESI+)[23][25]
Detection Mode Multiple Reaction Monitoring (MRM)[23]
MRM Transition for Anatabine m/z 161 → 144[22]
MRM Transition for Anatabine-d4 m/z 165 → [Product Ion] (To be determined by infusion of the standard)
Source Temperature ~150°C[23]
Desolvation Gas Flow ~700 L/hr[23]

Visualization of Troubleshooting Workflows

PoorPeakShapeTroubleshooting cluster_start Start: Poor Peak Shape Observed cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_splitting Peak Splitting start Identify Peak Shape Issue Tailing Peak Tailing start->Tailing Select Issue Fronting Peak Fronting start->Fronting Select Issue Splitting Peak Splitting start->Splitting Select Issue Tailing_Cause1 Secondary Interactions? Tailing->Tailing_Cause1 Tailing_Sol1 Adjust Mobile Phase pH Use End-Capped Column Tailing_Cause1->Tailing_Sol1 Yes Tailing_Cause2 Column Overload? Tailing_Cause1->Tailing_Cause2 No Tailing_Sol2 Reduce Injection Volume Dilute Sample Tailing_Cause2->Tailing_Sol2 Yes Tailing_Cause3 Column Degradation? Tailing_Cause2->Tailing_Cause3 No Tailing_Sol3 Flush or Replace Column Tailing_Cause3->Tailing_Sol3 Yes Fronting_Cause1 Sample Overload? Fronting->Fronting_Cause1 Fronting_Sol1 Dilute Sample Reduce Injection Volume Fronting_Cause1->Fronting_Sol1 Yes Fronting_Cause2 Solvent Mismatch? Fronting_Cause1->Fronting_Cause2 No Fronting_Sol2 Use Mobile Phase as Solvent Fronting_Cause2->Fronting_Sol2 Yes Fronting_Cause3 Column Void? Fronting_Cause2->Fronting_Cause3 No Fronting_Sol3 Replace Column Fronting_Cause3->Fronting_Sol3 Yes Splitting_Cause1 Co-elution? Splitting->Splitting_Cause1 Splitting_Sol1 Optimize Mobile Phase Splitting_Cause1->Splitting_Sol1 Yes Splitting_Cause2 Solvent Mismatch? Splitting_Cause1->Splitting_Cause2 No Splitting_Sol2 Match Solvent to Mobile Phase Splitting_Cause2->Splitting_Sol2 Yes Splitting_Cause3 Blocked Frit/Void? Splitting_Cause2->Splitting_Cause3 No Splitting_Sol3 Backflush or Replace Column Splitting_Cause3->Splitting_Sol3 Yes

Caption: Troubleshooting workflow for common peak shape problems.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Add_IS Add this compound IS Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (Optional) Add_IS->Hydrolysis Precipitation Protein Precipitation (Acetone) Hydrolysis->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporate & Reconstitute Centrifuge->Evaporate Injection Inject Sample Evaporate->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: (R,S)-Anatabine-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression during the LC-MS/MS analysis of (R,S)-Anatabine-d4.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, (R,S)-Anatabine.[1] This interference reduces the ionization efficiency of the analyte, leading to a decreased signal intensity. Consequently, ion suppression can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results for this compound and the corresponding non-labeled anatabine.[1]

Q2: How can I detect ion suppression in my this compound analysis?

A2: There are several methods to detect and assess ion suppression:

  • Post-Column Infusion: This is a common technique to identify regions of ion suppression in your chromatogram.[2][3] A solution of (R,S)-Anatabine is continuously infused into the mass spectrometer after the analytical column. A stable baseline signal is established, and then a blank matrix sample is injected. Any dip in the baseline signal indicates a region of ion suppression.[2]

  • Matrix Effect Evaluation: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (matrix sample with analyte added after extraction) to the peak area of the analyte in a neat solution (pure solvent). A lower peak area in the matrix sample indicates ion suppression.

  • Serial Dilution: Analyzing a sample at several different dilutions can also indicate the presence of ion suppression. If ion suppression is significant, the calculated concentration of the analyte may change with dilution.[4]

Q3: How does the use of a deuterated internal standard like this compound help with ion suppression?

A3: A deuterated internal standard (IS) is considered the gold standard for correcting matrix effects.[5] Since this compound is chemically and structurally very similar to the non-labeled analyte, it is expected to have a very similar retention time and be affected by ion suppression to the same extent. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Q4: Can the choice of ionization technique affect ion suppression for anatabine analysis?

A4: Yes, the ionization source can influence the degree of ion suppression. Electrospray ionization (ESI) is commonly used for the analysis of tobacco alkaloids like anatabine.[4][6] However, ESI is generally more susceptible to ion suppression compared to Atmospheric Pressure Chemical Ionization (APCI).[1] If significant and persistent ion suppression is encountered with ESI, switching to APCI could be a viable option, provided it is suitable for the ionization of anatabine.

Troubleshooting Guides

This section provides solutions to common issues encountered during the LC-MS/MS analysis of this compound that may be related to ion suppression.

Problem Potential Cause Recommended Solution(s)
Low signal intensity for this compound and anatabine Significant ion suppression from matrix components.1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7] 2. Modify Chromatography: Adjust the chromatographic gradient to better separate anatabine from the ion-suppressing region. Experiment with different column chemistries (e.g., C18, HILIC) to improve separation.[6][8] 3. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[4]
Poor reproducibility of results Variable ion suppression between samples.1. Use a Stable Isotope Labeled Internal Standard: Ensure that this compound is used as the internal standard to compensate for sample-to-sample variations in ion suppression.[4] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed to ensure that the calibrants and samples experience similar matrix effects.
Inconsistent peak area ratio of anatabine to this compound Differential ion suppression between the analyte and the internal standard.1. Ensure Co-elution: Verify that the chromatographic peaks for anatabine and this compound are perfectly co-eluting. Even a slight separation can lead to differential ion suppression if they elute in a region of steep change in matrix effects. Adjust chromatographic conditions if necessary. 2. Investigate Matrix Components: Use post-column infusion to visualize the ion suppression profile and identify if the elution window of the analyte and internal standard is in a region of high suppression.
Gradual decrease in signal intensity over a sequence of injections Buildup of matrix components in the ion source or on the column.1. Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components. 2. Clean the Ion Source: Regularly clean the ion source components as per the manufacturer's recommendations to remove accumulated non-volatile matrix components.[9]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects (General Guidance)

While direct comparative data for (R,S)-Anatabine is limited, this table provides a general overview of the effectiveness of common sample preparation techniques in reducing matrix effects.

Sample Preparation Technique General Effectiveness in Removing Interferences Potential for Ion Suppression Recovery Notes
Protein Precipitation (PPT) Removes proteins but not all phospholipids and salts.High, as many interfering components remain in the supernatant.Can be variable.A simple and fast method. Acetone precipitation has been used for anatabine analysis in urine.[4]
Liquid-Liquid Extraction (LLE) Good for removing salts and some polar interferences.Moderate, depending on the solvent and pH used.Generally good, but can be analyte-dependent.Solvent selection is critical for efficient extraction of anatabine.
Solid-Phase Extraction (SPE) Highly effective at removing a wide range of interferences, including phospholipids and salts.[7]Low, as it provides a cleaner extract.[2]Typically high and reproducible.Considered a very effective method for minimizing matrix effects. Different sorbents can be optimized for anatabine.

Experimental Protocols

Protocol 1: Sample Preparation using Acetone Precipitation (for Urine Samples) [4]

This protocol is adapted from a validated method for the quantification of anatabine in smokers' urine.

  • Sample Aliquoting: Take 200 µL of the urine sample.

  • Internal Standard Spiking: Add 50 µL of a working solution of this compound.

  • Protein Precipitation: Add a sufficient volume of cold acetone (e.g., 3 volumes) to the sample.

  • Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the acetone under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the remaining aqueous sample in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Assessment of Ion Suppression by Post-Column Infusion [2]

This protocol describes a general procedure to visualize ion suppression.

  • System Setup:

    • Connect the LC system to the mass spectrometer.

    • Use a T-connector to introduce a constant flow from a syringe pump into the mobile phase stream between the analytical column and the MS ion source.

  • Analyte Infusion:

    • Prepare a solution of (R,S)-Anatabine in a suitable solvent at a concentration that provides a stable and moderate signal.

    • Infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase.

  • Data Acquisition:

    • Acquire data in MRM mode for the (R,S)-Anatabine transition.

    • First, inject a blank solvent to establish a stable baseline signal.

    • Next, inject an extracted blank matrix sample (e.g., plasma or urine without the analyte).

  • Data Analysis:

    • Monitor the signal for (R,S)-Anatabine. A drop in the signal intensity after the injection of the matrix extract indicates the presence of ion suppression at that specific retention time.

Mandatory Visualization

IonSuppressionWorkflow cluster_problem Problem Identification cluster_assessment Ion Suppression Assessment cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Inaccurate or Irreproducible This compound Results Suspicion Suspect Ion Suppression Problem->Suspicion PCI Post-Column Infusion Experiment Suspicion->PCI ME Matrix Effect Calculation Suspicion->ME Dilution Serial Dilution Analysis Suspicion->Dilution SamplePrep Optimize Sample Preparation (SPE, LLE, PPT) PCI->SamplePrep Chroma Optimize Chromatography (Gradient, Column) ME->Chroma Dilute Dilute Sample Dilution->Dilute Reassess Re-assess Ion Suppression SamplePrep->Reassess Chroma->Reassess Dilute->Reassess Validate Method Validation Reassess->Validate If suppression is minimized FinalMethod FinalMethod Validate->FinalMethod Robust Analytical Method

Caption: Troubleshooting workflow for ion suppression.

PostColumnInfusion LC LC System (Pump, Autosampler, Column) Tee T-Connector LC->Tee Mobile Phase + Separated Matrix SyringePump Syringe Pump with (R,S)-Anatabine Solution SyringePump->Tee Constant Flow of Anatabine MS Mass Spectrometer Tee->MS Combined Flow

Caption: Post-column infusion experimental setup.

References

addressing isotopic interference with (R,S)-Anatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R,S)-Anatabine-d4

Welcome to the technical support center for the use of this compound as an internal standard in mass spectrometry applications. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing isotopic interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of (R,S)-Anatabine, a minor tobacco alkaloid. It is intended for use as an internal standard for the quantification of (R,S)-anatabine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization and matrix effects, allowing for accurate correction of signal variations.[2]

Q2: What is isotopic interference and how does it affect my results with this compound?

Isotopic interference, or "cross-talk," occurs when the signal of the analyte contributes to the signal of the internal standard, or vice versa.[3] This can happen in two primary ways:

  • Contribution of unlabeled anatabine to the this compound signal: Naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) in the unlabeled anatabine can result in a small percentage of molecules having a mass-to-charge ratio (m/z) that overlaps with the m/z of the deuterated internal standard. This is particularly relevant for the M+1, M+2, M+3, and M+4 isotopic peaks of anatabine.

  • Presence of unlabeled anatabine in the this compound standard: The deuterated internal standard may contain a small percentage of the unlabeled (d0) analyte as an impurity from its synthesis.[4]

Both scenarios can lead to an artificially inflated internal standard signal, which in turn causes an underestimation of the true analyte concentration. This can also lead to non-linear calibration curves, especially at higher analyte concentrations.[3][5]

Q3: What are the recommended purity levels for this compound?

For reliable quantitative analysis, high chemical and isotopic purity of the deuterated internal standard are crucial. General recommendations are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%

It is essential to obtain a Certificate of Analysis (CoA) from the supplier that specifies both the chemical and isotopic purity of the this compound lot you are using.[6]

Q4: How can I assess the isotopic purity of my this compound standard?

You can assess the isotopic purity of your deuterated internal standard using the following methods:

  • High-Resolution Mass Spectrometry (HR-MS): This technique can resolve the different isotopologues (molecules with different numbers of deuterium atoms) and allows for the calculation of isotopic enrichment.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to detect and quantify the amount of unlabeled impurity present in the deuterated standard.[6][7][9]

Troubleshooting Guides

Issue 1: Non-linear calibration curve, particularly at high analyte concentrations.
  • Possible Cause: Isotopic interference from the high concentration of unlabeled anatabine contributing to the this compound signal.[3]

  • Troubleshooting Steps:

    • Verify Isotopic Purity: If possible, analyze the this compound standard by HR-MS to confirm its isotopic distribution and check for any significant unlabeled anatabine.

    • Assess Analyte Contribution: Prepare a high concentration standard of unlabeled anatabine and acquire a mass spectrum. Check for any signal intensity at the m/z of the this compound.

    • Use a Non-linear Calibration Fit: Employ a non-linear regression model for your calibration curve that can account for the isotopic interference. A quadratic fit is often suitable in such cases.[3]

    • Lower the Internal Standard Concentration: Using a lower concentration of the internal standard can sometimes mitigate the effect, but care must be taken to ensure the signal is still sufficient for reliable detection.[5]

Issue 2: Inaccurate quantification, especially at the lower limit of quantification (LLOQ).
  • Possible Cause: Presence of unlabeled anatabine as an impurity in the this compound internal standard. This will artificially increase the baseline signal for the analyte, leading to inaccurate results at low concentrations.

  • Troubleshooting Steps:

    • Analyze the Internal Standard Solution Alone: Prepare a sample containing only the this compound working solution and analyze it. Any significant peak observed at the retention time and m/z of the unlabeled anatabine indicates contamination.

    • Quantify the Impurity: If unlabeled anatabine is detected, its amount in the internal standard solution should be quantified and subtracted from the measured analyte concentrations.

    • Contact the Supplier: If the level of impurity is unacceptably high, contact the supplier and provide them with your analysis data.

Issue 3: Poor reproducibility of results between different batches of internal standard.
  • Possible Cause: Variation in the isotopic purity and/or chemical purity between different manufacturing lots of this compound.

  • Troubleshooting Steps:

    • Always Verify New Batches: Before using a new lot of this compound in a validated assay, perform a quick purity check using HR-MS or by analyzing the standard alone to ensure it meets the required specifications.

    • Bridge Studies: When switching to a new batch of internal standard in the middle of a study, it is advisable to perform a bridging experiment to ensure that the new batch provides comparable results to the old one.

Data Presentation

Table 1: Mass Spectrometry Data for Anatabine and this compound

CompoundParent Ion (M+H)⁺MS/MS Fragments (m/z)
(R,S)-Anatabine161.3144.2, 143.2, 118.2, 117.2, 115.2, 107.2, 91.2
This compound165.3148.2, 147.2, 122.2, 121.2, 119.2, 111.2, 95.2

Data adapted from supporting information on the electrospray ionization MS/MS fragment ions of anatabine and its deuterated analog.[10]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of a resolving power that can distinguish between the different isotopologues.

  • Method:

    • Infuse the sample directly into the mass spectrometer or inject it onto an LC column.

    • Acquire full scan mass spectra in the m/z range that includes the masses of unlabeled anatabine and all its deuterated forms (e.g., m/z 160-170).

  • Data Analysis:

    • Extract the ion chromatograms for each of the expected isotopologues (d0, d1, d2, d3, d4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [ (Area of d4 peak) / (Sum of areas of d0, d1, d2, d3, and d4 peaks) ] x 100

Visualizations

Isotopic_Interference_Pathway Isotopic Interference Pathways Analyte Unlabeled Anatabine (High Concentration) Analyte_Signal Analyte Signal (m/z 161.3) Analyte->Analyte_Signal Interference Isotopic Contribution (e.g., M+4 from Anatabine) Analyte->Interference Natural Isotopes IS This compound (Internal Standard) IS_Signal Internal Standard Signal (m/z 165.3) IS->IS_Signal Result Inaccurate Quantification (Underestimation of Analyte) IS_Signal->Result Inflated IS Signal Interference->IS_Signal Impurity Unlabeled Anatabine (d0) Impurity Impurity->IS Synthetic Impurity Impurity->Analyte_Signal Troubleshooting_Workflow Troubleshooting Workflow for Isotopic Interference Start Observe Non-Linearity or Inaccurate Results Check_Purity Assess Isotopic Purity of IS (HR-MS or NMR) Start->Check_Purity Analyze_IS_Alone Analyze IS Solution Alone for d0 Impurity Start->Analyze_IS_Alone Purity_OK Isotopic Purity Acceptable? Check_Purity->Purity_OK Impurity_Present d0 Impurity Present? Analyze_IS_Alone->Impurity_Present High_Analyte_Interference High Analyte Concentration Interference Likely Purity_OK->High_Analyte_Interference Yes Contact_Supplier Contact Supplier for Higher Purity Standard Purity_OK->Contact_Supplier No Impurity_Present->High_Analyte_Interference No Correct_for_Impurity Quantify and Correct for d0 Impurity Impurity_Present->Correct_for_Impurity Yes Use_Nonlinear_Fit Use Non-Linear Calibration Fit High_Analyte_Interference->Use_Nonlinear_Fit End Accurate Quantification Use_Nonlinear_Fit->End Correct_for_Impurity->End

References

preventing degradation of (R,S)-Anatabine-d4 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R,S)-Anatabine-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to prevent the degradation of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated, stable isotope-labeled version of (R,S)-Anatabine.[1] (R,S)-Anatabine is a minor alkaloid found in tobacco and is used as a biomarker for tobacco use.[2][3] Due to its chemical similarity to the non-labeled analyte and its distinct mass, this compound is an ideal internal standard (IS) for quantitative bioanalysis by mass spectrometry (GC-MS or LC-MS/MS).[2] It helps correct for variability during sample preparation and analysis, reducing the impact of matrix effects and improving the accuracy and reproducibility of results.[4][5]

Q2: What are the primary factors that can cause the degradation of this compound?

Like many alkaloids, the stability of this compound can be compromised by several factors during sample preparation:

  • Extreme pH: Both highly acidic and highly alkaline conditions can promote hydrolysis or isomerization. While acidic conditions (e.g., using formic acid or acidified water) are common in extraction protocols to ensure alkaloids are in their salt form, prolonged exposure or very strong acids should be avoided.[6][7]

  • High Temperature: Elevated temperatures, especially for extended periods, can accelerate degradation.[8] It is crucial to avoid excessive heat during steps like solvent evaporation.[9] Mild thermal conditions, typically between 30°C and 60°C, are preferable if heating is necessary.[10]

  • Light Exposure: Many alkaloids are sensitive to light. To prevent photodegradation, it is recommended to work with amber vials or under low-light conditions and store solutions protected from light.[11]

  • Oxidizing Agents: Exposure to strong oxidizing agents can lead to the formation of N-oxides or other degradation products.

  • Improper Solvents: While anatabine is soluble in solvents like methanol, ethanol, and water, the stability can be solvent-dependent.[12][13] Using high-purity, HPLC-grade solvents is essential.

  • Label Instability: While generally stable, deuterium labels can sometimes be susceptible to back-exchange with protons from the solvent, particularly if placed on or near heteroatoms or activated carbon atoms.[4] this compound is labeled on the pyridine ring, which is generally stable under typical analytical conditions.[1]

Q3: How can I detect if my this compound internal standard has degraded?

Degradation can be identified through several observations during LC-MS/MS analysis:

  • A significant and consistent decrease in the internal standard peak area or response across a batch of samples compared to previous runs.

  • The appearance of unexpected peaks in the chromatogram that are related to the internal standard.

  • A noticeable shift in the retention time, although this is less common for degradation and more indicative of chromatographic issues or deuterium exchange.[14][15]

  • Poor reproducibility (high %RSD) of the internal standard response in quality control (QC) samples.

Q4: What are the consequences of using a degraded internal standard?

Using a compromised internal standard will severely impact the quality of your quantitative data, leading to:

  • Inaccurate Quantification: Since the concentration of the internal standard is assumed to be constant, its degradation will lead to an overestimation of the analyte concentration.

  • Reduced Precision and Reproducibility: Degradation can be inconsistent across samples, leading to high variability in results.

  • Assay Failure: If the degradation is severe, the internal standard response may fall below acceptable limits, invalidating the entire analytical run.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound as an internal standard.

ProblemPossible Cause(s)Recommended Solution(s)
Low or inconsistent IS response across an analytical run 1. Degradation of working solution: The IS solution may have been stored improperly or for too long at room temperature. 2. Inconsistent spiking: Inaccurate pipetting or malfunctioning automated liquid handlers. 3. Matrix effects: Significant ion suppression or enhancement in some samples.[14][15] 4. Adsorption: The compound may be adsorbing to sample vials or tubing.1. Prepare fresh working solutions daily from a stock stored at -20°C.[1] Minimize the time the solution spends at room temperature. 2. Calibrate pipettes regularly. Verify the performance of automated liquid handlers. 3. Ensure chromatographic separation from interfering matrix components. Review extraction procedure for efficiency. 4. Use silanized glass vials or polypropylene vials to minimize adsorption.
IS peak is splitting or tailing 1. Chromatographic issues: Column degradation, incompatible mobile phase, or injection solvent issues. 2. Deuterium exchange: Although unlikely for this compound, extreme pH in the mobile phase could potentially cause H/D exchange.[4]1. Equilibrate the column properly. Use a guard column. Ensure the injection solvent is compatible with the mobile phase. 2. Maintain mobile phase pH within the recommended range for the column (typically pH 2-8).
High variability in QC sample accuracy 1. IS degradation during sample processing: Exposure to harsh conditions (e.g., high heat during evaporation, extreme pH). 2. Inconsistent extraction recovery: The IS may not be tracking the analyte perfectly due to differences in sample matrices.1. Use a gentle evaporation method (e.g., SpeedVac or nitrogen stream at <40°C).[16][17] Neutralize samples if harsh pH adjustments were made. 2. Re-optimize the extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction) to ensure consistent recovery for both analyte and IS.
Presence of a small peak at the m/z of the non-labeled anatabine in the IS solution 1. Isotopic impurity: The supplied standard may contain a small percentage of the non-labeled (d0) compound. 2. In-source fragmentation or H/D back-exchange: Loss of deuterium in the mass spectrometer source.1. Check the Certificate of Analysis for isotopic purity (typically ≥99% deuterated forms).[2] Account for this contribution in calculations if it is significant. 2. Optimize mass spectrometer source conditions (e.g., collision energy, source temperature) to minimize in-source reactions.

Data and Experimental Protocols

Summary of Recommended Conditions

The following table summarizes the recommended storage and handling conditions to minimize degradation.

ParameterConditionRationale
Stock Solution Storage -20°C in tightly sealed, amber vials.[1][6]Prevents thermal and photodegradation over long periods. Manufacturer data suggests stability of ≥4 years under these conditions.[2]
Working Solution Storage 2–8°C for short-term (1-2 days). Prepare fresh for each analytical run if possible.Minimizes degradation while allowing for easier handling during sample preparation.
Sample pH Mildly acidic (e.g., pH 3-6) using formic or acetic acid.[6][7]Enhances the stability and solubility of the protonated alkaloid salt form.
Temperature during Extraction Ambient or slightly elevated (30-40°C).[7][10]Balances extraction efficiency with thermal stability. Avoids high temperatures.
Solvent Evaporation < 40°C using a nitrogen stream or vacuum centrifuge (SpeedVac).[16][17]Prevents thermal degradation while concentrating the sample.
Light Conditions Use amber glassware or work in a low-light environment.[11]Prevents photodegradation.
Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of solutions for use as an internal standard.

  • Stock Solution (e.g., 10 µg/mL):

    • Allow the neat or solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Gravimetrically prepare a primary stock solution in a suitable solvent, such as methanol or acidified HPLC-grade water, in a Class A volumetric flask.[7]

    • For example, weigh 1 mg of the standard and dissolve it in 100 mL of solvent to get a 10 µg/mL stock solution.

    • Aliquot the stock solution into smaller volume amber cryovials and store at -20°C.[6]

  • Working Internal Standard Spiking Solution (e.g., 100 ng/mL):

    • On the day of analysis, thaw one aliquot of the stock solution.

    • Prepare a working solution by diluting the stock solution with the appropriate reconstitution solvent (e.g., 20% methanol in 0.1% formic acid).[16]

    • For example, add 1 mL of the 10 µg/mL stock solution to a 100 mL volumetric flask and bring it to volume with the reconstitution solvent to create a 100 ng/mL working solution.

    • Keep the working solution on ice or in a cooled autosampler during the analytical run.

Protocol 2: Sample Preparation for Anatabine in Urine by LC-MS/MS

This protocol is a general workflow adapted from established methods for analyzing minor tobacco alkaloids in urine.[7][17]

  • Sample Thawing and Aliquoting:

    • Thaw frozen urine samples at room temperature and vortex thoroughly.

    • Add a 50-100 µL aliquot of the urine sample to a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking:

    • Add a precise volume (e.g., 50 µL) of the this compound working spiking solution to each sample, blank, and calibration standard.[6]

  • Protein Precipitation / Dilution:

    • Add 150-200 µL of a precipitation solution (e.g., 0.5% formic acid in acetonitrile) to each tube.[7]

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial (amber glass or polypropylene). Avoid disturbing the protein pellet.

  • Analysis:

    • Inject the sample onto the LC-MS/MS system for analysis. The column is often heated to around 40°C.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the recommended sample preparation workflow to minimize the degradation of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis start Thaw Urine Sample (Room Temperature) spike Spike with this compound Working Solution start->spike precipitate Add Precipitation Solvent (e.g., ACN with 0.5% Formic Acid) spike->precipitate vortex Vortex to Mix (30 seconds) precipitate->vortex centrifuge Centrifuge (10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer analyze Inject into LC-MS/MS transfer->analyze

Caption: Recommended workflow for urine sample preparation.

Degradation Factors and Consequences

This diagram outlines the key factors that can lead to the degradation of the internal standard and the resulting impact on analytical data.

G cluster_causes Potential Causes of Degradation cluster_effects Consequences for Analysis T High Temperature (>60°C) Degradation This compound Degradation T->Degradation P Extreme pH (<2 or >10) P->Degradation L UV Light Exposure L->Degradation O Oxidizing Agents O->Degradation IQ Inaccurate Quantification RP Reduced Precision AF Potential Assay Failure Degradation->IQ Degradation->RP Degradation->AF

Caption: Causes and effects of this compound degradation.

References

optimizing injection volume for (R,S)-Anatabine-d4 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the analysis of (R,S)-Anatabine-d4, with a specific focus on injection volume.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application? this compound is a deuterated form of (R,S)-Anatabine, a minor alkaloid found in tobacco.[1] Its primary use is as an internal standard for the quantification of (R,S)-Anatabine in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1]

Q2: What are the common analytical techniques used for this compound analysis? The most common and sensitive method for the analysis of anatabine and its deuterated internal standard is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This technique offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of anatabine often found in samples.[4][5] Isotope dilution LC-MS/MS methods are frequently employed to ensure accuracy.[4][6]

Q3: Why is optimizing the injection volume so critical for this analysis? Optimizing the injection volume is crucial for several reasons. Injecting too small a volume can lead to poor sensitivity, making it difficult to detect and quantify low-level analytes.[7] Conversely, injecting too large a volume can overload the analytical column, leading to distorted peak shapes (such as fronting or tailing), reduced resolution between enantiomers, and potential carryover between samples.[8][9] The goal is to maximize the signal without compromising chromatographic performance.

Q4: Can the deuterium label in this compound affect its chromatographic behavior? Yes, this is known as the "deuterium isotope effect." The replacement of hydrogen with the heavier deuterium isotope can slightly alter the molecule's properties, sometimes causing the deuterated compound to elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[10] If this shift is significant, it can lead to differential matrix effects, where the analyte and the internal standard are not affected equally by co-eluting matrix components, potentially compromising accuracy.[10]

Troubleshooting Guides

Problem: Poor Peak Shape (Fronting, Tailing, or Splitting)

Question: My peaks for both the analyte and the deuterated standard are fronting. What is the most likely cause related to injection volume?

Answer: Peak fronting is a classic sign of column overload, which can be caused by injecting too large a volume of the sample.[8] A general guideline is to keep the injection volume between 1-5% of the total column volume.[8] Another common cause is a mismatch between the injection solvent and the mobile phase; if the injection solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte band to spread and front.[11][12]

Troubleshooting Steps:

  • Reduce Injection Volume: Systematically decrease the injection volume (e.g., in 50% increments) and observe the effect on peak shape.

  • Match Sample Solvent to Mobile Phase: If possible, dissolve your sample in the initial mobile phase. If sample solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.[13]

  • Check for Column Contamination: Peak distortion can also be caused by a contaminated or clogged column frit.[11]

Question: I am observing significant peak tailing. What should I investigate?

Answer: Peak tailing can be caused by several factors. While less directly related to high injection volume than fronting, it can be exacerbated by it. Common causes include secondary interactions between the analyte and the stationary phase, extra-column effects (e.g., issues with tubing or fittings), or a void in the column packing material.[11]

Troubleshooting Steps:

  • Review Mobile Phase: Ensure the mobile phase pH is appropriate for the analyte and column chemistry to minimize unwanted secondary interactions.

  • Inspect System Components: Check all tubing and fittings for blockages or dead volumes.

  • Flush or Replace Column: If the column is old or has been used with complex matrices, it may be contaminated. Try flushing the column or replacing it.

Problem: Low Signal Intensity or Inconsistent Results

Question: My signal-to-noise ratio is too low. Can I just keep increasing the injection volume to improve sensitivity?

Answer: While increasing the injection volume does introduce more analyte into the system and can increase the signal, there is a point of diminishing returns.[7][14] As you increase the volume, you risk volume overload, which will broaden the peak.[7] A wider peak has a lower height, which may not improve your signal-to-noise ratio and can harm quantification. Furthermore, excessive injection volumes can lead to poor resolution and inaccurate integration.[9] The optimal approach is to find the highest injection volume that does not negatively impact peak shape and resolution.[15][16] For very low concentration samples, using techniques like large-volume injection with a column-switching system may be necessary.[17]

Question: My results are inconsistent, and I suspect carryover. How is this related to injection volume?

Answer: High injection volumes, especially of highly concentrated samples, can increase the risk of carryover. Carryover occurs when a portion of the analyte from one injection remains in the system and appears in subsequent injections. This can happen if the analyte adsorbs to parts of the autosampler, injector, or column.

Troubleshooting Steps:

  • Inject Blank Samples: After injecting a high-concentration sample, inject one or more blank solvent samples to see if the analyte peak appears.[18]

  • Optimize Needle Wash: Ensure the autosampler's needle wash procedure is adequate. Use a strong solvent in the wash solution to effectively clean the needle between injections.

  • Extend Run Time: A longer chromatographic run with a steep gradient at the end can help wash strongly retained compounds from the column before the next injection.[18]

Data Presentation

The following table presents hypothetical data illustrating the trade-offs of increasing injection volume on key chromatographic parameters during the chiral analysis of (R,S)-Anatabine and its deuterated internal standard.

Table 1: Effect of Injection Volume on Chromatographic Parameters

Injection Volume (µL)AnalytePeak Area (Counts)Peak Height (Counts)Resolution (Rs) between EnantiomersTailing Factor
2(R,S)-Anatabine150,00075,0002.11.1
2This compound155,00078,0002.11.1
5(R,S)-Anatabine375,000180,0001.91.2
5This compound388,000185,0001.91.2
10(R,S)-Anatabine740,000310,0001.51.5
10This compound760,000325,0001.51.5
20(R,S)-Anatabine1,350,000450,0000.91.9 (Tailing)
20This compound1,400,000475,0000.91.9 (Tailing)
30(R,S)-Anatabine1,800,000490,000Not Resolved0.7 (Fronting)
30This compound1,850,000510,000Not Resolved0.7 (Fronting)

Note: This data is for illustrative purposes and demonstrates the general trend where increasing injection volume boosts peak area but can degrade resolution and peak shape.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for this compound Analysis

This protocol is a representative method for quantifying anatabine in a biological matrix like urine, using this compound as an internal standard.[4][5]

  • Sample Preparation (Acetone Precipitation):

    • To a 200 µL urine sample, add 20 µL of an internal standard working solution containing this compound.

    • Vortex briefly to mix.

    • Add 600 µL of cold acetone to precipitate proteins and other matrix components.[4][5]

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: Chiral Stationary Phase Column (e.g., polysaccharide-based) suitable for enantiomeric separation.

    • Mobile Phase A: 10 mM Ammonium Formate in Water

    • Mobile Phase B: Methanol

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL (to be optimized)

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • Anatabine: Q1 -> Q3 (e.g., 161.1 -> 133.1)

      • Anatabine-d4: Q1 -> Q3 (e.g., 165.1 -> 137.1)

    • Instrument Settings: Optimize declustering potential (DP), collision energy (CE), and other compound-dependent parameters for maximum sensitivity.[4][19]

Protocol 2: Experimental Evaluation of Matrix Effects

This experiment is crucial for identifying ion suppression or enhancement caused by the sample matrix.[10]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard of (R,S)-Anatabine and this compound in a clean solvent (e.g., the reconstitution solvent).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (with no analyte) through the full extraction procedure. In the final step, reconstitute the dried extract with the same neat solution from Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with the standards before the extraction process begins. Process this sample through the full procedure.

  • Analysis:

    • Inject all three sets of samples into the LC-MS/MS system.

    • Calculate the matrix effect using the following formula for both the analyte and the internal standard:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

    • By comparing the matrix effect on the analyte versus the internal standard, you can determine if differential matrix effects are occurring, which could compromise quantification.[10]

Visualizations

InjectionVolumeTroubleshooting start Initial Injection (e.g., 5 µL) check_shape Acceptable Peak Shape & Sensitivity? start->check_shape good Analysis Conditions Optimized check_shape->good Yes bad_shape Poor Peak Shape Observed check_shape->bad_shape No (Poor Shape) low_sensitivity Low Sensitivity check_shape->low_sensitivity No (Low Sensitivity) check_fronting Peak Fronting? bad_shape->check_fronting fronting_cause Likely Overload or Solvent Mismatch check_fronting->fronting_cause Yes tailing_cause Check for Secondary Interactions or System Issues check_fronting->tailing_cause No (Tailing/Splitting) reduce_vol Reduce Injection Volume (e.g., to 2 µL) fronting_cause->reduce_vol check_solvent Match Sample Solvent to Mobile Phase fronting_cause->check_solvent reduce_vol->start Re-inject check_solvent->start Re-prepare & Inject check_system Check Column & System (Flush, Fittings) tailing_cause->check_system increase_vol Cautiously Increase Injection Volume (e.g., to 10 µL) low_sensitivity->increase_vol increase_vol->start Re-inject

Caption: Troubleshooting workflow for injection volume optimization.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing sample 1. Collect Sample (e.g., Urine) add_is 2. Add this compound Internal Standard sample->add_is precip 3. Protein Precipitation (e.g., Acetone) add_is->precip evap 4. Evaporate & Reconstitute precip->evap lcms 5. LC-MS/MS Analysis evap->lcms data 6. Data Integration & Quantification lcms->data report 7. Generate Report data->report

Caption: General experimental workflow for anatabine analysis.

References

Validation & Comparative

A Comparative Guide to Internal Standards for (R,S)-Anatabine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of (R,S)-Anatabine, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of (R,S)-Anatabine-d4 with other potential internal standards, supported by a review of established analytical methodologies.

In bioanalytical quantification, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards are stable isotope-labeled (e.g., deuterated) internal standards and structural analogs.

The Gold Standard: this compound

This compound is a deuterated form of anatabine and is widely considered the "gold standard" for its quantification. Its chemical structure is identical to anatabine, with the exception of four deuterium atoms replacing hydrogen atoms. This near-identical nature provides significant analytical advantages.

Key Advantages of this compound:

  • Co-elution with Analyte: this compound has the same chromatographic retention time as anatabine. This is crucial for accurate compensation of matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix.

  • Similar Ionization Efficiency: As it shares the same molecular structure, its behavior in the mass spectrometer's ion source is nearly identical to the unlabeled anatabine.

  • Equivalent Extraction Recovery: During sample preparation, any loss of anatabine is mirrored by a proportional loss of this compound, ensuring the analyte-to-IS ratio remains constant.

The scientific consensus supports the use of stable isotope-labeled internal standards for achieving the highest levels of accuracy and precision in quantitative bioanalysis.

Alternative Internal Standards: A Comparative Overview

While this compound is the preferred choice, other compounds can be considered as internal standards, typically when the deuterated analog is unavailable or cost-prohibitive. These alternatives are generally structural analogs, which have similar but not identical chemical structures to anatabine.

It is important to note that direct, head-to-head experimental data comparing the performance of this compound with other specific internal standards for anatabine analysis is not extensively published. However, we can infer performance characteristics based on validation data from methods employing different internal standards for related tobacco alkaloids.

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled This compound - Co-elutes with anatabine- Experiences identical matrix effects- Similar extraction recovery- Provides the most accurate and precise results- Higher cost of synthesis
Structural Analog Nicotine-d4, Nornicotine-d4, Metoprolol- Lower cost- Commercially available- Different chromatographic retention time- May not experience the same matrix effects- Different extraction recovery- Can lead to less accurate and precise results

Experimental Data & Performance Metrics

The following tables summarize typical performance data for analytical methods quantifying anatabine and related alkaloids using different internal standard strategies.

Table 1: Performance of a Validated LC-MS/MS Method Using this compound for Anatabine Quantification in Urine
ParameterPerformanceReference
Linearity (r²)> 0.99[1]
Accuracy (% Bias)0-10%[2]
Precision (% CV)2-9%[2]
Mean Recovery76-99%[2]
Limit of Quantitation (LOQ)0.15 ng/mL[1]
Table 2: Performance of a Validated LC-MS/MS Method Using a Structural Analog (Metoprolol) for Anabasine and Nornicotine Quantification in Human Plasma
ParameterPerformanceReference
Linearity (r²)> 0.99[3]
Accuracy (% Bias)Within ±15%[3]
Precision (% CV)< 15%[3]
Mean RecoveryAnabasine: 98.3%, Nornicotine: 94.3%[3]
Limit of Quantitation (LOQ)1 ng/mL[3]

Note: The data in Table 2 is for the related tobacco alkaloids anabasine and nornicotine, as a direct comparative study for anatabine with a structural analog was not found. This data is presented to illustrate the typical performance of a method using a structural analog.

Experimental Protocols

Key Experiment: Evaluation of Matrix Effects

A critical experiment to compare the performance of internal standards is the evaluation of matrix effects. This experiment quantifies the extent of ion suppression or enhancement caused by the sample matrix and the ability of the internal standard to compensate for it.

Methodology:

  • Prepare three sets of samples:

    • Set A: Analyte and Internal Standard in a neat solution (e.g., methanol).

    • Set B: Blank matrix extract spiked with the analyte and internal standard post-extraction.

    • Set C: Blank matrix spiked with the analyte and internal standard before extraction.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak area in Set B / Peak area in Set A) * 100

    • RE (%) = (Peak area in Set C / Peak area in Set B) * 100

  • Calculate the Internal Standard-Normalized Matrix Factor: This is calculated by dividing the analyte-to-IS peak area ratio in the presence of the matrix by the ratio in the neat solution. A value close to 1 indicates effective compensation for matrix effects.

A stable isotope-labeled internal standard like this compound is expected to yield an IS-Normalized Matrix Factor closer to 1 compared to a structural analog, demonstrating its superior ability to correct for matrix-induced variability.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard.

Experimental Workflow for Anatabine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with Internal Standard (this compound or Alternative) Sample->Spike Extraction Solid Phase or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical experimental workflow for the quantification of anatabine using an internal standard.

Caption: A logical flow diagram for selecting an appropriate internal standard for anatabine analysis.

Conclusion

Based on the principles of analytical chemistry and the available validation data, This compound is the unequivocally superior internal standard for the quantification of anatabine . Its use is highly recommended to ensure the most accurate, precise, and reliable data, particularly in complex biological matrices. While structural analogs may be employed, they necessitate a more rigorous validation to characterize and mitigate potential inaccuracies arising from differences in chromatographic behavior, extraction efficiency, and matrix effects. For researchers, scientists, and drug development professionals, investing in a stable isotope-labeled internal standard like this compound is a critical step towards generating high-quality, defensible analytical results.

References

The Analytical Edge: A Comparative Guide to (R,S)-Anatabine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalytical chemistry, the choice of an internal standard is paramount to achieving accurate and reliable quantification of target analytes. This guide provides a comprehensive comparison of (R,S)-Anatabine-d4's performance as an internal standard for the analysis of anatabine, a minor tobacco alkaloid of increasing interest as a biomarker for tobacco use and for its potential pharmacological activities. We present a critical evaluation of its accuracy and precision, alongside a comparison with alternative internal standards, supported by experimental data and detailed protocols.

Performance of this compound: A Quantitative Overview

This compound is a deuterated analog of anatabine, making it an ideal isotopic dilution internal standard. Its nearly identical physicochemical properties to the analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and variations in instrument response.

Published data from various studies utilizing this compound in LC-MS/MS methods for the quantification of anatabine in biological matrices, such as urine, consistently demonstrate its high accuracy and precision.

Performance MetricThis compoundAlternative Internal StandardsReference
Accuracy (Bias) 0% to 10%Not explicitly stated for anatabine[1][2][3]
Precision (CV%) 2% to 9%<15% (for anabasine/nornicotine using Metoprolol)[1][2][3][4]
Mean Recovery 76% to 99%94.3% to 98.3% (for anabasine/nornicotine using Metoprolol)[1][2][3][4]

Alternative Internal Standards: A Comparative Look

While this compound stands out as the gold standard for anatabine analysis, other compounds have been employed as internal standards for the broader analysis of minor tobacco alkaloids.

  • Metoprolol: A beta-blocker, has been successfully used as an internal standard for the quantification of anabasine and nornicotine in human plasma by LC-MS/MS. While not structurally analogous to anatabine, its distinct retention time and ionization characteristics can allow for reliable quantification if matrix effects are minimal and well-characterized.[4]

  • D3-Nicotine: A deuterated analog of nicotine, has been utilized as an internal standard for a panel of minor alkaloids, including anatabine, in tobacco samples.[5] Given the structural similarity between nicotine and anatabine, D3-Nicotine can serve as a suitable surrogate, particularly when a deuterated anatabine standard is unavailable. However, subtle differences in chromatographic behavior and ionization efficiency compared to anatabine may introduce a small degree of bias.

The ideal internal standard is an isotopically labeled version of the analyte. Therefore, for the specific and highly accurate quantification of anatabine, this compound remains the superior choice.

Experimental Protocols: A Glimpse into the Methodology

The following are summarized experimental protocols from published studies, highlighting the application of this compound and an alternative internal standard.

Protocol 1: Quantification of Anatabine in Urine using this compound

This method is adapted from a validated LC-MS/MS assay for the simultaneous quantification of nicotine, its metabolites, and minor tobacco alkaloids.[1][2][3][6]

  • Sample Preparation:

    • To 200 µL of urine, add 50 µL of an internal standard spiking solution containing this compound.

    • Perform enzymatic hydrolysis to deconjugate metabolites.

    • Precipitate matrix components with acetone.

    • Centrifuge and transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Utilize a C18 reverse-phase column with a gradient elution using a mobile phase of acidified water and methanol.

    • Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for anatabine and this compound.

Protocol 2: Quantification of Anabasine and Nornicotine in Human Plasma using Metoprolol

This protocol provides a general framework for using a non-isotopic internal standard for related alkaloids.[4]

  • Sample Preparation:

    • To a plasma sample, add a known amount of Metoprolol as the internal standard.

    • Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge and inject the supernatant into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 column with a mobile phase gradient of ammonium acetate buffer and acetonitrile.

    • Mass Spectrometry: Operate in positive ESI mode with SRM to monitor the transitions for anabasine, nornicotine, and metoprolol.

Visualizing the Workflow and Biological Context

To further elucidate the analytical process and the biological relevance of anatabine, the following diagrams are provided.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine) add_is Spike with this compound sample->add_is extraction Extraction / Clean-up add_is->extraction lc Liquid Chromatography (Separation) extraction->lc ms Tandem Mass Spectrometry (Detection) lc->ms peak_integration Peak Area Integration ms->peak_integration ratio Calculate Analyte/IS Ratio peak_integration->ratio quantification Quantification via Calibration Curve ratio->quantification anatabine_signaling cluster_receptor Nicotinic Acetylcholine Receptors (nAChRs) cluster_downstream Downstream Signaling Cascades anatabine (R,S)-Anatabine a4b2 α4β2 nAChR anatabine->a4b2 a7 α7 nAChR anatabine->a7 dopamine Dopamine Release a4b2->dopamine pi3k_akt PI3K-Akt Pathway a7->pi3k_akt mapk MAPK Pathway a7->mapk [... Cellular Responses ...] [... Cellular Responses ...] pi3k_akt->[... Cellular Responses ...] mapk->[... Cellular Responses ...] [... Neuromodulatory Effects ...] [... Neuromodulatory Effects ...] dopamine->[... Neuromodulatory Effects ...]

References

Cross-Validation of Analytical Methods for Anatabine Quantification: A Comparative Guide Utilizing (R,S)-Anatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of anatabine, with a focus on the use of (R,S)-Anatabine-d4 as an internal standard. The cross-validation of these methods is critical for ensuring the reliability and comparability of data across different studies and laboratories, a cornerstone of robust drug development and clinical research. This document outlines detailed experimental protocols, presents quantitative performance data, and visualizes analytical workflows to aid researchers in selecting and implementing the most suitable methodology for their specific needs.

Introduction to Anatabine Analysis and the Role of Internal Standards

Anatabine, a minor alkaloid found in tobacco, is increasingly recognized as a significant biomarker for tobacco use.[1] Its accurate quantification in biological matrices such as urine and plasma is crucial for smoking cessation programs and in studies evaluating nicotine replacement therapies.[1][2] The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and selectivity.[2][3][4]

The reliability of LC-MS/MS analysis heavily relies on the use of an appropriate internal standard (IS). An ideal IS mimics the analyte's behavior during sample preparation and ionization but is distinguishable by its mass. Isotopically labeled compounds, such as this compound, are considered the best choice as they share near-identical physicochemical properties with the analyte, effectively compensating for matrix effects and variations in extraction recovery.[5][6]

Comparative Analysis of LC-MS/MS Methods

This section compares two distinct LC-MS/MS methods that utilize this compound for the quantification of anatabine in different biological matrices. Method 1 focuses on the analysis of urine, a common matrix for monitoring tobacco exposure, while Method 2 details a procedure for wastewater analysis, relevant for epidemiological studies.

Table 1: Comparison of LC-MS/MS Method Parameters
ParameterMethod 1: Human Urine AnalysisMethod 2: Wastewater Analysis
Analyte Anatabine, Anabasine, Nicotine, and 6 MetabolitesAnatabine, Anabasine, Nicotine, Cotinine, Hydroxycotinine
Internal Standard This compound, and other corresponding deuterated standardsThis compound, Anabasine-d4, Cotinine-d3, Hydroxycotinine-d3
Sample Preparation Acetone precipitation of matrix componentsFiltration (0.2 μm) and Solid Phase Extraction (SPE)
Chromatography Reverse Phase HPLCReverse Phase HPLC
Detection Tandem Mass Spectrometry (MS/MS)Tandem Mass Spectrometry (MS/MS)
Limit of Quantitation (LOQ) 0.15 ng/mL for Anatabine[1]2.7 - 54.9 ng/L for all analytes[3]
Recovery 76% to 99% (internal standard spike recovery)[7]76% to 103% for all compounds[3]
Linearity (r) > 0.98[7]> 0.99[8]
Precision Inter-day precision < 9.3%[8]Intra- and inter-day precision < 11.4%[8]
Accuracy Within ±15% of nominal values[9]Within ±20% of nominal values[8]

Detailed Experimental Protocols

Method 1: Anatabine Quantification in Human Urine

This protocol is adapted from a validated LC-MS/MS method for quantifying nicotine, its metabolites, and minor tobacco alkaloids in smokers' urine.[7]

1. Sample Preparation:

  • To 100 µL of urine sample, add 50 µL of an internal standard spiking solution containing this compound and other relevant deuterated standards.[7]

  • For "total" concentration measurement (including glucuronidated forms), add 100 µL of HPLC water and 160 µl of β-glucuronidase enzyme solution and incubate at 37°C overnight.[7] For "free" concentrations, replace the enzyme with water and omit incubation.[7]

  • Precipitate proteins and other matrix components by adding a sufficient volume of acetone.

  • Centrifuge the sample and collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Column: A suitable C18 reverse-phase column.[2]

  • Mobile Phase: A gradient of aqueous ammonium formate and acetonitrile.[2]

  • Ionization: Positive electrospray ionization (ESI).[2]

  • Detection: Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. The specific precursor-to-product ion transitions for anatabine and this compound should be optimized.

3. Calibration and Quantification:

  • Prepare a calibration curve using a series of standards of known concentrations spiked into a blank urine matrix.[7]

  • Process the standards in the same manner as the samples.

  • Quantify the analyte concentration based on the peak area ratio of the analyte to the internal standard against the calibration curve.[7]

Method 2: Anatabine Quantification in Wastewater

This protocol is based on a method developed for the determination of tobacco biomarkers in wastewater.[3]

1. Sample Preparation:

  • Filter 1 mL of the wastewater sample (pH adjusted to 2) through a 0.2 μm regenerated cellulose syringe filter.[8]

  • Spike the filtered sample with an internal standard solution containing this compound and other deuterated standards to a final concentration of 1 ng/mL.[8]

  • Pass the sample through a pre-conditioned Oasis HLB SPE cartridge (1 cc, 30 mg).[3]

  • Elute the analytes and inject 50 µL into the LC-MS/MS system.[3]

2. LC-MS/MS Analysis:

  • Instrumentation: An LC system coupled to a tandem mass spectrometer.

  • Chromatographic conditions: Optimized to separate anatabine from other nicotine biomarkers.

  • Mass Spectrometry: Operated in positive ESI and MRM mode.

3. Calibration and Quantification:

  • Construct a calibration curve with standards prepared in a blank matrix (e.g., reagent water) over a concentration range of 0.10 to 800 ng/L.[8]

  • The linearity of the curve should be assessed, with a correlation coefficient (R²) greater than 0.99 being acceptable.[8]

Visualization of Analytical Workflows

The following diagrams illustrate the key steps in the described analytical methods.

experimental_workflow_urine cluster_prep Sample Preparation (Urine) cluster_analysis Analysis urine Urine Sample (100 µL) is Add Internal Standard (this compound) urine->is enzyme Enzyme Hydrolysis (for 'Total' Anatabine) is->enzyme precipitation Acetone Precipitation enzyme->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quant Quantification lcms->quant

Caption: Workflow for Anatabine Quantification in Human Urine.

experimental_workflow_wastewater cluster_prep_ww Sample Preparation (Wastewater) cluster_analysis_ww Analysis wastewater Wastewater Sample (1 mL) filter Filtration (0.2 µm) wastewater->filter is_ww Add Internal Standard (this compound) filter->is_ww spe Solid Phase Extraction (SPE) is_ww->spe elution Elution spe->elution lcms_ww LC-MS/MS Analysis elution->lcms_ww quant_ww Quantification lcms_ww->quant_ww

Caption: Workflow for Anatabine Quantification in Wastewater.

Cross-Validation Principles and Considerations

Cross-validation is essential when analytical methods are transferred between laboratories or when a new method is introduced to replace an existing one.[10] The objective is to ensure that the data generated by different methods are equivalent and reliable. Key validation parameters that should be assessed during a cross-validation study include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9]

  • Accuracy and Precision: These should be evaluated at multiple concentration levels (low, medium, and high quality control samples) and should meet the acceptance criteria set by regulatory guidelines (e.g., FDA, EMA).[9][11][12]

  • Matrix Effect: The influence of sample components on the ionization of the analyte and internal standard.[9]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[13]

A common approach for cross-validation involves analyzing a set of incurred samples (samples from subjects previously exposed to the analyte) with both the original and the new method.[10] The results are then statistically compared to assess for any systematic bias.[10]

cross_validation_logic methodA Validated Method A analyzeA Analyze with Method A methodA->analyzeA methodB New/Transferred Method B analyzeB Analyze with Method B methodB->analyzeB incurred_samples Incurred Study Samples incurred_samples->analyzeA incurred_samples->analyzeB resultsA Results A analyzeA->resultsA resultsB Results B analyzeB->resultsB comparison Statistical Comparison (e.g., Bland-Altman, %Difference) resultsA->comparison resultsB->comparison equivalence Assess Equivalence comparison->equivalence

Caption: Logical Flow of a Cross-Validation Study.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantification of anatabine in various biological matrices. The methods presented in this guide demonstrate excellent performance characteristics in terms of sensitivity, accuracy, and precision. When implementing or transferring analytical methods, a thorough cross-validation is paramount to ensure data integrity and comparability. The provided workflows and validation principles offer a framework for researchers to develop, validate, and cross-validate analytical methods for anatabine, ultimately contributing to higher quality data in clinical and research settings.

References

Comparative Stability of Deuterated vs. Non-Deuterated Anatabine: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anatabine is a minor tobacco alkaloid that has been investigated for its potential anti-inflammatory properties. As with many promising compounds, optimizing its metabolic stability is crucial for enhancing its therapeutic potential. One established strategy in medicinal chemistry to improve metabolic stability is selective deuteration, the replacement of hydrogen atoms with their stable isotope, deuterium.[1][2] This guide explores the theoretical advantages of deuterated anatabine over its non-deuterated counterpart, focusing on metabolic stability, and outlines the experimental protocols used to evaluate these differences.

The primary mechanism by which deuteration enhances metabolic stability is the kinetic isotope effect (KIE).[1] A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[1][2] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond.[1][2] By replacing a hydrogen atom at a site of metabolism with deuterium, the rate of this bond cleavage can be significantly reduced, slowing down the overall metabolism of the drug.[3][4] This can lead to an increased half-life, greater drug exposure, and potentially a reduced dosing frequency.[1][5]

Data Presentation: A Hypothetical Comparison

The following table summarizes hypothetical quantitative data from an in vitro metabolic stability study comparing non-deuterated anatabine with a selectively deuterated version in human liver microsomes. Such a study would be a standard approach to assess the potential for improved metabolic stability.[1][6]

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Non-deuterated Anatabine2527.7
Deuterated Anatabine759.2

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

A standard experimental protocol to determine the in vitro metabolic stability of a compound involves incubation with liver microsomes.[1]

In Vitro Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of non-deuterated and deuterated anatabine using human liver microsomes.[1]

Materials:

  • Test compounds (non-deuterated and deuterated anatabine, typically 1 mM stock solutions in DMSO)

  • Pooled human liver microsomes (from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A reaction mixture is prepared containing human liver microsomes and phosphate buffer.

  • Pre-incubation: The reaction mixture is pre-incubated at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the test compound (non-deuterated or deuterated anatabine) at a final concentration (e.g., 1 µM) and the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the protein. The supernatant is then collected for analysis.

  • Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½). The intrinsic clearance (CLint) is then calculated from the half-life.

Mandatory Visualizations

Experimental Workflow for In Vitro Metabolic Stability

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Microsome Reaction Mixture pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_compound Add Test Compound and NADPH pre_incubate->add_compound time_points Incubate and Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) add_compound->time_points quench Quench Reaction with Acetonitrile + Internal Std time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for an in vitro metabolic stability assay.

Hypothetical Metabolic Pathway of Anatabine

While the precise metabolic pathways of anatabine are not extensively detailed, a common metabolic transformation for similar alkaloids involves oxidation. The following diagram illustrates a hypothetical metabolic pathway where deuteration at a specific site could inhibit metabolism.

G Anatabine Anatabine (C-H bond) Metabolite1 Oxidized Metabolite Anatabine->Metabolite1 CYP-mediated Oxidation (Fast) d_Anatabine Deuterated Anatabine (C-D bond) Metabolite2 Oxidized Metabolite d_Anatabine->Metabolite2 CYP-mediated Oxidation (Slowed)

Caption: Effect of deuteration on a hypothetical metabolic pathway.

References

A Researcher's Guide to Assessing the Isotopic Purity of (R,S)-Anatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug metabolism, pharmacokinetics, and tobacco-related studies, the isotopic purity of deuterated standards like (R,S)-Anatabine-d4 is paramount for generating accurate and reproducible quantitative data. This guide provides a comparative framework for assessing the isotopic purity of this compound, offering detailed experimental protocols and data presentation to aid in the selection of high-quality internal standards.

Comparing this compound Alternatives

The quality of a deuterated standard is primarily defined by its isotopic enrichment and chemical purity. A higher isotopic enrichment minimizes interference from the unlabeled analyte, while high chemical purity ensures that the standard is free from other contaminants that could interfere with the analysis. When selecting a deuterated standard, it is crucial to review the supplier's Certificate of Analysis for detailed purity information.

Below is a comparison of a representative high-purity this compound standard with a hypothetical alternative that has lower purity specifications. This comparison highlights the key parameters to consider.

ParameterHigh-Purity this compound (Representative)Alternative this compound (Hypothetical)
Isotopic Enrichment ≥99% (sum of d1-d4 forms)≥95% (sum of d1-d4 forms)
Unlabeled (d0) Form ≤1%≤5%
Chemical Purity (by HPLC) ≥98%≥95%
Analytical Methods Provided LC-MS/MS, ¹H-NMR, ¹³C-NMRHPLC

Experimental Protocols for Isotopic Purity Assessment

Two primary analytical techniques are employed to determine the isotopic purity of deuterated compounds: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound by accurately measuring the mass-to-charge ratio (m/z) of its different isotopologues (d0, d1, d2, d3, d4, etc.).

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

  • Chromatography: While chromatographic separation is not strictly necessary for a pure standard, a short LC method can be used to ensure the purity of the sample and remove any potential contaminants.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS over a mass range that includes the unlabeled (d0) and all deuterated forms of anatabine (e.g., m/z 150-170).

    • Resolution: Set the instrument to a high resolution (e.g., >30,000 FWHM) to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the monoisotopic masses of the unlabeled anatabine (C₁₀H₁₂N₂) and the d4-anatabine (C₁₀H₈D₄N₂).

    • From the full scan mass spectrum of the d4-anatabine peak, determine the relative intensities of the ions corresponding to the d0, d1, d2, d3, and d4 isotopologues.

    • Calculate the percentage of each isotopologue by dividing its peak intensity by the sum of the intensities of all isotopologue peaks.

    • The isotopic enrichment is the sum of the percentages of all deuterated forms (d1+d2+d3+d4).

Isotopic Purity Assessment Workflow

Workflow for Isotopic Purity Assessment of this compound cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Purity Calculation prep Prepare 1 µg/mL solution of this compound hrms High-Resolution Mass Spectrometry (HRMS) prep->hrms nmr Nuclear Magnetic Resonance (NMR) Spectroscopy prep->nmr ms_analysis Determine relative intensities of d0-d4 isotopologues hrms->ms_analysis nmr_analysis Integrate proton signals and compare to reference nmr->nmr_analysis isotopic_enrichment Calculate Isotopic Enrichment (%) ms_analysis->isotopic_enrichment chemical_purity Determine Chemical Purity (%) nmr_analysis->chemical_purity

Caption: Workflow for assessing the isotopic purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹H NMR, is used to determine the degree of deuteration at specific sites within the molecule and to assess chemical purity by detecting proton-containing impurities.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4) that does not have signals overlapping with the analyte. Add a known amount of a certified internal standard with a known proton concentration (e.g., maleic acid) for quantitative analysis.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

  • Data Analysis:

    • Integrate the signals corresponding to the residual protons in the this compound molecule.

    • Integrate the signal of the internal standard.

    • The isotopic purity is calculated by comparing the integral of the residual proton signals of the analyte to the integral of the internal standard.

    • Chemical purity is assessed by identifying and quantifying any signals that do not correspond to the this compound structure.

Signaling Pathway of Nicotinic Acetylcholine Receptors (nAChRs)

(R,S)-Anatabine is an agonist of nicotinic acetylcholine receptors (nAChRs). The following diagram illustrates the general signaling pathway initiated by the binding of an agonist like anatabine to these receptors.

Simplified nAChR Signaling Pathway agonist (R,S)-Anatabine (Agonist) receptor Nicotinic Acetylcholine Receptor (nAChR) agonist->receptor channel Ion Channel Opening receptor->channel ions Na+ / Ca2+ Influx channel->ions depolarization Membrane Depolarization ions->depolarization downstream Cellular Response (e.g., Neurotransmitter Release) depolarization->downstream

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.

By following these guidelines and experimental protocols, researchers can confidently assess the isotopic purity of this compound and select the most suitable internal standard for their quantitative analytical needs, ultimately leading to more reliable and accurate research outcomes.

References

Performance Evaluation of (R,S)-Anatabine-d4 in Biological Matrices: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive performance evaluation of (R,S)-Anatabine-d4 as an internal standard for the quantification of anatabine in various biological matrices. The content is tailored for researchers, scientists, and drug development professionals, providing objective comparisons and supporting experimental data to aid in bioanalytical method development and validation.

Performance Comparison of this compound and Alternatives

This compound is a stable isotope-labeled internal standard, which is widely considered the gold standard for quantitative bioanalysis using mass spectrometry. Its physicochemical properties are nearly identical to the analyte, (R,S)-Anatabine, ensuring it behaves similarly during sample preparation and analysis. This co-elution provides superior compensation for matrix effects and variability in extraction recovery compared to other types of internal standards.

While direct, head-to-head experimental data comparing this compound with other specific internal standards for anatabine analysis is limited in publicly available literature, a qualitative and quantitative comparison based on established bioanalytical principles and published method validation data is presented below. Other deuterated internal standards for related tobacco alkaloids, such as anabasine-d4 and nornicotine-d4, are often included in multi-analyte methods.

Table 1: Comparison of Internal Standard Options for Anatabine Analysis

Internal Standard TypeExample(s)Key Performance Characteristics
Stable Isotope-Labeled (SIL) This compound Advantages: • Co-elutes with anatabine, providing the most accurate correction for matrix effects and sample processing variations.• Identical extraction recovery and ionization response to the analyte.Considerations: • Must be of high isotopic purity to prevent contribution to the analyte signal.
Stable Isotope-Labeled (SIL) - Related Alkaloids Anabasine-d4, Nornicotine-d4Advantages: • Useful for simultaneous quantification of multiple tobacco alkaloids.Considerations: • May not perfectly co-elute with anatabine, potentially leading to less accurate correction for anatabine-specific matrix effects.
Structural Analog MetoprololAdvantages: • Can be more readily available and cost-effective.Disadvantages: • Significant differences in physicochemical properties, leading to different extraction recovery, chromatographic retention, and ionization efficiency. This can result in less accurate and precise quantification.[1]

Quantitative Performance Data

The following table summarizes the typical performance characteristics of bioanalytical methods employing this compound for the quantification of anatabine in human urine. The high accuracy and precision of these methods underscore the effectiveness of using a deuterated internal standard.

Table 2: Bioanalytical Method Validation Parameters for Anatabine Quantification using this compound

ParameterBiological MatrixTypical Performance MetricsReferences
Linearity (r²) Human Urine≥ 0.99[2][3]
Lower Limit of Quantification (LLOQ) Human Urine0.15 - 2.5 ng/mL[4]
Accuracy (% Bias) Human UrineWithin ±10%[3][5]
Precision (% CV) Human Urine< 10%[3][5]
Recovery Human Urine76 - 99%[3]

Experimental Protocols

A detailed experimental protocol for the quantification of anatabine in human urine using LC-MS/MS with this compound as an internal standard is provided below. This protocol is a synthesis of methodologies reported in peer-reviewed literature.[2][4][6]

Materials and Reagents
  • (R,S)-Anatabine certified reference standard

  • This compound certified reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Blank human urine

Sample Preparation
  • Spiking: To 100 µL of blank human urine (for calibration standards and quality controls) or study sample, add 10 µL of the this compound internal standard working solution. For calibration standards and QCs, add the appropriate volume of anatabine working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile to the sample, vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

LC-MS/MS Conditions
  • Liquid Chromatography System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), positive mode

  • MRM Transitions:

    • Anatabine: 161.1 → 133.1 (Quantifier), 161.1 → 106.1 (Qualifier)

    • This compound: 165.1 → 137.1

Data Analysis
  • Peak areas for anatabine and this compound are integrated.

  • The peak area ratio of anatabine to this compound is calculated.

  • A calibration curve is generated by plotting the peak area ratio against the concentration for the calibration standards using a weighted (1/x²) linear regression.

  • The concentration of anatabine in the quality control and unknown samples is calculated from the regression equation of the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 100 µL Urine Sample s2 Add this compound Internal Standard s1->s2 s3 Protein Precipitation with Acetonitrile s2->s3 s4 Centrifugation s3->s4 s5 Evaporation of Supernatant s4->s5 s6 Reconstitution in Mobile Phase s5->s6 a1 Injection into LC-MS/MS s6->a1 a2 C18 Reverse-Phase Separation a1->a2 a3 ESI+ MRM Detection a2->a3 d1 Peak Area Integration a3->d1 d2 Calculate Area Ratio (Anatabine / Anatabine-d4) d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Bioanalytical workflow for anatabine quantification in urine.

signaling_pathway start Start: Internal Standard Selection q1 Is a stable isotope-labeled (SIL) version of the analyte available? start->q1 is_sil Select the SIL internal standard (e.g., this compound) q1->is_sil Yes q2 Is a structural analog with similar physicochemical properties available? q1->q2 No is_analog Select the structural analog q2->is_analog Yes re_evaluate Re-evaluate analytical strategy or synthesize a suitable standard q2->re_evaluate No validate Thoroughly validate for recovery and matrix effect differences is_analog->validate

References

The Gold Standard in Bioanalysis: Justification for Using (R,S)-Anatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, especially within regulated environments like pharmaceutical development and clinical research, the accuracy and reliability of quantitative data are paramount. When analyzing minor tobacco alkaloids such as (R,S)-Anatabine, a key biomarker for tobacco exposure, the choice of an appropriate internal standard is critical. This guide provides a comprehensive comparison, supported by experimental data, justifying the use of a deuterated standard, (R,S)-Anatabine-d4, over other alternatives for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

The Challenge of Accurate Quantification in Complex Matrices

Biological samples like urine are complex matrices containing numerous endogenous compounds that can interfere with the analysis of a target analyte.[1] This "matrix effect" can lead to either suppression or enhancement of the analyte's signal in the mass spectrometer, resulting in inaccurate quantification.[1] Furthermore, variability during the extensive sample preparation process, from extraction to reconstitution, can introduce errors. An ideal internal standard should mimic the behavior of the analyte throughout the entire analytical workflow to compensate for these variations.

Why a Deuterated Standard is the Superior Choice

A deuterated internal standard, such as this compound, is considered the "gold standard" for quantitative LC-MS/MS analysis.[2] In this molecule, four hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a molecule that is chemically and physically almost identical to the analyte of interest, (R,S)-Anatabine, but with a different mass.[2] This key difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical properties ensure they behave similarly during sample preparation, chromatography, and ionization.

This approach, known as isotope dilution mass spectrometry, ensures that any loss of analyte during the analytical process is mirrored by a proportional loss of the deuterated internal standard.[3] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and precise results.[3] The use of a deuterated standard like this compound has been shown to yield excellent accuracy (0-10% bias) and reproducibility (2-9% C.V.) in the quantification of anatabine in smokers' urine.[4][5]

Comparative Performance: this compound vs. Alternatives

The superior performance of a deuterated internal standard over other options, such as a structural analog or no internal standard, is well-documented in analytical chemistry literature. The following table summarizes the expected performance based on established principles and data from studies utilizing this compound.

Performance MetricThis compound (Deuterated IS)Structural Analog ISNo Internal Standard
Compensation for Matrix Effects ExcellentPartial to PoorNone
Correction for Sample Loss ExcellentPartial to PoorNone
Co-elution with Analyte Nearly IdenticalDifferent Retention TimeN/A
Accuracy High (e.g., 0-10% bias reported)[4][5]Variable, Prone to BiasLow, Highly Variable
Precision (%CV) Excellent (e.g., 2-9% reported)[4][5]Moderate to PoorPoor
Reliability of Results HighModerateLow

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols are based on validated LC-MS/MS methods for the analysis of anatabine in biological matrices using a deuterated internal standard.[3][6][7]

Sample Preparation (Human Urine)
  • Thaw frozen urine samples at room temperature and vortex to mix.

  • To a 96-well plate, add 50 µL of each urine sample.

  • Add 150 µL of 0.5% formic acid to each well.

  • Add 50 µL of the internal standard working solution containing this compound (concentration is method-dependent, e.g., 1 ng).[6]

  • For the analysis of total anatabine (free and glucuronidated), samples may be treated with β-glucuronidase.[6][8]

  • Alternatively, an acetone precipitation can be performed to remove proteins and other interferences.[3][7]

  • Centrifuge the plate and transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reverse-phase column is commonly used (e.g., Phenomenex Luna C18, 5µ, 250 × 4.6mm).[6]

  • Mobile Phase A: 20 mM ammonium formate in water with 0.2% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

  • Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for a 4.6mm ID column).[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Anatabine Transition: e.g., m/z 161 > 107[9]

    • This compound Transition: e.g., m/z 165 > 111

Visualizing the Justification and Workflow

To further clarify the rationale and the experimental process, the following diagrams are provided.

G cluster_0 Challenges in Bioanalysis cluster_1 Solution cluster_2 Outcome Matrix Matrix Effects (Ion Suppression/Enhancement) DeuteratedIS This compound (Deuterated Internal Standard) Matrix->DeuteratedIS Compensated by SamplePrep Sample Preparation Variability (Extraction Loss) SamplePrep->DeuteratedIS Corrected by AccurateQuant Accurate & Precise Quantification DeuteratedIS->AccurateQuant Leads to

Logical justification for using a deuterated internal standard.

G start Urine Sample add_is Spike with This compound start->add_is prep Sample Preparation (e.g., Dilution, Precipitation) add_is->prep analysis LC-MS/MS Analysis (ESI+, MRM) prep->analysis data Data Processing (Ratio of Analyte/IS) analysis->data end Final Concentration data->end

General experimental workflow for anatabine quantification.

References

Safety Operating Guide

Proper Disposal of (R,S)-Anatabine-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R,S)-Anatabine-d4 , a deuterated isotopologue of anatabine, requires careful handling and disposal due to its potential hazards. Adherence to proper disposal protocols is crucial for the safety of laboratory personnel and the protection of the environment. This guide provides essential safety information and a step-by-step plan for the appropriate disposal of this compound.

I. Understanding the Hazards

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), the primary hazards include:

  • Acute Toxicity: Toxic if swallowed or inhaled.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1]

Given these hazards, this compound must be treated as hazardous chemical waste and disposed of in accordance with federal, state, and local regulations. Under no circumstances should it be disposed of down the drain or in regular trash.

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye/Face Protection Safety glasses with side shields or chemical goggles
Skin and Body Laboratory coat
Respiratory Use in a well-ventilated area, such as a fume hood.

III. Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

1. Waste Segregation and Collection:

  • Pure this compound: Unused or expired neat this compound should be kept in its original, tightly sealed container.

  • Contaminated Solids: Items such as pipette tips, absorbent pads, and gloves that have come into contact with this compound must be collected in a designated, properly labeled hazardous waste container.

  • Contaminated Liquids: Solvents used to dissolve or rinse glassware containing this compound must be collected as hazardous liquid waste in a compatible, sealed container.

2. Labeling of Hazardous Waste:

All containers used for the collection of this compound waste must be clearly labeled with:

  • The words "Hazardous Waste "

  • The full chemical name: This compound

  • The associated hazards (e.g., "Toxic," "Environmental Hazard")

  • The date of waste accumulation

3. Storage of Hazardous Waste:

Store hazardous waste containers in a designated and secure area, away from incompatible materials, until they are collected by your institution's EHS personnel or a licensed waste disposal contractor.

4. Disposal of Empty Containers:

Empty containers that previously held this compound must be decontaminated before being discarded:

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid waste.

  • Deface Label: After triple-rinsing, completely remove or deface the original label on the container.

  • Final Disposal: The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

5. Spill and Decontamination Procedures:

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

IV. Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved by:

  • Ordering only the necessary quantities of the chemical.

  • Using microscale techniques where possible.

  • Considering methods for the recovery or recycling of the material if feasible and safe.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Start: this compound Waste Generation cluster_waste_type Identify Waste Type cluster_collection Waste Collection cluster_storage_disposal Storage and Final Disposal start Generate this compound Waste waste_type Pure Chemical, Contaminated Solid, or Contaminated Liquid? start->waste_type pure_chem Collect in Original or Compatible Labeled Container waste_type->pure_chem Pure Chemical solid_waste Collect in Labeled Hazardous Solid Waste Container waste_type->solid_waste Contaminated Solid liquid_waste Collect in Labeled Hazardous Liquid Waste Container waste_type->liquid_waste Contaminated Liquid store Store in Designated Secure Area pure_chem->store solid_waste->store liquid_waste->store disposal Arrange for Pickup by EHS or Licensed Contractor store->disposal

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (R,S)-Anatabine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of (R,S)-Anatabine-d4. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research by outlining clear, step-by-step operational and emergency plans. By adhering to these protocols, you can minimize risks and maintain a safe laboratory environment.

Hazard and Exposure Summary

This compound is classified as a hazardous substance. It is toxic if swallowed or inhaled and causes serious eye irritation. It is also harmful to aquatic life with long-lasting effects. Understanding these risks is the first step toward safe handling.

Hazard Classification:

Hazard ClassCategory
Acute Toxicity, Oral3
Acute Toxicity, Inhalation3
Serious Eye Damage/Eye Irritation2A
Hazardous to the Aquatic Environment, Long-Term HazardChronic 3

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Double gloving may be appropriate for certain procedures.
Eyes/Face Safety goggles and/or face shieldChemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Laboratory coat or chemical-resistant apronA fully fastened lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Respirator (as needed)Use in a well-ventilated area or a chemical fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Experimental Workflow and Handling Procedures

Adherence to a strict workflow is paramount to minimize exposure and prevent contamination. The following diagram illustrates the key steps for the safe handling of this compound.

prep Preparation - Verify fume hood function - Don all required PPE weigh Weighing - Use an analytical balance within a fume hood - Handle with non-sparking tools prep->weigh Proceed with caution dissolve Dissolution - Add solvent slowly to the vial - Keep the container closed when not in use weigh->dissolve exp Experimentation - Conduct all procedures in a fume hood - Avoid aerosol generation dissolve->exp cleanup Cleanup - Decontaminate surfaces with an appropriate solvent - Wipe down the work area exp->cleanup waste Waste Disposal - Segregate waste into appropriate, labeled containers cleanup->waste

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.